Menadione-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
2-(trideuteriomethyl)naphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6H,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVAVZPDRWSRRC-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Biological Function of Deuterated Menadione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Menadione (B1676200), a synthetic analogue of vitamin K also known as vitamin K3, is a molecule of significant interest in biomedical research due to its dual role as a precursor to the biologically active vitamin K2 (menaquinone-4) and as a potent inducer of cellular oxidative stress. The strategic replacement of hydrogen atoms with deuterium (B1214612) in menadione offers a promising avenue for modulating its pharmacokinetic profile and enhancing its therapeutic potential. This technical guide provides an in-depth exploration of the biological function of deuterated menadione, integrating established knowledge of menadione's mechanisms with the principles of deuterium isotope effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visualizations of key cellular pathways.
Introduction to Menadione and the Rationale for Deuteration
Menadione (2-methyl-1,4-naphthoquinone) is a synthetic naphthoquinone that can be converted in vivo to menaquinone-4 (MK-4), a vital cofactor for the gamma-carboxylation of specific glutamic acid residues in proteins.[1][2] This post-translational modification is essential for the function of proteins involved in blood coagulation and bone metabolism.[2] Beyond its role as a vitamin K precursor, menadione is known to induce the production of reactive oxygen species (ROS) through a process called redox cycling, which can trigger apoptotic cell death in cancer cells.[3][4][5] This cytotoxic activity has positioned menadione as a compound of interest for anticancer therapy.[6][7][8]
Deuteration, the substitution of hydrogen with its stable isotope deuterium, can significantly alter the metabolic fate of a drug.[9][10] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a "kinetic isotope effect" that can slow down metabolic reactions involving the cleavage of this bond.[11] This can result in a longer drug half-life, increased plasma exposure, and potentially a more favorable toxicity profile by reducing the formation of toxic metabolites.[9][10] Deuterated menadione is therefore hypothesized to exhibit modified biological activity due to altered metabolism and pharmacokinetics.
Biological Functions of Menadione and the Hypothesized Impact of Deuteration
The biological functions of deuterated menadione are predicated on the known activities of its non-deuterated counterpart, with modifications anticipated due to the kinetic isotope effect.
Conversion to Menaquinone-4 (MK-4)
Menadione is converted to MK-4 in tissues by the enzyme UbiA prenyltransferase domain-containing 1 (UBIAD1), which attaches a geranylgeranyl pyrophosphate side chain to the menadione core.[12] Studies using deuterium-labeled menadione have confirmed that it serves as a circulating precursor for tissue MK-4.[12]
Hypothesized Impact of Deuteration: Deuteration of the menadione molecule, particularly at metabolically active sites, is not expected to inhibit its conversion to MK-4, as demonstrated by its use as a tracer.[12] However, the stability of the deuterated menadione may be enhanced, potentially leading to a more sustained conversion to MK-4 and prolonged biological activity of the resulting deuterated MK-4.
Induction of Oxidative Stress via Redox Cycling
Menadione's ability to induce oxidative stress is a key mechanism of its cytotoxicity, particularly in cancer cells.[3][5] This occurs through redox cycling, a process where menadione is reduced to a semiquinone radical by enzymes such as NADPH-cytochrome P450 reductase.[4][13] This radical then reacts with molecular oxygen to regenerate menadione and produce superoxide (B77818) radicals, which can lead to the formation of other ROS.[13][14]
Hypothesized Impact of Deuteration: The impact of deuteration on menadione's redox cycling is a critical area for investigation. If the rate-limiting step in the metabolic pathways that detoxify menadione involves C-H bond cleavage, deuteration could slow this detoxification. This would lead to a higher intracellular concentration of deuterated menadione available for redox cycling, potentially enhancing its ROS-generating capacity and cytotoxic effects. Conversely, if deuteration affects the sites involved in the one-electron reduction to the semiquinone, it might modulate the rate of ROS production.
Quantitative Data
While extensive quantitative data on the biological functions of deuterated menadione as a therapeutic agent are not yet available in the public domain, we can summarize the known quantitative parameters for menadione to provide a baseline for future comparative studies.
| Parameter | Value | Species/Cell Line | Reference |
| Pharmacokinetics of Menadione | |||
| Elimination Half-Life (t½) | 27.17 ± 10.49 min (plasma) | Rabbits | [15] |
| 35.22 ± 11.82 min (RBCs) | Rabbits | [15] | |
| Plasma Clearance (CL/F) | 0.822 ± 0.254 L/min | Rabbits | [15] |
| Apparent Volume of Distribution (Vd/F) | 30.833 ± 12.835 L (plasma) | Rabbits | [15] |
| Cytotoxicity of Menadione | |||
| IC50 | 13.5 ± 3.6 µM | Multidrug-resistant leukemia cells | [6] |
| 18 ± 2.4 µM | Parental leukemia cells | [6] | |
| 16 µM | A549 (NSCLC) cells | [16] | |
| 25 µM | H4IIE (hepatocellular carcinoma) cells | [17] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of deuterated menadione, based on published research with menadione and its deuterated analogues.
Synthesis of Deuterated Menadione (Menadione-d3)
Deuterium-labeled menadione (e.g., with the methyl group deuterated, MD-d3) is commercially available from specialized chemical suppliers. For custom synthesis, various methods for the preparation of menadione can be adapted using deuterated starting materials.[18][19] A common approach is the oxidation of 2-methylnaphthalene.[19] To synthesize this compound, 2-(trideuteriomethyl)naphthalene would be used as the starting material.
General Protocol for Oxidation of a 2-Methylnaphthalene Analogue:
-
Dissolve the 2-(trideuteriomethyl)naphthalene in glacial acetic acid.
-
Slowly add an oxidizing agent, such as chromium trioxide, to the solution while maintaining a controlled temperature.
-
After the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ether or dichloromethane).
-
Wash the organic extract with water and a mild base (e.g., sodium bicarbonate solution) to remove acetic acid.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent.
-
Purify the resulting deuterated menadione by recrystallization or column chromatography.
In Vitro Conversion of Deuterated Menadione to Deuterated Menaquinone-4
This protocol is adapted from studies investigating the enzymatic conversion of menadione to MK-4.[12]
Materials:
-
Deuterated menadione (MD-d3)
-
Recombinant human UBIAD1 (rhUBIAD1) enzyme preparation (e.g., microsomes from baculovirus-infected Sf9 cells)
-
Geranylgeranyl pyrophosphate (GGPP)
-
Dithiothreitol (DTT)
-
Tris-HCl buffer (pH 7.8)
-
Acetone/ethanol solution (9:1)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, DTT, GGPP, and rhUBIAD1.
-
Add a solution of MD-d3 in a suitable solvent (e.g., ethanol) to the reaction mixture to a final concentration of 2 x 10⁻⁴ M.
-
Incubate the mixture at 37°C for 3 hours.
-
Stop the reaction and extract the lipids by adding 10 ml of the acetone/ethanol solution.
-
Centrifuge to pellet the protein and collect the supernatant.
-
Analyze the supernatant for the presence of deuterated MK-4 using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Assessment of Menadione-Induced Oxidative Stress
This protocol describes the measurement of intracellular ROS generation in cultured cells.[5]
Materials:
-
Cultured cells (e.g., cardiomyocytes, cancer cell lines)
-
Deuterated menadione
-
Redox-sensitive fluorescent probe (e.g., RoGFP, DCFH-DA)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a suitable format (e.g., glass-bottom dishes for microscopy or 96-well plates for plate reader analysis).
-
Load the cells with the redox-sensitive fluorescent probe according to the manufacturer's instructions.
-
Wash the cells with PBS to remove excess probe.
-
Treat the cells with varying concentrations of deuterated menadione in cell culture medium.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths at different time points. An increase in fluorescence indicates an increase in intracellular ROS.
-
Include appropriate controls, such as untreated cells and cells treated with a known ROS inducer (e.g., H₂O₂).
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Conversion of deuterated menadione to deuterated menaquinone-4.
Caption: Redox cycling of deuterated menadione leading to oxidative stress.
Experimental Workflows
Caption: Workflow for pharmacokinetic comparison of menadione and deuterated menadione.
Conclusion and Future Directions
Deuterated menadione represents a promising modification of a well-characterized biologically active molecule. The principles of the kinetic isotope effect suggest that deuteration could lead to a more stable form of menadione with an altered pharmacokinetic profile. This may translate to enhanced efficacy and potentially a different safety profile compared to the non-deuterated parent compound. While current research has primarily utilized deuterated menadione as a metabolic tracer, there is a clear rationale for investigating its therapeutic potential, particularly in the context of cancer therapy where its pro-oxidant effects are of interest.
Future research should focus on the direct comparison of the biological activities of deuterated and non-deuterated menadione. Key areas of investigation include:
-
Pharmacokinetic studies: A direct comparison of the pharmacokinetic profiles of deuterated and non-deuterated menadione in relevant animal models is essential.
-
Efficacy studies: In vitro and in vivo studies are needed to determine if deuteration enhances the anti-cancer efficacy of menadione.
-
Toxicity studies: A thorough evaluation of the toxicity profile of deuterated menadione is crucial to assess its therapeutic index.
-
Mechanism of action studies: Investigating how deuteration specifically affects the rate of redox cycling and ROS production will provide valuable mechanistic insights.
By systematically addressing these research questions, the scientific community can fully elucidate the biological function of deuterated menadione and determine its potential as a novel therapeutic agent.
References
- 1. Menadione | C11H8O2 | CID 4055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Menadione-induced reactive oxygen species generation via redox cycling promotes apoptosis of murine pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The metabolism of menadione (2-methyl-1,4-naphthoquinone) by isolated hepatocytes. A study of the implications of oxidative stress in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Menadione triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Menadione: spectrum of anticancer activity and effects on nucleotide metabolism in human neoplastic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pankiller effect of prolonged exposure to menadione on glioma cells: potentiation by vitamin C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Menadione (Vitamin K3) induces apoptosis of human oral cancer cells and reduces their metastatic potential by modulating the expression of epithelial to mesenchymal transition markers and inhibiting migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 11. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Menadione (Vitamin K3) Is a Catabolic Product of Oral Phylloquinone (Vitamin K1) in the Intestine and a Circulating Precursor of Tissue Menaquinone-4 (Vitamin K2) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vitamin K3 (menadione) redox cycling inhibits cytochrome P450-mediated metabolism and inhibits parathion intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A pharmacokinetic study with the high-dose anticancer agent menadione in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of Menadione and Combination of Gemcitabine and Cisplatin on Cancer Stem Cells in Human Non-small Cell Lung Cancer (NSCLC) Cell Line A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxic and apoptotic effects of menadione on rat hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BJOC - Menadione: a platform and a target to valuable compounds synthesis [beilstein-journals.org]
- 19. Menadione: a platform and a target to valuable compounds synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Menadione-d3 as a Tracer in Vitamin K Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin K is a vital fat-soluble vitamin essential for blood coagulation, bone metabolism, and the regulation of various cellular processes. The vitamin K cycle, a key metabolic pathway, involves the conversion of vitamin K to its active hydroquinone (B1673460) form, which serves as a cofactor for the gamma-glutamyl carboxylase enzyme. This enzyme catalyzes the post-translational modification of specific glutamate (B1630785) residues to gamma-carboxyglutamate (B555490) (Gla) in vitamin K-dependent proteins. Understanding the intricate details of vitamin K metabolism is crucial for the development of novel therapeutics for a range of disorders, from coagulopathies to osteoporosis. Stable isotope tracers, such as deuterated menadione (B1676200) (Menadione-d3), have emerged as powerful tools for elucidating the pharmacokinetics and metabolic fate of vitamin K in vivo. This technical guide provides a comprehensive overview of the use of this compound as a tracer in vitamin K metabolism, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.
The Vitamin K Cycle and the Role of Menadione
The vitamin K cycle is a salvage pathway that regenerates the active form of vitamin K, the hydroquinone (KH2). During the carboxylation of vitamin K-dependent proteins, KH2 is oxidized to vitamin K 2,3-epoxide (KO). The enzyme vitamin K epoxide reductase (VKOR) reduces KO back to vitamin K quinone, which is then further reduced to KH2 by VKOR or other reductases.
Menadione (vitamin K3) is a synthetic form of vitamin K that can be converted to the biologically active menaquinone-4 (MK-4) in animal tissues.[1] Research has shown that menadione is a catabolic product of oral phylloquinone (vitamin K1) and serves as a circulating precursor for tissue MK-4.[2][3] This conversion process involves the removal of the phytyl side chain from phylloquinone in the intestine to release menadione, which is then prenylated to MK-4 in various tissues.[4] The use of deuterated menadione (this compound) allows for the precise tracing of this metabolic pathway.
Quantitative Data from this compound Tracer Studies
The use of this compound in conjunction with advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) has enabled the quantification of menadione and its metabolites in various biological matrices.
| Parameter | Value | Matrix | Analytical Method | Reference |
| Limit of Detection (LOD) for this compound | 2 pg | - | LC-MS/MS (pseudo MRM) | [5] |
| Limit of Detection (LOD) for Menadione | 40 pg | - | LC-MS/MS (pseudo MRM) | [5] |
| Intra-assay Coefficient of Variation (CV) | 5.4 - 8.2% | - | LC-MS/MS (pseudo MRM) | [5] |
| Inter-assay Coefficient of Variation (CV) | 5.4 - 8.2% | - | LC-MS/MS (pseudo MRM) | [5] |
| Recovery | 90.5 - 109.6% | - | LC-MS/MS (pseudo MRM) | [5] |
Table 1: Analytical Performance for Deuterated Menadione Quantification.
A pharmacokinetic study in rabbits using a high dose of menadiol (B113456) sodium diphosphate (B83284) (a menadione precursor) provides insights into the kinetic properties of menadione.
| Parameter | Plasma | Red Blood Cells | Reference |
| Elimination Half-life (t1/2) | 27.17 ± 10.49 min | 35.22 ± 11.82 min | [6] |
| Clearance (CL/F) | 0.822 ± 0.254 L/min | 0.407 ± 0.152 L/min | [6] |
| Apparent Volume of Distribution (Vd/F) | 30.833 ± 12.835 L | 20.488 ± 9.401 L | [6] |
| Area Under the Curve (AUC) | 32.453 ± 9.785 µg·min/mL | 67.219 ± 24.449 µg·min/mL | [6] |
| Formation Rate Constant (kf) of Menadione | 0.589 ± 0.246 min⁻¹ | 1.520 ± 1.345 min⁻¹ | [6] |
Table 2: Pharmacokinetic Parameters of Menadione in Rabbits.
Studies in rats using deuterium-labeled phylloquinone have demonstrated the tissue-specific conversion to labeled menaquinone-4 (MK-4), with labeled menadione detected as an intermediate in serum and urine.[7]
| Tissue | Labeled MK-4 Detected | Comments | Reference |
| Liver | Yes | [7] | |
| Kidney | Yes | [7] | |
| Heart | Yes | [7] | |
| Brain | Yes | Total MK-4 concentration did not increase, but labeled MK-4 did. | [7] |
| Testes | Yes | Total MK-4 concentration did not increase, but labeled MK-4 did. | [7] |
| Fat | Yes | Total MK-4 concentration did not increase, but labeled MK-4 did. | [7] |
Table 3: Tissue-Specific Conversion of Deuterated Phylloquinone to Labeled Menaquinone-4 in Rats.
Experimental Protocols
Animal Model for In Vivo Tracer Studies
A common experimental model involves the use of cannulated rats to allow for the collection of bile and lymph, in addition to blood and tissues.[2]
Protocol Outline:
-
Animal Model: Male Sprague-Dawley rats are often used.
-
Cannulation Surgery: Catheters are surgically implanted into the bile duct, thoracic duct (for lymph collection), and a major blood vessel (e.g., jugular vein) for blood sampling.
-
Acclimation: Animals are allowed to recover from surgery before the start of the experiment.
-
Tracer Administration: A known dose of this compound, dissolved in an appropriate vehicle (e.g., a lipid emulsion), is administered orally or via intravenous infusion.
-
Sample Collection: Blood, bile, and lymph samples are collected at predetermined time points. At the end of the study, animals are euthanized, and various tissues (liver, kidney, brain, etc.) are harvested.
-
Sample Processing: Blood is centrifuged to separate plasma. All samples are immediately frozen and stored at -80°C until analysis.
Sample Preparation and Analytical Methodology
The analysis of this compound and its metabolites is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation:
-
Liquid-Liquid Extraction: Biological samples (plasma, tissue homogenates) are extracted with an organic solvent (e.g., hexane (B92381) or a mixture of isopropanol (B130326) and hexane) to isolate the lipid-soluble vitamins.
-
Solid-Phase Extraction (SPE): Further purification of the extract may be performed using SPE to remove interfering substances.
-
Derivatization (Optional): For certain analytical methods, derivatization may be employed to enhance the ionization efficiency and sensitivity of menadione detection.[8]
LC-MS/MS Analysis:
-
Chromatography: A reverse-phase C18 or C30 column is commonly used for the separation of vitamin K analogs. A gradient elution with a mobile phase consisting of methanol, acetonitrile, and a buffer is typically employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode. For this compound, a pseudo-MRM technique may be used where the precursor and product ions are the same, which can enhance specificity and sensitivity.[5]
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for this compound and its unlabeled counterpart, as well as for any deuterated metabolites like MK-4-d3.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The Vitamin K cycle and the metabolic conversion of phylloquinone to menaquinone-4, highlighting the role of menadione.
Caption: A generalized experimental workflow for a this compound tracer study in vitamin K metabolism.
Conclusion
This compound serves as a valuable tracer for investigating the complex metabolism of vitamin K. Its use in stable isotope tracer studies, coupled with sensitive analytical methods like LC-MS/MS, provides detailed insights into the conversion of dietary vitamin K into its various active forms within different tissues. The quantitative data and experimental protocols outlined in this guide offer a foundation for researchers and drug development professionals to design and execute robust studies aimed at unraveling the nuances of vitamin K metabolism. Further research focusing on detailed pharmacokinetic modeling and the influence of disease states on menadione metabolism will continue to enhance our understanding of the critical role of vitamin K in health and disease.
References
- 1. Menadione - Wikipedia [en.wikipedia.org]
- 2. Menadione (vitamin K3) is a catabolic product of oral phylloquinone (vitamin K1) in the intestine and a circulating precursor of tissue menaquinone-4 (vitamin K2) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Conversion of dietary phylloquinone to tissue menaquinone-4 in rats is not dependent on gut bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Menadione by Liquid Chromatography-Tandem Mass Spectrometry Using Pseudo Multiple Reaction Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (PDF) Menadione (Vitamin K3) Is a Catabolic Product of Oral [research.amanote.com]
- 7. Deuterium-labeled phylloquinone has tissue-specific conversion to menaquinone-4 among Fischer 344 male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel liquid chromatography-tandem mass spectrometry method for determination of menadione in human plasma after derivatization with 3-mercaptopropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Exploratory Studies with Menadione-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menadione (B1676200), a synthetic form of vitamin K also known as vitamin K3, serves as a precursor to the biologically active vitamin K2 (menaquinone).[1][2][3] Its core structure is foundational to a variety of biological activities, making it a subject of interest in diverse research fields, from animal nutrition to oncology and antimicrobial development.[4][5][6][7][8] Exploratory studies of menadione's pharmacokinetics, metabolism, and mechanism of action are critical for harnessing its therapeutic potential and understanding its safety profile. The use of deuterated internal standards is a cornerstone of precise quantitative analysis in such studies. Menadione-d3, the deuterium-labeled analogue of menadione, is an essential tool for researchers, enabling accurate quantification in complex biological matrices through techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[9] This guide provides an in-depth overview of the application of this compound in the exploratory study of menadione, complete with experimental protocols, data presentation, and workflow visualizations.
Core Applications of this compound in Research
This compound serves as an ideal internal standard for the quantitative analysis of menadione in biological samples. Its key advantages include:
-
Similar Physicochemical Properties: this compound exhibits nearly identical chemical and physical properties to menadione, ensuring it behaves similarly during sample extraction, derivatization, and chromatographic separation.
-
Distinct Mass: The deuterium (B1214612) labeling results in a different mass-to-charge ratio (m/z) from the unlabeled menadione, allowing for clear differentiation and accurate quantification by mass spectrometry.[9]
-
Minimization of Matrix Effects: By adding a known amount of this compound to samples at an early stage of processing, it helps to compensate for variations in extraction efficiency and ionization suppression or enhancement in the mass spectrometer, leading to more reliable and reproducible results.
Experimental Protocols
Pharmacokinetic Study of Menadione in a Rabbit Model Using LC-MS/MS with this compound as an Internal Standard
This protocol is adapted from a pharmacokinetic study of high-dose menadione in rabbits.[10]
Objective: To determine the pharmacokinetic profile of menadione in rabbit plasma and red blood cells (RBCs) following intravenous administration.
Materials:
-
Menadione (for administration)
-
This compound (internal standard)
-
Male New Zealand White rabbits (2.5-3.0 kg)
-
Intravenous administration supplies
-
Blood collection tubes (containing heparin)
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)
-
Solvents and reagents for sample preparation and chromatography (e.g., acetonitrile (B52724), methanol, formic acid, water)
Methodology:
-
Dosing: Administer a single intravenous dose of menadione (e.g., 75 mg of menadiol (B113456) sodium diphosphate, which is rapidly converted to menadione) to the rabbits.[10]
-
Blood Sampling: Collect blood samples from the marginal ear vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 360 minutes) into heparinized tubes.
-
Sample Preparation:
-
Immediately after collection, spike each blood sample with a known concentration of this compound solution to serve as the internal standard.
-
Centrifuge the blood samples to separate plasma and RBCs.
-
For plasma analysis, perform a protein precipitation step by adding three volumes of ice-cold acetonitrile to one volume of plasma. Vortex and centrifuge to pellet the precipitated proteins.
-
For RBC analysis, lyse the RBCs with deionized water and then perform protein precipitation as described for plasma.
-
Transfer the supernatant from both plasma and RBC preparations to clean tubes and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a suitable C18 reverse-phase HPLC column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both menadione and this compound.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of menadione to this compound against the concentration of menadione standards.
-
Determine the concentration of menadione in the unknown samples from the calibration curve.
-
Calculate pharmacokinetic parameters such as elimination half-life (t1/2), plasma clearance (CL), volume of distribution (Vd), and area under the curve (AUC) using appropriate software.
-
In Vitro Metabolism Study of Menadione in Human Liver Microsomes
Objective: To investigate the in vitro metabolism of menadione using human liver microsomes and quantify the parent compound using this compound.
Materials:
-
Menadione
-
This compound
-
Human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile
-
LC-MS/MS system
Methodology:
-
Incubation:
-
Prepare an incubation mixture containing HLMs, phosphate buffer, and the NADPH regenerating system.
-
Pre-warm the mixture to 37°C.
-
Initiate the metabolic reaction by adding menadione to the mixture.
-
-
Time Course Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
-
Reaction Quenching and Internal Standard Addition:
-
Immediately stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and a known amount of this compound.
-
-
Sample Processing:
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the samples using the LC-MS/MS method described in the pharmacokinetic protocol.
-
Determine the rate of disappearance of menadione over time to calculate metabolic stability parameters such as in vitro half-life and intrinsic clearance.
-
Data Presentation
The quantitative data obtained from studies utilizing this compound can be effectively summarized in tables for clear comparison and interpretation.
Table 1: Pharmacokinetic Parameters of Menadione in Rabbits
| Parameter | Plasma | Red Blood Cells |
| Elimination Half-Life (t1/2) (min) | 27.17 ± 10.49 | 35.22 ± 11.82 |
| Clearance (CL/F) (L/min) | 0.822 ± 0.254 | 0.407 ± 0.152 |
| Apparent Volume of Distribution (Vd/F) (L) | 30.833 ± 12.835 | 20.488 ± 9.401 |
| Area Under the Curve (AUC) (µg·min/mL) | 32.453 ± 9.785 | 67.219 ± 24.449 |
| Data are presented as mean ± standard deviation. Data is based on a study of high-dose menadione in rabbits.[10] |
Table 2: In Vitro Metabolic Stability of Menadione in Human Liver Microsomes
| Parameter | Value |
| In Vitro Half-Life (t1/2) (min) | Hypothetical Value |
| Intrinsic Clearance (CLint) (µL/min/mg protein) | Hypothetical Value |
| These are representative parameters and would be determined experimentally. |
Visualization of Pathways and Workflows
Signaling Pathway: Menadione's Role in Coagulation Cascade
Menadione is converted in the body to active vitamin K2, which is a crucial cofactor for the gamma-carboxylation of several clotting factors.[1][2][3] This post-translational modification is essential for their biological activity.
Caption: Conversion of Menadione and its role in the activation of coagulation factors.
Experimental Workflow: Pharmacokinetic Analysis Using this compound
This diagram illustrates the typical workflow for a pharmacokinetic study employing this compound as an internal standard.
Caption: Workflow for a typical pharmacokinetic study using a deuterated internal standard.
Logical Relationship: Rationale for Using a Deuterated Internal Standard
This diagram explains the logical basis for employing a deuterated internal standard like this compound in quantitative bioanalysis.
Caption: Rationale for using a deuterated internal standard in mass spectrometry.
Conclusion
The use of this compound is indispensable for robust and reliable exploratory studies of menadione. By serving as a stable, isotopically labeled internal standard, it enables researchers to achieve high accuracy and precision in quantitative bioanalysis. This technical guide provides a framework for designing and executing studies that leverage this compound, from pharmacokinetic assessments to in vitro metabolism assays. The provided protocols, data structures, and visualizations serve as a starting point for drug development professionals and scientists seeking to rigorously investigate the properties and potential of menadione.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is Menadione used for? [synapse.patsnap.com]
- 3. What is the mechanism of Menadione? [synapse.patsnap.com]
- 4. Menadione - Wikipedia [en.wikipedia.org]
- 5. Menadione: a platform and a target to valuable compounds synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Vitamin K3 (Menadione) is a multifunctional microbicide acting as a photosensitizer and synergizing with blue light to kill drug-resistant bacteria in biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Menadione (vitamin K) enhances the antibiotic activity of drugs by cell membrane permeabilization mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A pharmacokinetic study with the high-dose anticancer agent menadione in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Deuterated Menadione (Menadione-d3) in Cellular Process Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menadione (B1676200), a synthetic analogue of vitamin K also known as vitamin K3, is a potent inducer of oxidative stress and has been extensively studied for its cytotoxic effects on cancer cells. Its deuterated form, Menadione-d3, in which three hydrogen atoms on the methyl group are replaced with deuterium (B1214612), is a valuable tool in cellular research. While the fundamental biological activities of Menadione and this compound are considered largely equivalent, the deuterium labeling in this compound offers advantages in specific research applications, such as metabolic and pharmacokinetic studies, where it can be used as a tracer or internal standard. The kinetic isotope effect resulting from deuteration can subtly alter the rate of metabolism without significantly changing the core biological activity, making this compound a useful compound for elucidating cellular mechanisms.[1][2][3][4]
This technical guide provides a comprehensive overview of the role of Menadione (with the inference that this compound behaves similarly in the described cellular processes) in key cellular events, including the induction of oxidative stress, mitochondrial dysfunction, apoptosis, and the modulation of critical signaling pathways. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex cellular pathways to support researchers in the fields of cell biology, oncology, and drug development.
Data Presentation: Quantitative Effects of Menadione on Cellular Processes
The following tables summarize quantitative data from various studies on the effects of menadione on different cell lines. These data provide a comparative reference for researchers designing experiments to investigate the cellular impacts of menadione.
| Cell Line | IC50 (µM) | Treatment Duration | Reference |
| Multidrug-resistant Leukemia | 13.5 ± 3.6 | Not Specified | [5] |
| Parental Leukemia | 18 ± 2.4 | Not Specified | [5] |
| Rat Hepatocellular Carcinoma (H4IIE) | 25 | 24 hours | [6] |
| Human Hepatoma (Hep3B) | 10 | 72 hours | [6] |
| Human Hepatoblastoma (HepG2) | 13.7 | 24 hours | [6] |
| Human Glioma | 13.5 - 25 | Not Specified | [7] |
| Human Pancreatic Carcinoma (Mia PaCa2) | 6.2 | Not Specified | [8] |
| Human Prostate Carcinoma (DU-145) | 9.86 | 72 hours | [9] |
| Cell Line | Menadione Concentration (µM) | Fold Increase in Mitochondrial Superoxide (B77818) | Measurement Method | Reference |
| Jurkat (Leukemic T cells) | 10 | ~1.5 - 2 | MitoSOX | [9] |
| Jurkat (Leukemic T cells) | 20 | ~7 - 9 | MitoSOX | [9] |
| HEK293 (Human Embryonic Kidney) | 25 | 10 - 30 times higher than control | MitoSOX | [10] |
| HT22 (Mouse Hippocampal Neuronal) | 4-8 | Marked Increase | MitoSOX | [11] |
| Arabidopsis Cell Culture | Not Specified | Concentration-dependent increase | H2-DCFDA | [12] |
| PC12 and SH-SY5Y (Neuronal) | Various | Concentration-dependent increase | DCF-DA | [13] |
| Cell Line | Menadione Concentration (µM) | Effect on Mitochondrial Membrane Potential (ΔΨm) | Measurement Method | Reference |
| Jurkat T cells | Not Specified | Collapse of ΔΨm | Not Specified | [14] |
| Human Corneal Endothelial Cells | Not Specified | Decrease in ΔΨm | Not Specified | [15] |
Core Cellular Processes Modulated by Menadione
Induction of Oxidative Stress
Menadione is a redox-cycling compound that generates reactive oxygen species (ROS), primarily superoxide anions, through the enzymatic reduction of its quinone structure. This process leads to a state of oxidative stress within the cell.
-
Mechanism of ROS Generation: Menadione is reduced by cellular reductases, such as NADPH-cytochrome P450 reductase, to a semiquinone radical. This radical can then react with molecular oxygen to produce a superoxide anion, regenerating the parent quinone, which can then re-enter the cycle. This futile cycling leads to a continuous and rapid production of ROS.
-
Impact on Cellular Components: The excessive ROS generated by menadione can damage cellular macromolecules, including lipids, proteins, and DNA, leading to loss of function and cellular injury.[16]
Mitochondrial Dysfunction
Mitochondria are a primary target of menadione-induced oxidative stress.
-
Increased Mitochondrial Superoxide: Menadione treatment leads to a significant increase in superoxide levels specifically within the mitochondria.[9][11][17]
-
Disruption of Mitochondrial Membrane Potential (ΔΨm): The accumulation of ROS and direct effects of menadione on mitochondrial components can lead to the collapse of the mitochondrial inner transmembrane potential.[14] This depolarization is a critical event in the initiation of apoptosis.
-
ATP Depletion: The disruption of mitochondrial function, including the electron transport chain, results in a significant decrease in cellular ATP levels.[14]
Induction of Apoptosis
Menadione is a potent inducer of apoptosis in various cell types, particularly cancer cells. This programmed cell death is triggered through multiple pathways.
-
Fas-Dependent and Independent Pathways: At lower concentrations, menadione can induce apoptosis through the Fas/FasL signaling pathway.[14] However, at higher concentrations, a Fas-independent mitochondrial pathway becomes the dominant mechanism of cell death.[14]
-
Caspase Activation: Menadione-induced apoptosis involves the activation of key executioner caspases, such as caspase-3 and caspase-9.[15][18] The activation of caspase-8 has also been observed, linking the extrinsic Fas pathway to the apoptotic cascade.[18][19]
-
Cytochrome c Release: The disruption of the mitochondrial membrane potential leads to the release of cytochrome c from the mitochondria into the cytosol, a key step in the formation of the apoptosome and the activation of the intrinsic apoptotic pathway.[15]
Modulation of Signaling Pathways
Menadione has been shown to modulate several critical intracellular signaling pathways.
-
MAPK/ERK and JNK Signaling: Menadione can induce the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), including ERK and JNK.[6][20] The activation of these pathways can have dual roles, with ERK often being associated with cell survival, while prolonged JNK activation is linked to apoptosis.[6] The balance between these signals can determine the ultimate fate of the cell following menadione exposure.
-
Wnt/β-catenin Signaling: In colorectal cancer cells, menadione has been shown to suppress the Wnt signaling pathway. It achieves this by decreasing the expression of β-catenin and its downstream targets.[21]
-
Epithelial-Mesenchymal Transition (EMT): Menadione can inhibit EMT, a process crucial for cancer metastasis. It upregulates the expression of epithelial markers like E-cadherin and downregulates mesenchymal markers such as N-cadherin and Vimentin.[22]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the cellular effects of this compound.
Cell Culture and this compound Treatment
-
Cell Line: SW480 human colorectal adenocarcinoma cells.[23]
-
Culture Medium: Leibovitz's L-15 Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.[24]
-
Culture Conditions: 37°C in a humidified atmosphere without CO₂.
-
Subculturing:
-
Aspirate the culture medium.
-
Briefly rinse the cell layer with a 0.25% (w/v) trypsin-0.53 mM EDTA solution.
-
Add 2.0 to 3.0 mL of trypsin-EDTA solution and incubate until cells detach.
-
Add 6.0 to 8.0 mL of complete growth medium to inactivate trypsin and gently pipette to create a single-cell suspension.
-
Aliquot the cell suspension into new culture flasks at the desired density.[23]
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations.
-
Replace the existing medium of the cultured cells with the medium containing this compound.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before analysis.
-
Measurement of Intracellular ROS (DCFDA Assay)
-
Principle: 2',7'-dichlorofluorescin diacetate (DCFDA) is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[25]
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with this compound at various concentrations for the desired time. Include an untreated control and a positive control (e.g., a known ROS inducer).
-
Remove the treatment medium and wash the cells with 1X PBS.
-
Load the cells with 10 µM DCFDA in pre-warmed serum-free medium for 30-60 minutes at 37°C.
-
Wash the cells with 1X PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
-
Assessment of Mitochondrial Superoxide (MitoSOX Red Assay)
-
Principle: MitoSOX Red is a cell-permeable dye that selectively targets mitochondria and is oxidized by superoxide to produce red fluorescence.
-
Protocol:
-
Culture cells on glass coverslips or in a multi-well plate.
-
Treat cells with this compound as required.
-
Incubate cells with 5 µM MitoSOX Red reagent in a culture medium for 10-30 minutes at 37°C, protected from light.
-
Wash the cells gently with a warm buffer.
-
Analyze the cells immediately by fluorescence microscopy or flow cytometry (FL2 channel).
-
Analysis of Apoptosis (Annexin V/PI Staining)
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.
-
Protocol:
-
Induce apoptosis by treating cells with this compound.
-
Harvest both adherent and floating cells and wash them with cold 1X PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Live cells will be Annexin V- and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
-
Measurement of Mitochondrial Membrane Potential (JC-1 Assay)
-
Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.
-
Protocol:
-
Culture and treat cells with this compound.
-
Incubate the cells with JC-1 staining solution (typically 1-10 µM) for 15-30 minutes at 37°C.
-
Wash the cells with an assay buffer.
-
Measure the fluorescence intensity using a fluorescence plate reader, fluorescence microscope, or flow cytometry. The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential.
-
Western Blotting for Signaling Proteins (e.g., β-catenin, p-ERK)
-
Protocol:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-β-catenin, anti-phospho-ERK) overnight at 4°C.[26][27]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
-
Wnt Signaling Luciferase Reporter Assay
-
Principle: This assay uses a reporter construct containing TCF/LEF transcription factor binding sites upstream of a luciferase gene. Activation of the Wnt pathway leads to the nuclear translocation of β-catenin, which binds to TCF/LEF and drives the expression of luciferase.
-
Protocol:
-
Co-transfect cells with a TCF/LEF-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).[5][8][28]
-
Treat the transfected cells with this compound.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[15][29]
-
Normalize the TCF/LEF-driven luciferase activity to the control luciferase activity to determine the effect of this compound on Wnt signaling.
-
Visualization of Cellular Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.
References
- 1. Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Wnt Reporter Activity Assay [en.bio-protocol.org]
- 6. Oxidant-induced hepatocyte injury from menadione is regulated by ERK and AP-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Targeting of Cancerous Mitochondria and Suppression of Tumor Growth Using Redox-Active Treatment Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rapid generation of mitochondrial superoxide induces mitochondrion-dependent but caspase-independent cell death in hippocampal neuronal cells that morphologically resembles necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Evidence that oxidative stress-induced apoptosis by menadione involves Fas-dependent and Fas-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. resources.amsbio.com [resources.amsbio.com]
- 16. Menadione - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. SW480 Cell Line - Creative Biogene [creative-biogene.com]
- 24. SW480 Cells | Applied Biological Materials Inc. [abmgood.com]
- 25. biocompare.com [biocompare.com]
- 26. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. Wnt Reporter Activity Assay [bio-protocol.org]
- 29. protocols.io [protocols.io]
An In-depth Technical Guide on the Core Mechanism of Action of Menadione-d3
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Menadione-d3 is the deuterated form of Menadione (B1676200) (Vitamin K3). It is primarily utilized as a tracer for quantitative analysis in techniques like NMR, GC-MS, or LC-MS, and as an internal standard.[1] The deuterium (B1214612) labeling is not reported to alter the fundamental mechanism of action. Therefore, this guide focuses on the extensively studied mechanism of action of Menadione, which is considered representative of this compound.
Introduction to Menadione and its Biological Significance
Menadione (2-methyl-1,4-naphthoquinone), a synthetic analogue of vitamin K, serves as a precursor to the biologically active vitamin K2 in vivo.[1][2][3] While it plays a role in coagulation by acting as a cofactor in the synthesis of clotting factors II, VII, IX, and X in the liver, its primary interest in recent research stems from its potent cytotoxic and anti-cancer properties.[4] These effects are largely attributed to its ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent induction of oxidative stress.[5][6] This guide delves into the core mechanisms through which menadione exerts its biological effects, with a focus on the signaling pathways and cellular processes involved.
Redox Cycling and Oxidative Stress: The Central Mechanism
The cornerstone of menadione's mechanism of action is its ability to participate in redox cycling, a process that generates a significant amount of reactive oxygen species (ROS), particularly superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂).[5][6][7] This process is catalyzed by various flavoenzymes, most notably NAD(P)H:quinone oxidoreductase 1 (NQO1) and cytochrome P450 reductase.[2][8]
The redox cycle involves a one-electron or two-electron reduction of the menadione quinone to a semiquinone radical or a hydroquinone (B1673460), respectively. The unstable semiquinone radical can then react with molecular oxygen to regenerate the parent quinone, producing a superoxide anion in the process. This futile cycle can repeat, leading to a continuous and amplified production of ROS.[6][7]
The role of key enzymes in this process is dichotomous:
-
Cytochrome P450 Reductase: This enzyme primarily catalyzes the one-electron reduction of menadione, which is a major pathway for ROS generation.[2]
-
NAD(P)H:quinone oxidoreductase 1 (NQO1): In contrast, NQO1 catalyzes a two-electron reduction of menadione to the more stable menadiol (B113456) hydroquinone. This is generally considered a detoxification pathway as it bypasses the formation of the highly reactive semiquinone radical.[2][8] However, under certain conditions, the hydroquinone can also auto-oxidize to produce ROS.
The excessive production of ROS overwhelms the cell's antioxidant defense mechanisms, leading to a state of oxidative stress. This oxidative stress is the primary trigger for the downstream cellular events that ultimately lead to cell death.[5][6]
Signaling Pathways Modulated by Menadione
Menadione-induced oxidative stress activates a cascade of signaling pathways that collectively determine the cell's fate. The most prominent of these are detailed below.
PARP-1 Dependent Cell Death
A critical mediator of menadione-induced cell death is Poly (ADP-ribose) polymerase-1 (PARP-1).[5] Oxidative stress causes extensive DNA damage, which in turn activates PARP-1. While PARP-1 is involved in DNA repair, its overactivation can deplete cellular NAD+ and ATP pools, leading to a form of programmed necrosis known as parthanatos. Studies have shown that cells lacking PARP-1 exhibit significant resistance to menadione-induced cell death.[5]
Caption: PARP-1 signaling pathway activated by Menadione.
Mitogen-Activated Protein Kinase (MAPK) Pathways
Menadione has been shown to activate several components of the MAPK signaling family, including the extracellular signal-regulated kinases (ERK).[9] The activation of ERK by menadione can have dual effects, either promoting cell survival at low concentrations or contributing to cell death at higher concentrations.[10] In some contexts, menadione-induced ERK activation has been linked to the downregulation of microphthalmia-associated transcription factor (MITF) and tyrosinase, leading to a decrease in melanin (B1238610) synthesis.[9]
Caption: Menadione's effect on the ERK signaling pathway.
Wnt/β-catenin Signaling Pathway
In the context of colorectal cancer, menadione has been demonstrated to suppress the Wnt/β-catenin signaling pathway.[11] This is a crucial pathway for cancer cell proliferation and survival. Menadione treatment leads to a decrease in the expression of β-catenin and its downstream targets, such as cyclin D1.[11] This inhibitory effect on the Wnt pathway contributes to menadione's anti-tumor activity.
Caption: Menadione's inhibitory effect on the Wnt signaling pathway.
Mitochondrial Dysfunction
Mitochondria are a primary target of menadione-induced oxidative stress. The consequences for mitochondrial function are severe and multifaceted:
-
Decreased Mitochondrial Membrane Potential (ΔΨm): Menadione causes a rapid decrease in the mitochondrial membrane potential, a key indicator of mitochondrial health.[5]
-
Cytochrome c Release: The disruption of the mitochondrial membrane leads to the release of cytochrome c from the intermembrane space into the cytosol.[5] This is a critical step in the intrinsic pathway of apoptosis.
-
Mitochondrial DNA Damage: Menadione induces damage to mitochondrial DNA (mtDNA), further compromising mitochondrial function.
-
Inhibition of ATP Synthesis: By disrupting the electron transport chain and dissipating the proton gradient, menadione impairs the cell's ability to produce ATP.
Induction of Apoptosis and Other Forms of Cell Death
The culmination of oxidative stress, DNA damage, and mitochondrial dysfunction is the induction of programmed cell death, primarily apoptosis. Key features of menadione-induced apoptosis include:
-
Caspase Activation: The release of cytochrome c triggers the activation of caspase-9 and the executioner caspase-3, which orchestrate the dismantling of the cell.
-
Modulation of Bcl-2 Family Proteins: Menadione treatment has been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2.[12]
-
DNA Fragmentation: A hallmark of apoptosis, DNA fragmentation, is observed in cells treated with menadione.
While apoptosis is a major outcome, at high concentrations, menadione can also induce necrosis, a more chaotic form of cell death.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of menadione.
Table 1: IC50 Values of Menadione in Different Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| A549 | Non-small cell lung cancer | 16 | 48 | |
| SAS | Oral squamous carcinoma | Not specified, but cytotoxic | Not specified | [12] |
| Leukemia cell lines | Leukemia | 13.5 - 18 | Not specified | |
| Pancreatic cancer cells | Pancreatic cancer | 42.1 ± 3.5 | Not specified |
Table 2: Effects of Menadione on Biochemical Parameters
| Parameter | Cell/System | Concentration (µM) | Effect | Reference |
| H₂O₂ formation | Recombinant human CPR | 4.1 (Km) | Vmax = 4.4 µmol/min/mg | [7] |
| ATP production | Cultured cardiomyocytes | 3 (AK-135, a derivative) | Restored ATP after rotenone | |
| DNA synthesis | Rat cerebral mini-units | ~10 (IC50) | Inhibition |
Experimental Protocols
This section provides an overview of common experimental methodologies used to study the mechanism of action of menadione.
Cell Culture and Treatment
-
Cell Lines: A variety of cancer cell lines are used, including A549 (lung), SAS (oral), and various pancreatic and leukemia cell lines.[12] Non-tumorigenic cell lines like HEK293 and HaCaT are often used as controls.[12]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Menadione Preparation and Application: Menadione is often dissolved in a solvent like DMSO or ethanol (B145695) to create a stock solution, which is then diluted in culture medium to the desired final concentration for treating the cells.
Measurement of Oxidative Stress
-
ROS Detection: Intracellular ROS levels are commonly measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) or dihydroethidium (B1670597) (DHE).[6] The fluorescence intensity is then quantified using techniques like flow cytometry or fluorescence microscopy.
-
Redox Sensing: Genetically encoded redox sensors like RoGFP can be expressed in specific cellular compartments (e.g., cytosol, mitochondria) to monitor real-time changes in the redox state.[5]
Analysis of Cell Viability and Death
-
MTT Assay: This colorimetric assay is widely used to assess cell viability by measuring the metabolic activity of the cells.
-
Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This method is used to distinguish between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).
-
Western Blotting for Apoptosis Markers: The expression levels of key apoptosis-related proteins such as caspases, Bcl-2 family members, and PARP are analyzed by Western blotting.
Mitochondrial Function Assays
-
Mitochondrial Membrane Potential (ΔΨm) Measurement: Fluorescent dyes like JC-1, TMRM, or TMRE are used to assess ΔΨm. A decrease in fluorescence intensity or a shift in fluorescence emission indicates mitochondrial depolarization.[5]
-
Cytochrome c Release: The release of cytochrome c from mitochondria into the cytosol is typically detected by Western blotting of cytosolic and mitochondrial fractions or by immunofluorescence microscopy.[5]
-
ATP Measurement: Cellular ATP levels can be quantified using luciferin/luciferase-based bioluminescence assays.
Experimental Workflows
Caption: A typical experimental workflow for studying Menadione's mechanism of action.
Conclusion
The mechanism of action of menadione (and by extension, this compound) is a complex interplay of redox cycling, oxidative stress, and the modulation of multiple cellular signaling pathways. Its ability to generate high levels of ROS makes it a potent cytotoxic agent, particularly against cancer cells which often have a compromised antioxidant defense system. The induction of mitochondrial dysfunction and subsequent activation of apoptotic pathways are key events in its cell-killing activity. Further research into the nuanced roles of enzymes like NQO1 in modulating menadione's effects could pave the way for more targeted and effective therapeutic strategies. The use of this compound as a stable isotope-labeled tracer will continue to be an invaluable tool in pharmacokinetic and metabolic studies, helping to further unravel the intricate details of its biological fate and mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Menadione? [synapse.patsnap.com]
- 4. Menadione - Wikipedia [en.wikipedia.org]
- 5. Relationship between Structure and Biological Activity of Various Vitamin K Forms [mdpi.com]
- 6. Different characteristics between menadione and menadione sodium bisulfite as redox mediator in yeast cell suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 10. [Comparison of the biological activity and stability of menadione and menadiol in male chickens] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Menadione induces endothelial dysfunction mediated by oxidative stress and arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Menadione is a metabolite of oral vitamin K - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of Menadione-d3 for Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Menadione-d3, a deuterated analog of Menadione (B1676200) (Vitamin K3). This document is intended to serve as a valuable resource for researchers utilizing this compound in various scientific applications, including drug development, metabolism studies, and as an internal standard in analytical assays.
Core Physicochemical Properties
This compound shares a close structural similarity with Menadione, with three hydrogen atoms on the methyl group replaced by deuterium. This isotopic labeling makes it an invaluable tool for metabolic and pharmacokinetic studies, as it can be distinguished from its non-deuterated counterpart by mass spectrometry. While some physicochemical properties are not extensively reported for the deuterated form, the properties of Menadione serve as a reliable proxy.
Table 1: Summary of Physicochemical Properties of this compound and Menadione
| Property | This compound | Menadione (Vitamin K3) | Reference(s) |
| CAS Number | 5172-16-7 | 58-27-5 | |
| Molecular Formula | C₁₁H₅D₃O₂ | C₁₁H₈O₂ | [1] |
| Molecular Weight | 175.20 g/mol | 172.18 g/mol | [1] |
| Appearance | - | Bright yellow crystalline solid | [1] |
| Melting Point | Not explicitly reported | 105-107 °C | [1] |
| Boiling Point | Not explicitly reported | Sublimes below 100 °C (212 °F) | [2] |
| Solubility | Not explicitly reported | Water: Sparingly soluble. Organic Solvents: Soluble in ethanol, chloroform, and vegetable oils. | |
| UV/Vis λmax | Not explicitly reported | 245 nm, 251 nm, 333 nm | [3] |
Metabolic Pathway of Menadione
Menadione, a synthetic form of vitamin K, is biologically inactive until it is converted into its active form, menaquinone-4 (MK-4), within the body. This conversion is a critical step for its physiological function, primarily in the carboxylation of proteins involved in blood coagulation and bone metabolism. The metabolic pathway involves the reduction of Menadione to menadiol, followed by prenylation.
Experimental Protocols
This section outlines detailed methodologies for the determination of key physicochemical and analytical parameters of this compound. These protocols are based on established methods for Menadione and can be adapted for its deuterated analog.
Determination of Melting Point (Capillary Method)
The melting point is a fundamental physical property indicative of a substance's purity.
Methodology:
-
Sample Preparation: A small amount of dry this compound powder is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rate of 10-20 °C/minute for an initial approximate determination.
-
For a precise measurement, the heating rate is slowed to 1-2 °C/minute as the temperature approaches the approximate melting point.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range[3][4].
-
Determination of Boiling Point (Thiele Tube Method)
Due to its tendency to sublime, the boiling point of Menadione is best determined using a method that minimizes sample loss.
Methodology:
-
Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.
-
Apparatus: A Thiele tube filled with a high-boiling point oil (e.g., mineral oil) and a thermometer are used.
-
Procedure:
-
The test tube assembly is attached to the thermometer and immersed in the Thiele tube.
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.
-
Heating is continued until a steady stream of bubbles emerges from the inverted capillary tube.
-
The heat is then removed, and the apparatus is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point[5].
-
Kinetic Solubility Assay (Shake-Flask Method)
This assay determines the solubility of a compound in an aqueous buffer, which is crucial for predicting its behavior in biological systems.
Methodology:
-
Stock Solution Preparation: A stock solution of this compound is prepared in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) at a high concentration (e.g., 10 mg/mL).
-
Assay Procedure:
-
An excess amount of the this compound stock solution is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
-
The mixture is shaken in a sealed container at a constant temperature (e.g., 25 °C or 37 °C) for a specified period (e.g., 24 hours) to reach equilibrium.
-
The resulting suspension is filtered or centrifuged to remove undissolved solid.
-
The concentration of this compound in the clear filtrate or supernatant is determined using a suitable analytical method, such as HPLC-UV or LC-MS/MS[6][7][8].
-
Stability Testing Protocol (ICH Guideline Approach)
Stability testing is essential to understand how the quality of this compound varies over time under the influence of environmental factors. The following protocol is based on the International Council for Harmonisation (ICH) guidelines[9][10][11][12][13].
Methodology:
-
Stress Testing (Forced Degradation): To identify potential degradation products and pathways, this compound is subjected to the following stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat (e.g., 80 °C).
-
Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Long-Term and Accelerated Stability Studies:
-
Samples of this compound are stored under the following conditions:
-
Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH.
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.
-
-
Samples are withdrawn at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated) and analyzed for purity and degradation products using a validated stability-indicating analytical method (e.g., HPLC).
-
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC-UV)
Methodology for Purity and Stability Analysis:
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of methanol (B129727) and water is commonly used. A typical mobile phase could be Methanol:Water (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm or 261 nm[14].
-
Sample Preparation: A known concentration of this compound is dissolved in the mobile phase or a suitable organic solvent.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Methodology for Quantitative Analysis in Biological Matrices:
-
Chromatographic System: A UPLC or HPLC system coupled to a tandem mass spectrometer.
-
Column: A C18 or similar reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a modifier like formic acid to improve ionization.
-
Ionization: Electrospray ionization (ESI) in positive or negative mode, or atmospheric pressure chemical ionization (APCI). Derivatization with reagents like cysteamine (B1669678) may be employed to enhance ionization efficiency in positive mode[15][16].
-
Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored[17][18].
-
Sample Preparation: Typically involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate the analyte from the biological matrix.
UV-Vis Spectrophotometry
Methodology for Concentration Determination:
-
Apparatus: A calibrated UV-Vis spectrophotometer.
-
Procedure:
-
A standard curve is prepared by measuring the absorbance of a series of this compound solutions of known concentrations in a suitable solvent (e.g., ethanol).
-
The absorbance of the unknown sample is measured at the wavelength of maximum absorbance (λmax), which for Menadione is around 251 nm and 333 nm[3].
-
The concentration of the unknown sample is determined by interpolation from the standard curve[19][20][21][22].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology for Structural Confirmation:
-
Apparatus: A high-field NMR spectrometer.
-
Sample Preparation: this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Spectroscopy: The spectrum will show characteristic signals for the aromatic protons. The signal corresponding to the methyl group in non-deuterated Menadione will be absent, confirming the deuteration.
-
¹³C NMR Spectroscopy: The spectrum will provide information on the carbon skeleton of the molecule. The carbon of the deuterated methyl group will show a characteristic multiplet due to C-D coupling. The general chemical shifts for the naphthoquinone core will be consistent with the known structure[23][24][25].
References
- 1. Menadione | C11H8O2 | CID 4055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4-Naphthoquinone | C10H6O2 | CID 8530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. thinksrs.com [thinksrs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. enamine.net [enamine.net]
- 8. asianpubs.org [asianpubs.org]
- 9. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. ICH Official web site : ICH [ich.org]
- 12. snscourseware.org [snscourseware.org]
- 13. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. Validation of a Stability-Indicating Hydrophilic Interaction Liquid Chromatographic Method for the Quantitative Determination of Vitamin K3 (Menadione Sodium Bisulfite) in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of menadione from plasma and urine by a novel cysteamine-derivatization based UPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Determination of Menadione by Liquid Chromatography-Tandem Mass Spectrometry Using Pseudo Multiple Reaction Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. eijst.org.uk [eijst.org.uk]
- 20. Spectrophotometric methods for the rapid determination of menadione and menadione sodium bisulphite and their application in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. jcsp.org.pk [jcsp.org.pk]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of Isotopic Purity in Quantitative Analysis: A Technical Guide to Menadione-d3
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly in drug development and clinical research, the accuracy and precision of analytical methods are paramount. The use of stable isotope-labeled internal standards, such as Menadione-d3, is a cornerstone of isotope dilution mass spectrometry (IDMS), a technique widely regarded as the gold standard for quantification.[1] This technical guide provides an in-depth exploration of the importance of isotopic purity for this compound when used as an internal standard in quantitative analysis. It offers detailed experimental protocols for assessing this critical parameter and for its application in bioanalytical workflows.
The Imperative of Isotopic Purity
A deuterated internal standard is a version of the analyte where one or more hydrogen atoms have been replaced by deuterium (B1214612). The fundamental principle of IDMS relies on the addition of a known quantity of the isotopically labeled standard to a sample.[1] This "spiked" sample is then subjected to extraction, purification, and analysis, typically by liquid chromatography-mass spectrometry (LC-MS/MS). The near-identical physicochemical properties of the analyte and its deuterated counterpart ensure they behave similarly during sample preparation and analysis. However, the mass difference allows the mass spectrometer to distinguish between them.
The isotopic purity of the deuterated standard is a critical factor that can significantly impact the accuracy and precision of the quantitative results. The presence of unlabeled analyte (d0 isotopologue) as an impurity in the deuterated internal standard can lead to an overestimation of the analyte concentration in the sample. This is particularly problematic at the lower limit of quantification (LLOQ), where the signal from the d0 impurity can be a significant portion of the total analyte signal. Regulatory bodies like the FDA recommend that the response of the d0 impurity in the internal standard should be less than 5% of the analyte response at the LLOQ.
Furthermore, the presence of other isotopologues (d1, d2, etc.) can also affect the accuracy of the measurement if not properly accounted for. Therefore, a thorough characterization of the isotopic distribution of the deuterated internal standard is essential for robust and reliable quantitative bioanalysis.
Quantitative Data on Deuterated Menadione
The isotopic purity of commercially available deuterated standards can vary. It is crucial for laboratories to either obtain a Certificate of Analysis (CoA) detailing the isotopic distribution or to determine it empirically. Below is a summary of available data for deuterated Menadione.
| Compound | Isotopic Purity | Chemical Purity | d0 Abundance | d1 Abundance | d2 Abundance | d3+ Abundance | Source |
| This compound | 99.08% | >99.0% | Not Specified | Not Specified | Not Specified | Not Specified | Commercial Supplier |
| Menadione-d8 | 98.6% | 98% | Not Specified | Not Specified | Not Specified | >95% | Certificate of Analysis[2] |
Experimental Protocols
Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining the isotopic distribution of a deuterated compound with high accuracy.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of approximately 1 µg/mL in a solvent compatible with the mass spectrometer's ion source (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. HRMS Analysis:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is required.
-
Infusion: Infuse the sample solution directly into the mass spectrometer's electrospray ionization (ESI) source at a constant flow rate.
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive ion mode is typically used for Menadione.
-
Resolution: Set the instrument to a high resolution (e.g., >60,000) to resolve the different isotopologues.
-
Mass Range: Scan a narrow mass range around the expected m/z of the protonated this compound and its isotopologues (e.g., m/z 173-178).
-
3. Data Analysis:
-
Acquire the mass spectrum and identify the peaks corresponding to the different isotopologues of protonated Menadione ([M+H]⁺):
-
d0 (unlabeled): ~m/z 173.06
-
d1: ~m/z 174.07
-
d2: ~m/z 175.07
-
d3: ~m/z 176.08
-
-
Integrate the peak area for each isotopologue.
-
Calculate the relative abundance of each isotopologue as a percentage of the total abundance of all isotopologues.
-
The isotopic purity is expressed as the percentage of the d3 isotopologue.
Determination of Isotopic Purity by Quantitative NMR (qNMR) Spectroscopy
Quantitative NMR provides an alternative and accurate method for determining isotopic purity. A combination of ¹H and ²H NMR can be particularly effective.[3]
1. Sample Preparation:
-
Accurately weigh a known amount of this compound and a suitable internal standard with a known purity into an NMR tube.
-
Dissolve the sample and internal standard in a deuterated solvent that does not have signals overlapping with the analyte or standard.
2. NMR Analysis:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Acquire a quantitative ¹H NMR spectrum.
-
Integrate the signals corresponding to the residual protons in this compound and the signals of the internal standard.
-
The ratio of the integrals, corrected for the number of protons and the molar masses, can be used to determine the amount of each isotopologue.
-
-
²H NMR:
-
Acquire a quantitative ²H NMR spectrum.[4]
-
Integrate the deuterium signals. This provides a direct measure of the deuterium content.
-
3. Data Analysis:
-
From the ¹H NMR, calculate the relative amounts of the d0, d1, and d2 isotopologues based on the integrals of the residual proton signals.
-
From the ²H NMR, determine the overall deuterium enrichment.
-
Combine the data from both experiments to obtain a comprehensive isotopic distribution and the overall isotopic purity.
Bioanalytical Workflow Using this compound Internal Standard
The following diagram illustrates a typical workflow for the quantitative analysis of an analyte in a biological matrix using this compound as an internal standard.
Protocol for Quantitative Analysis in Plasma
This protocol outlines a general procedure for the quantification of an analyte in human plasma using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
2. LC-MS/MS Conditions:
| Parameter | Typical Conditions |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in methanol (B129727) or acetonitrile |
| Gradient | Optimized for analyte separation (e.g., start at 5% B, ramp to 95% B) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Analyte: [M+H]⁺ > product ionthis compound: [M+H]⁺ > product ion |
3. Data Analysis:
-
Integrate the chromatographic peak areas for both the analyte and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard for all samples, calibration standards, and quality controls.
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Logical Framework for Accurate Quantification
The use of a deuterated internal standard provides a robust framework for correcting for various sources of error inherent in the bioanalytical process. The following diagram illustrates this logical relationship.
Conclusion
The isotopic purity of this compound is a critical parameter that directly influences the accuracy and reliability of quantitative bioanalytical methods. A thorough characterization of the isotopic distribution of the internal standard is not merely a matter of good practice but a fundamental requirement for generating high-quality, reproducible data in regulated environments. By implementing rigorous analytical protocols for assessing isotopic purity, such as those detailed in this guide, researchers, scientists, and drug development professionals can ensure the integrity of their quantitative results and make confident decisions based on their data. The use of well-characterized deuterated internal standards like this compound remains the gold standard for mitigating variability and achieving the highest level of accuracy in quantitative bioanalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 3. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Menadione-d3: A Technical Guide to a Provitamin K3 Analog for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menadione (B1676200), a synthetic naphthoquinone, serves as a precursor to the biologically active vitamin K2.[1] Its deuterated analog, Menadione-d3, in which three hydrogen atoms have been replaced by deuterium, is a valuable tool in research and development. While frequently utilized as an internal standard for mass spectrometry-based quantification, its biological activities, mirroring those of menadione, warrant significant attention.[2] This technical guide provides an in-depth overview of this compound, focusing on the established mechanisms and experimental data of its non-deuterated counterpart, menadione, which is often referred to as vitamin K3. This document will delve into its mechanism of action, relevant signaling pathways, and provide key experimental protocols and quantitative data to support further research and drug development endeavors.
Menadione itself is not biologically active but is converted in the liver to menaquinone (vitamin K2), an essential cofactor for the gamma-carboxylation of several proteins involved in blood coagulation and bone metabolism.[1][3] Beyond its role as a provitamin, menadione exhibits a broad spectrum of anticancer activity.[4] Its cytotoxic effects are largely attributed to its ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[5] This induction of oxidative stress triggers a cascade of cellular events, including the activation of specific signaling pathways and, ultimately, cell death.[6]
Mechanism of Action
The primary mechanism through which menadione exerts its cytotoxic effects is redox cycling. This process involves the one-electron reduction of the quinone moiety of menadione to a semiquinone radical. This radical can then react with molecular oxygen to regenerate the parent quinone and produce a superoxide (B77818) anion radical. This cycle can repeat, leading to a continuous production of ROS, including superoxide and hydrogen peroxide.[5][7] The accumulation of ROS overwhelms the cell's antioxidant defenses, leading to oxidative stress, which can damage cellular components such as lipids, proteins, and DNA.[6]
Data Presentation
The following tables summarize key quantitative data related to the activity and toxicity of menadione.
Table 1: In Vitro Cytotoxicity of Menadione
| Cell Line | Assay | IC50 (µM) | Reference |
| Multidrug-resistant leukemia | 13.5 ± 3.6 | [4] | |
| Parental leukemia | 18 ± 2.4 | [4] | |
| Rat hepatocellular carcinoma (H4IIE) | MTT | 25 | [8][9] |
Table 2: In Vivo Toxicity of Menadione
| Species | Route of Administration | LD50 | Reference |
| Mouse | Oral | 500 mg/kg | [10] |
| Mouse | Intraperitoneal | 50 mg/kg | [10] |
| Rat | Intraperitoneal | 75 mg/kg | [10][11] |
Table 3: Pharmacokinetic Parameters of Menadione in Rabbits (75 mg intravenous dose)
| Parameter | Plasma | Red Blood Cells | Reference |
| Elimination Half-life (t1/2) | 27.17 ± 10.49 min | 35.22 ± 11.82 min | [2][12] |
| Plasma Clearance (CL/F) | 0.822 ± 0.254 L/min | 0.407 ± 0.152 L/min | [2][12] |
| Apparent Volume of Distribution (Vd/F) | 30.833 ± 12.835 L | 20.488 ± 9.401 L | [2][12] |
Signaling Pathways
Menadione has been shown to modulate several key signaling pathways, primarily as a consequence of ROS-induced cellular stress.
ERK Activation Pathway
Menadione treatment can lead to the phosphorylation and activation of Extracellular signal-Regulated Kinase (ERK).[13] This activation can be a pro-survival signal at low, non-toxic concentrations, but prolonged activation at higher, toxic concentrations can contribute to cell death.[1] The activation of ERK by menadione has been linked to the inhibition of tyrosine phosphatases, which are susceptible to arylation by menadione.[5]
Wnt Signaling Pathway
In human colorectal cancer cells, menadione has been shown to suppress the Wnt signaling pathway.[14] It achieves this by decreasing the expression of β-catenin and its downstream targets, such as c-myc and cyclin D1.[14][15] This suppression of the Wnt pathway is associated with an inhibition of cancer cell invasion and migration.[14]
Apoptosis Signaling Cascade
Menadione is a potent inducer of apoptosis in various cancer cell lines.[16] The apoptotic cascade initiated by menadione is multifaceted, involving both intrinsic and extrinsic pathways. A key event is the generation of ROS, which leads to mitochondrial dysfunction, release of cytochrome c, and activation of caspases.[6][16] Menadione has been shown to activate initiator caspases like caspase-9 and effector caspases such as caspase-3 and caspase-7, leading to the cleavage of PARP and ultimately, cell death.[16]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the effects of menadione. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.[16]
-
Treatment: Treat the cells with various concentrations of menadione (e.g., 1-100 µM) and a vehicle control for the desired time period (e.g., 24 hours).[8]
-
MTT Addition: Add 5 mg/mL of 3-[4,5-dimethylthiazol-2yl]-diphenyltetrazolium bromide (MTT) solution to each well and incubate at 37°C for 4 hours.[8]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.[8]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Reactive Oxygen Species (ROS) Detection Assay
This protocol uses a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), to detect intracellular ROS levels.
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 96-well plate or chamber slides) and treat with menadione as described for the viability assay.
-
Probe Loading: Wash the cells with phosphate-buffered saline (PBS) and then incubate with a solution containing DCFH-DA (e.g., 10 µM) for 30 minutes at 37°C.
-
Wash: Remove the probe solution and wash the cells with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission for DCF).
-
Data Analysis: Quantify the change in fluorescence intensity relative to the control group.
Western Blot Analysis
This technique is used to detect specific proteins in a sample to assess the activation state of signaling pathways.
-
Cell Lysis: After treatment with menadione, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-ERK, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.[17]
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound, as a stable isotope-labeled analog of menadione (provitamin K3), is a critical tool for quantitative studies. The biological activities of menadione, driven by its capacity for redox cycling and ROS generation, make it a compound of significant interest in cancer research and drug development. Its ability to induce oxidative stress and modulate key signaling pathways, including those involved in cell survival and death, provides multiple avenues for therapeutic intervention. The data and protocols presented in this guide offer a comprehensive resource for researchers seeking to explore the potential of menadione and its deuterated analog in their scientific investigations. Further research into the specific effects of deuteration on the biological activity and pharmacokinetics of this compound may reveal unique properties and applications.
References
- 1. Oxidant-induced hepatocyte injury from menadione is regulated by ERK and AP-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A pharmacokinetic study with the high-dose anticancer agent menadione in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digilib.itb.ac.id [digilib.itb.ac.id]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. nhsjs.com [nhsjs.com]
- 7. A New Luminescent Assay for Detection of Reactive Oxygen Species [promega.com]
- 8. Cytotoxic and apoptotic effects of menadione on rat hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Menadione | C11H8O2 | CID 4055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Menadione | CAS#:58-27-5 | Chemsrc [chemsrc.com]
- 12. echemi.com [echemi.com]
- 13. Menadione (Vitamin K3) decreases melanin synthesis through ERK activation in Mel-Ab cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Vitamin K3 (menadione) suppresses epithelial-mesenchymal-transition and Wnt signaling pathway in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. e-century.us [e-century.us]
- 17. Menadione induces G2/M arrest in gastric cancer cells by down-regulation of CDC25C and proteasome mediated degradation of CDK1 and cyclin B1 - PMC [pmc.ncbi.nlm.nih.gov]
A Preliminary Investigation of Menadione-d3 in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary investigation of Menadione-d3 in biological systems. Menadione (B1676200), a synthetic analogue of vitamin K, plays a crucial role in various physiological processes. The deuterated form, this compound, serves as a powerful tool for elucidating the metabolic fate and mechanism of action of its non-deuterated counterpart. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways to support further research and development in this area.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preliminary studies involving Menadione and its analogues. These data provide a baseline for understanding its biological activity and potential therapeutic applications.
| Compound | Cell Line | IC50 Value | Biological Effect | Reference |
| Menadione | Multidrug-resistant leukemia | 13.5 µM | Inhibition of cell proliferation | [1] |
| Menadione | Parental leukemia | 18 µM | Inhibition of cell proliferation | [1] |
| Menadione | Normal rat cerebral tissue (5 days old) | ~10 µM | Inhibition of DNA synthesis | [2] |
Table 1: Cytotoxicity and Proliferation Inhibition of Menadione. This table highlights the half-maximal inhibitory concentration (IC50) of Menadione in different cell lines, indicating its potential as an anti-proliferative agent.
| Vitamin K Form | Administration Route | Daily Excretion | Peak Excretion Time | Molar Excretion (% of dose) | Reference |
| Basal Menadione | N/A | 5.4 (± 3.2) µg/d | N/A | N/A | [3][4] |
| Phylloquinone (Oral) | Oral | Increased | ~3 hours | 1-5% | [3][4] |
| Menaquinone-4 (Oral) | Oral | Increased | ~3 hours | 1-5% | [3][4] |
| Menaquinone-7 (Oral) | Oral | Increased | ~3 hours | 1-5% | [3][4] |
| Phylloquinone (Subcutaneous) | Subcutaneous | Not enhanced | N/A | N/A | [3][4] |
Table 2: Urinary Excretion of Menadione following Vitamin K Intake. This table demonstrates that menadione is a catabolite of orally administered vitamin K forms, suggesting its formation during intestinal absorption.[3][4] The use of a labeled compound like this compound is critical in such studies to trace the metabolic fate of the parent compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following protocols are representative of the key experiments conducted in the preliminary investigation of Menadione and its deuterated analogues.
Cell Viability and Proliferation Assay
This protocol is designed to assess the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., leukemia, ovarian cancer)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT or Alamar blue reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment:
-
MTT Assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. Read the absorbance at 570 nm.
-
Alamar Blue Assay: Add 10 µL of Alamar blue reagent to each well and incubate for 2-4 hours. Read the fluorescence with excitation at 560 nm and emission at 590 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and determine the IC50 value using non-linear regression.
Metabolic Analysis using HPLC
This protocol outlines the methodology for detecting this compound and its metabolites in biological samples, such as urine or cell culture media, to understand its metabolic fate.
Materials:
-
Biological samples (urine, serum, cell lysates)
-
This compound and potential metabolite standards
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Acetonitrile (B52724), methanol, and water (HPLC grade)
-
Formic acid or other appropriate mobile phase additives
-
HPLC system with a fluorescence or mass spectrometry (MS) detector
Procedure:
-
Sample Preparation:
-
Urine/Serum: Thaw samples and centrifuge to remove particulates. Perform a solid-phase extraction to concentrate the analytes and remove interfering substances. Elute the analytes with an appropriate organic solvent.
-
Cell Lysates: Harvest cells and lyse them using a suitable buffer. Centrifuge to remove cell debris and collect the supernatant.
-
-
HPLC Analysis:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is commonly used.
-
Detection:
-
Fluorescence Detection: Set the excitation and emission wavelengths appropriate for Menadione and its metabolites.
-
Mass Spectrometry (MS) Detection: Use electrospray ionization (ESI) in positive or negative ion mode. Monitor for the specific mass-to-charge ratio (m/z) of this compound and its expected metabolites. The deuterium (B1214612) label will result in a characteristic mass shift.
-
-
-
Data Analysis: Quantify the concentration of this compound and its metabolites by comparing the peak areas to a standard curve generated from known concentrations of the standards.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involving this compound is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.
References
The Metabolic Journey of Menadione-d3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic fate of Menadione-d3, a deuterated form of menadione (B1676200) (Vitamin K3). Menadione is a synthetic naphthoquinone that serves as a precursor to the biologically active menaquinone-4 (MK-4), a vital form of vitamin K2. The deuterium (B1214612) labeling of this compound makes it an invaluable tool for tracing its metabolic pathway and understanding its pharmacokinetic profile. This guide summarizes key quantitative data, details experimental protocols, and visualizes the metabolic and signaling pathways involved.
Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound
The metabolic journey of this compound, like its non-deuterated counterpart, involves absorption in the gastrointestinal tract, distribution to various tissues, conversion to the active MK-4, and subsequent metabolism and excretion.
Absorption: Following oral administration, menadione is absorbed in the intestine. Studies on related vitamin K compounds suggest that this process involves passive diffusion. The presence of bile salts is crucial for the absorption of lipophilic compounds like menadione.
Distribution: Once absorbed, menadione is distributed to various tissues. While there is no specific quantitative data available for this compound distribution in rats, studies on phylloquinone (vitamin K1) and menadione show accumulation in the liver, heart, bone, pancreas, and salivary glands[1][2]. The deuterium label on the naphthoquinone ring of this compound remains intact during its conversion to MK-4, allowing for its tracing in different tissues[3].
Metabolism: The primary metabolic fate of menadione is its conversion to menaquinone-4 (MK-4). This conversion is a two-step process:
-
Reduction: Menadione is first reduced to menadiol (B113456) (hydroquinone form).
-
Prenylation: The enzyme UbiA prenyltransferase domain-containing protein 1 (UBIAD1) then catalyzes the transfer of a geranylgeranyl pyrophosphate (GGPP) side chain to menadiol, forming MK-4.
This conversion occurs in various tissues, with evidence suggesting it is a tissue-specific process[3]. It has been demonstrated that dietary phylloquinone is a source of tissue menaquinone-4, with menadione acting as an intermediate[1][4][5].
Excretion: Menadione and its metabolites are primarily excreted in the urine and bile. Studies in humans have shown that after oral intake of vitamin K, a portion is catabolized to menadione and excreted in the urine, with peak excretion occurring around 3 hours after intake[6][7]. In rats, menadione derivatives, predominantly as the menadione-S-glutathione conjugate, are found in the bile[8].
Quantitative Data
While specific pharmacokinetic data for this compound is limited, the following tables summarize relevant quantitative data for menadione and related deuterated vitamin K compounds to provide a comparative overview.
Table 1: Pharmacokinetic Parameters of Menadione in Rabbits (Intravenous Administration)
| Parameter | Value (Mean ± SD) | Reference |
| Elimination Half-life (t½) - Plasma | 27.17 ± 10.49 min | [9] |
| Elimination Half-life (t½) - Red Blood Cells | 35.22 ± 11.82 min | [9] |
| Plasma Clearance (CL/F) | 0.822 ± 0.254 L/min | [9] |
| Volume of Distribution (Vd/F) - Plasma | 30.833 ± 12.835 L | [9] |
| Area Under the Curve (AUC) - Plasma | 32.453 ± 9.785 µg·min/mL | [9] |
Table 2: Tissue Distribution of Vitamin K1 and Menaquinone-4 in Rats
| Tissue | Vitamin K1 (pmol/g) | Menaquinone-4 (pmol/g) | Reference |
| Liver | 135.0 ± 22.0 | 3.8 ± 0.6 | [1] |
| Heart | 19.5 ± 2.5 | 4.2 ± 0.5 | [1] |
| Bone (Femur) | 12.8 ± 1.8 | 2.5 ± 0.4 | [1] |
| Brain | 1.5 ± 0.2 | 8.5 ± 1.0 | [1] |
| Pancreas | 10.5 ± 1.5 | 25.0 ± 3.5 | [1] |
| Salivary Gland | 4.5 ± 0.8 | 15.2 ± 2.2 | [1] |
Data from rats fed a diet supplemented with phylloquinone.
Table 3: Urinary Excretion of Menadione in Humans After Oral Vitamin K Intake
| Vitamin K Form Administered | Dose | 24h Urinary Menadione Excretion (% of dose, molar basis) | Reference |
| Phylloquinone (Vitamin K1) | 1 mg | ~1-5% | [6][7] |
| Menaquinone-4 (MK-4) | 1 mg | ~1-5% | [6][7] |
| Menaquinone-7 (MK-7) | 1 mg | ~1-5% | [6][7] |
| Menadione | 10 mg | ~20% | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to studying the metabolic fate of this compound.
In Vivo Study of this compound Metabolism in Rats
Objective: To determine the absorption, distribution, and conversion of this compound to Menaquinone-4 (MK-4) in rats.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
This compound
-
Vehicle for oral administration (e.g., corn oil)
-
Gavage needles
-
Blood collection tubes (e.g., heparinized)
-
Tissue homogenization equipment
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Protocol:
-
Animal Acclimation: House rats in individual cages with a 12-hour light/dark cycle and provide ad libitum access to a standard chow diet and water for at least one week before the experiment.
-
Dosing: Prepare a solution of this compound in the chosen vehicle. Administer a single oral dose of this compound to each rat via oral gavage. A typical dose might range from 1 to 10 mg/kg body weight.
-
Sample Collection:
-
Blood: Collect blood samples from the tail vein or another appropriate site at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing. Centrifuge the blood to separate plasma and store at -80°C until analysis.
-
Tissues: At the final time point, euthanize the rats and collect various tissues (e.g., liver, brain, heart, kidney, pancreas, adipose tissue). Rinse the tissues with cold saline, blot dry, weigh, and snap-freeze in liquid nitrogen. Store at -80°C until analysis.
-
Urine and Feces: House a subset of rats in metabolic cages to collect urine and feces for 24 or 48 hours post-dosing.
-
-
Sample Preparation for LC-MS/MS Analysis:
-
Plasma: To a known volume of plasma, add an internal standard (e.g., a different deuterated form of menadione or MK-4). Precipitate proteins with a solvent like acetonitrile, vortex, and centrifuge. Evaporate the supernatant to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
-
Tissues: Homogenize a weighed portion of each tissue in a suitable buffer. Extract lipids using a solvent system like hexane/isopropanol. Evaporate the organic layer and reconstitute the residue for analysis.
-
-
LC-MS/MS Analysis: Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of this compound and its metabolite, deuterated MK-4. Use multiple reaction monitoring (MRM) mode for detection.
In Vitro Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of this compound.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium and reagents
-
Hank's Balanced Salt Solution (HBSS)
-
This compound
-
LC-MS/MS system
Protocol:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add a solution of this compound in HBSS to the apical (A) or basolateral (B) side of the Transwell insert.
-
At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment (B for A-to-B transport, A for B-to-A transport).
-
At the end of the experiment, collect samples from the donor compartment.
-
-
Sample Analysis: Analyze the concentration of this compound in all samples by LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A transport. The efflux ratio (Papp B-A / Papp A-B) can be calculated to determine if this compound is a substrate for efflux transporters.
In Vitro Metabolism in Rat Liver Microsomes
Objective: To investigate the metabolism of this compound by liver enzymes.
Materials:
-
Rat liver microsomes
-
NADPH regenerating system
-
Phosphate (B84403) buffer
-
This compound
-
LC-MS/MS system
Protocol:
-
Incubation: Prepare an incubation mixture containing rat liver microsomes, phosphate buffer, and the NADPH regenerating system. Pre-incubate the mixture at 37°C.
-
Reaction Initiation: Add this compound to the incubation mixture to start the reaction.
-
Time Course: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add a quenching solution (e.g., cold acetonitrile) to stop the reaction.
-
Sample Preparation: Centrifuge the quenched samples to pellet the protein. Analyze the supernatant by LC-MS/MS.
-
Data Analysis: Determine the rate of disappearance of this compound and the formation of its metabolites over time. This data can be used to calculate kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax).
Signaling Pathways and Cellular Effects
The metabolic fate of menadione is closely linked to its cellular effects, primarily through the generation of reactive oxygen species (ROS) and the subsequent impact on cellular signaling pathways.
Oxidative Stress and the Nrf2 Signaling Pathway
Menadione is known to undergo redox cycling, a process that generates superoxide (B77818) anions and other ROS. This can lead to oxidative stress within the cell. The cell's primary defense against oxidative stress is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant response element (ARE)-containing genes, which encode for a variety of antioxidant and detoxification enzymes. Studies have shown that menadione-induced oxidative stress can modulate the Nrf2 pathway[1][2].
Caption: Nrf2 signaling pathway activation by this compound-induced oxidative stress.
Apoptosis and Cell Cycle Signaling
High concentrations of menadione can induce apoptosis (programmed cell death) in various cell types. This is often mediated by the excessive production of ROS, leading to mitochondrial dysfunction, release of cytochrome c, and activation of caspases. Menadione has been shown to induce a DNA ladder indicative of apoptosis in lower concentrations, while higher concentrations lead to necrosis[11]. The apoptotic effects of menadione can be influenced by factors such as intracellular calcium levels and glutathione (B108866) (GSH) concentration[8][11]. Furthermore, menadione has been reported to induce cell cycle arrest[12].
Caption: Apoptosis and cell cycle arrest induced by this compound.
Conclusion
This compound serves as a powerful tool for elucidating the metabolic fate of menadione. Its primary metabolic role is as a precursor for the tissue-specific synthesis of menaquinone-4. The use of deuterated tracers allows for precise quantification and tracking of its absorption, distribution, metabolism, and excretion. The cellular effects of menadione are largely driven by its capacity to induce oxidative stress, which in turn modulates key signaling pathways such as the Nrf2 antioxidant response and apoptotic cascades. Further research with this compound will continue to refine our understanding of vitamin K metabolism and its physiological and pathological implications, providing valuable insights for researchers and professionals in drug development.
Experimental Workflows
Caption: Workflow for in vivo analysis of this compound metabolism in rats.
Caption: Workflow for in vitro permeability and metabolism studies of this compound.
References
- 1. Vitamin K distribution in rat tissues: dietary phylloquinone is a source of tissue menaquinone-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Vitamin K3 (menadione) redox cycling inhibits cytochrome P450-mediated metabolism and inhibits parathion intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Menadione (Vitamin K3) Is a Catabolic Product of Oral Phylloquinone (Vitamin K1) in the Intestine and a Circulating Precursor of Tissue Menaquinone-4 (Vitamin K2) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Menadione (vitamin K3) is a catabolic product of oral phylloquinone (vitamin K1) in the intestine and a circulating precursor of tissue menaquinone-4 (vitamin K2) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phylloquinone and Menaquinone-4 Tissue Distribution at Different Life Stages in Male and Female Sprague-Dawley Rats Fed Different VK Levels Since Weaning or Subjected to a 40% Calorie Restriction since Adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro metabolism of the emerging contaminant 6PPD-quinone in human and rat liver microsomes: Kinetics, pathways, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of biliary taurocholate excretion during menadione metabolism in perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A pharmacokinetic study with the high-dose anticancer agent menadione in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition and kinetics of cytochrome P4503A activity in microsomes from rat, human, and cdna-expressed human cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Throughput Analysis of Vitamin K in Human Plasma by LC-MS/MS Using Menadione-d3 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of various forms of vitamin K, including phylloquinone (K1) and menaquinones (MK-4 and MK-7), in human plasma. The methodology employs Menadione-d3 as an internal standard to ensure accuracy and precision. The protocol includes detailed procedures for sample preparation using both liquid-liquid extraction (LLE) and solid-phase extraction (SPE), optimized chromatographic conditions, and mass spectrometric parameters. This method is suitable for clinical research, nutritional studies, and drug development applications requiring reliable measurement of vitamin K levels.
Introduction
Vitamin K is a group of fat-soluble vitamins essential for blood coagulation and bone metabolism.[1] The primary forms are phylloquinone (vitamin K1), found in leafy green vegetables, and menaquinones (vitamin K2), which are a series of compounds (MK-n) primarily of bacterial origin.[2] Menadione (vitamin K3) is a synthetic form.[3] Accurate quantification of vitamin K in biological matrices is challenging due to its lipophilic nature and low endogenous concentrations.[1][4]
LC-MS/MS has become the preferred analytical technique for vitamin K analysis due to its high sensitivity and selectivity.[5] The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations during sample preparation and analysis.[2] this compound, a deuterated form of vitamin K3, serves as an effective internal standard for the comprehensive analysis of different vitamin K analogues. This document provides a detailed protocol for the use of this compound in the LC-MS/MS analysis of vitamin K in human plasma.
Experimental Protocols
Sample Preparation
Two primary methods for sample preparation are presented: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The choice of method may depend on laboratory resources and desired sample cleanup.
a) Liquid-Liquid Extraction (LLE) Protocol [6]
-
To a 1.5 mL microcentrifuge tube, add 500 µL of human plasma sample, calibrator, or quality control (QC) sample.
-
Add 50 µL of the this compound internal standard working solution (e.g., 1000 ng/mL in methanol).
-
Add 1.5 mL of ethanol (B145695) to precipitate proteins and vortex for 1 minute.
-
Add 4 mL of hexane, and vortex for an additional 1 minute.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes to separate the layers.[6]
-
Carefully transfer the upper organic layer (hexane) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. Note: Vitamin K is light-sensitive, and the nitrogen should be passed through steel tubing to prevent degradation.[6]
-
Reconstitute the dried extract in 200 µL of a 1:3 water/methanol solution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
b) Solid-Phase Extraction (SPE) Protocol [5]
-
To a 2 mL amber tube, add 350 µL of human plasma sample, calibrator, or QC sample.
-
Add 50 µL of the this compound internal standard working solution.
-
Add 175 µL of ethanol to denature proteins, mix for 2 minutes, and then centrifuge at 3500 rpm for 5 minutes.[5]
-
Apply the supernatant to an Oasis® HLB SPE cartridge (e.g., 1cc/30 mg).
-
Wash the cartridge with 1 mL of methanol/water (1:9, v/v) containing 1% formic acid.
-
Wash the cartridge with 1 mL of acetonitrile/water (8:2, v/v) containing 1% formic acid.
-
Elute the analytes with 2 mL of methanol/isopropanol/hexane (2:1:1, v/v/v).[5]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in an appropriate volume of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions. Optimization may be required based on the specific instrument and column used.
a) Liquid Chromatography Conditions
| Parameter | Condition 1 | Condition 2 |
| HPLC System | Thermo Scientific™ Dionex™ Vanquish™ Horizon[6] | Waters ACQUITY UPLC I-Class |
| Column | Thermo Scientific™ Accucore™ PFP, 100 x 2.1 mm, 2.6 µm[6] | Waters ACQUITY UPLC HSS PFP, 2.1 x 100 mm, 1.8 µm[7] |
| Mobile Phase A | 0.1% Formic Acid and 5mM Ammonium Formate in Water[6] | Water with 0.1% Formic Acid |
| Mobile Phase B | 0.1% Formic Acid in Methanol[6] | Methanol with 0.1% Formic Acid |
| Gradient | A 4-minute analytical gradient is typically used.[6] | A 3.7-minute injection-to-injection runtime can be achieved.[7] |
| Flow Rate | 0.4 mL/min[5] | 0.6 mL/min |
| Column Temp. | 50 °C[6] | 40 °C[8] |
| Injection Vol. | 20 µL[6] | 5 µL[8] |
b) Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | Thermo Scientific™ TSQ Endura™ Triple Quadrupole[6] |
| Ionization Mode | Positive Electrospray Ionization (ESI)[6] or Atmospheric Pressure Chemical Ionization (APCI)[5] |
| Scan Type | Scheduled Multiple Reaction Monitoring (SRM)[6] |
| Nebulizer Gas | 60 psi[5] |
| Curtain Gas | 35 psi[5] |
Data Presentation
Quantitative Performance
The method demonstrates good linearity and sensitivity for the analysis of various vitamin K forms.
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Vitamin K1 | 0.10 - 10 | 0.05 | [1][7] |
| Vitamin K2 (MK-4) | 0.10 - 10 | 0.1 | [1][6] |
| Vitamin K2 (MK-7) | 0.10 - 10 | 4.40 nmol/L (~2.8 ng/mL) | [1][5] |
| Menadione (K3) | 0.05 - 50.0 | 0.05 | [9] |
MRM Transitions for Vitamin K and this compound
The following table provides representative Multiple Reaction Monitoring (MRM) transitions. For this compound, a "pseudo MRM" approach where the precursor and product ions are the same may be employed due to its stability.[6][7] Menadione-d8 is also listed as a common alternative.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Reference |
| Vitamin K1 | 451.5 | 187.2 | 24 | [3][8] |
| Vitamin K2 (MK-4) | 445.5 | 187.2 | - | [8] |
| Vitamin K2 (MK-7) | 649.7 | 187.2 | - | [8] |
| Menadione (K3) | 173.1 | 105.1 | - | |
| This compound (ISTD) | 176.1 | 176.1 | - | [6] |
| Menadione-d8 (ISTD) | 181.1 | 108.9 | - | [10] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of vitamin K using this compound as an internal standard.
Caption: Workflow for Vitamin K analysis.
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable and sensitive approach for the quantification of vitamin K1, MK-4, and MK-7 in human plasma. The detailed protocols for sample preparation and instrumental analysis, along with the presented performance data, demonstrate the suitability of this method for high-throughput applications in clinical and nutritional research. The use of a deuterated internal standard is critical for achieving the necessary accuracy and precision for these low-concentration, lipophilic analytes.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. forensicrti.org [forensicrti.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Menadione by Liquid Chromatography-Tandem Mass Spectrometry Using Pseudo Multiple Reaction Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of fat-soluble vitamins A, D2, D3, E and K3 by isotope dilution and LC-MS/MS instrument assembly megtekintése [eviko.hu]
- 9. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Menadione-d3 in Metabolic Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menadione (B1676200) (Vitamin K3) is a synthetic naphthoquinone that serves as a precursor to the biologically active menaquinone-4 (MK-4), a form of vitamin K2.[1][2] The deuterium-labeled analog, Menadione-d3, is a valuable tool for metabolic tracer studies, enabling researchers to investigate the endogenous synthesis of MK-4 and explore its physiological roles.[3] this compound can be used as a tracer for in vivo and in vitro studies and as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[3]
These application notes provide detailed protocols for utilizing this compound in metabolic tracer studies to elucidate the conversion pathway to MK-4 and to quantify its metabolic fate in various biological systems.
Metabolic Pathway of Menadione to Menaquinone-4 (MK-4)
Dietary forms of vitamin K, such as phylloquinone (vitamin K1), can be converted to menadione in the intestine.[4][5] This menadione then circulates and is taken up by extrahepatic tissues, where it is converted to the biologically active MK-4.[4][6][7] This conversion is catalyzed by the enzyme UbiA prenyltransferase domain-containing protein 1 (UBIAD1), which is located in the endoplasmic reticulum.[7][8][9] UBIAD1 facilitates the prenylation of menadione with a geranylgeranyl group from geranylgeranyl pyrophosphate (GGPP) to form MK-4.[8][9]
Below is a diagram illustrating the key steps in the conversion of Menadione to Menaquinone-4.
Caption: Metabolic conversion of dietary vitamin K to Menaquinone-4 (MK-4).
Experimental Protocols
In Vivo Metabolic Tracing in a Mouse Model
This protocol describes the administration of this compound to mice to trace its conversion to Menaquinone-4-d3 (MK-4-d3) in various tissues.
1. Materials:
-
This compound
-
Vehicle for administration (e.g., corn oil, phosphate-buffered saline (PBS))
-
8-10 week old C57BL/6J mice[10]
-
Anesthetic (e.g., ketamine/xylazine cocktail)[10]
-
Tools for oral gavage or intraperitoneal injection
-
Sample collection tubes (e.g., EDTA-coated tubes for blood)
-
Liquid nitrogen for snap-freezing tissues
-
Homogenizer
-
Extraction solvent (e.g., ethanol (B145695), n-hexane)[11]
-
LC-MS/MS system
2. Experimental Workflow:
Caption: General workflow for in vivo metabolic tracing with this compound.
3. Detailed Methodology:
-
This compound Preparation: Dissolve this compound in a suitable vehicle. For intraperitoneal (i.p.) injection, a sterile PBS solution can be used. For oral administration, corn oil is a common vehicle. A dosage of 10 mg/kg body weight has been used in mice for menadione administration.[12]
-
Animal Administration: Administer the this compound solution to the mice via the chosen route (e.g., intraperitoneal injection or oral gavage).
-
Sample Collection: At designated time points (e.g., 1, 3, 6, and 24 hours) post-administration, collect blood via cardiac puncture under anesthesia. Subsequently, euthanize the animals and harvest tissues of interest (e.g., liver, brain, pancreas, kidney).
-
Sample Processing:
-
Plasma: Centrifuge the collected blood in EDTA-coated tubes to separate the plasma.
-
Tissues: Immediately snap-freeze the harvested tissues in liquid nitrogen to quench metabolic activity. Store all samples at -80°C until analysis.
-
-
Metabolite Extraction:
-
Homogenize the frozen tissue samples.
-
To 1 volume of plasma or tissue homogenate, add 2 volumes of cold ethanol to precipitate proteins.[11]
-
Vortex the mixture and centrifuge.
-
Transfer the supernatant to a new tube.
-
Perform a liquid-liquid extraction by adding 4 volumes of n-hexane, vortexing, and centrifuging.[11]
-
Collect the upper n-hexane layer and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: Analyze the reconstituted samples for the presence and quantity of this compound and its metabolite, Menaquinone-4-d3.
In Vitro Metabolic Tracing in Cell Culture
This protocol outlines the use of this compound to trace its conversion to MK-4-d3 in cultured cells.
1. Materials:
-
This compound
-
Cell line of interest (e.g., HEK293, HepG2)
-
Cell culture medium and supplements
-
Vehicle for this compound (e.g., ethanol, DMSO)
-
Cell lysis buffer
-
Extraction solvent (e.g., ethanol, n-hexane)[11]
-
LC-MS/MS system
2. Detailed Methodology:
-
Cell Culture: Plate the cells at an appropriate density and allow them to adhere and grow to a desired confluency.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). Dilute the stock solution in the cell culture medium to the desired final concentration. Concentrations ranging from 0.3 µM to 3.0 µM have been used for in vitro studies with menadione.[10]
-
Incubation and Time Course: Treat the cells with the this compound-containing medium. Collect cell pellets and media at various time points (e.g., 0, 4, 8, 12, 24 hours) to monitor the uptake of the tracer and the formation of the labeled metabolite.
-
Sample Collection and Processing:
-
Aspirate the medium.
-
Wash the cells with cold PBS.
-
Lyse the cells and collect the lysate.
-
Store cell lysates and media samples at -80°C until analysis.
-
-
Metabolite Extraction: Follow the same extraction procedure as described for the in vivo protocol, starting with protein precipitation of the cell lysate.
-
LC-MS/MS Analysis: Analyze the extracts for this compound and MK-4-d3.
Data Presentation
The following table summarizes representative quantitative data from an in vitro study on the formation of Menaquinone-4 (MK-4) from Menadione in various cell lines. While this study did not use a deuterated tracer, it provides valuable baseline data for expected conversion rates.
| Cell Line | Tissue of Origin | Menadione Concentration (µM) | Incubation Time (hours) | Menaquinone-4 (MK-4) Formed (pmol/mg protein) |
| HepG2 | Human Liver | 1 | 24 | 1.2 ± 0.2 |
| Panc-1 | Human Pancreas | 1 | 24 | 3.5 ± 0.5 |
| HEK293 | Human Embryonic Kidney | 1 | 24 | 2.8 ± 0.4 |
| Rat Vascular Smooth Muscle Cells | Rat Aorta | 1 | 24 | 4.1 ± 0.6 |
Data adapted from a study on menadione conversion.[3] The use of this compound would allow for the specific tracing and quantification of newly synthesized MK-4-d3, distinguishing it from any endogenous MK-4.
Conclusion
This compound is a powerful tool for elucidating the metabolic fate of menadione and the endogenous synthesis of MK-4. The protocols provided here offer a framework for conducting both in vivo and in vitro tracer studies. Researchers can adapt these methodologies to their specific experimental needs to gain deeper insights into vitamin K metabolism and its implications for health and disease. The use of stable isotope-labeled tracers like this compound, coupled with sensitive analytical techniques such as LC-MS/MS, is crucial for advancing our understanding of these complex biological processes.
References
- 1. The Biosynthesis of Menaquinone-4: How a Historic Biochemical Pathway Is Changing Our Understanding of Vitamin K Nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jfda-online.com [jfda-online.com]
- 8. Naturally occurring UBIAD1 mutations differentially affect menaquinone biosynthesis and vitamin K-dependent carboxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactome | UBIA1D prenylates menadione to form MK4 (vitamin K hydroquinone) [reactome.org]
- 10. Administration of Menadione, Vitamin K3, Ameliorates Off-Target Effects on Corneal Epithelial Wound Healing Due to Receptor Tyrosine Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Menadione (vitamin K3) inhibits hydrogen sulfide and substance P via NF-кB pathway in caerulein-induced acute pancreatitis and associated lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Menadione-d3 in Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menadione (B1676200) (Vitamin K3) and its derivatives are synthetic naphthoquinones with significant biological activities, including roles in cellular redox cycling and potential as therapeutic agents. In the realm of quantitative proteomics, the deuterated form, Menadione-d3, and chemically modified analogs serve as powerful tools for precise measurement and target identification. While not utilized for global metabolic labeling of proteomes in the same manner as stable isotope-labeled amino acids, their applications are pivotal in targeted quantification and chemoproteomic strategies.
This document provides detailed application notes and protocols for two primary uses of this compound and its derivatives in a quantitative proteomics context:
-
Targeted Quantification using this compound as an Internal Standard: For the accurate measurement of menadione and its metabolites in biological matrices, crucial for pharmacokinetic/pharmacodynamic (PK/PD) studies that can be correlated with proteomic changes.
-
Quantitative Affinity-Based Protein Profiling (ABPP) with Menadione-Based Probes: To identify the protein targets of menadione and quantify changes in target engagement or enzyme activity, providing insights into its mechanism of action and potential off-target effects.
Application 1: Targeted Quantification of Menadione using this compound Internal Standard
The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it corrects for variability in sample preparation and instrument response.[1] this compound serves as an ideal internal standard for the quantification of endogenous or administered menadione due to its near-identical chemical and physical properties.[2]
Experimental Protocol: Quantification of Menadione in Plasma by UPLC-MS/MS
This protocol is adapted from methodologies for the quantification of small molecules in biological fluids.[2]
1. Materials and Reagents:
-
Menadione (analyte)
-
This compound (internal standard)
-
Human plasma (or other biological matrix)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Protein precipitation plates or tubes
2. Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of Menadione and this compound in a suitable organic solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Prepare a working solution of this compound (Internal Standard, IS) at a concentration of 100 ng/mL in 50:50 ACN:Water.
-
Prepare a series of calibration standards by spiking the appropriate amount of Menadione stock solution into the biological matrix (e.g., plasma) to achieve a concentration range of 0.1 to 100 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, standard, or QC, add 150 µL of the this compound internal standard working solution (100 ng/mL in ACN).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for UPLC-MS/MS analysis.
4. UPLC-MS/MS Analysis:
-
UPLC System: A high-performance UPLC system.
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate menadione from matrix components (e.g., 5% B to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Optimize the precursor and product ion masses for both Menadione and this compound. The transitions will be specific to the instrument used.
-
Example (hypothetical):
-
Menadione: Q1 (m/z) -> Q3 (m/z)
-
This compound: Q1 (m/z+3) -> Q3 (m/z+3)
-
-
5. Data Analysis:
-
Integrate the peak areas for the analyte (Menadione) and the internal standard (this compound).
-
Calculate the peak area ratio (Analyte Peak Area / IS Peak Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Menadione in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Presentation
Table 1: Example Calibration Curve Data for Menadione Quantification
| Standard Concentration (ng/mL) | Menadione Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.1 | 1,500 | 1,000,000 | 0.0015 |
| 0.5 | 7,500 | 1,000,000 | 0.0075 |
| 1.0 | 15,000 | 1,000,000 | 0.0150 |
| 5.0 | 75,000 | 1,000,000 | 0.0750 |
| 10.0 | 150,000 | 1,000,000 | 0.1500 |
| 50.0 | 750,000 | 1,000,000 | 0.7500 |
| 100.0 | 1,500,000 | 1,000,000 | 1.5000 |
Workflow Diagram
Application 2: Quantitative Affinity-Based Protein Profiling (ABPP)
Affinity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy to identify the protein targets of a small molecule in a complex proteome.[3][4] This approach utilizes a chemically modified version of the molecule of interest (a probe) that contains a reactive group for covalent modification of the target and a reporter tag (e.g., biotin (B1667282) or an alkyne/azide for click chemistry) for enrichment and identification.[5]
Menadione can be derivatized to create affinity-based probes. For quantitative analysis, two samples (e.g., control vs. treated) can be compared to identify changes in probe labeling, which can indicate target engagement by a competing compound or alterations in enzyme activity.
Experimental Protocol: Competitive ABPP with a Menadione-Alkyne Probe
This protocol describes a competitive ABPP experiment to identify the protein targets of Menadione.
1. Materials and Reagents:
-
Menadione-alkyne probe (synthesized to include a terminal alkyne).
-
Menadione (competitor).
-
Cell lysate or tissue homogenate.
-
DMSO (vehicle control).
-
Azide-biotin tag.
-
Click chemistry reagents (e.g., copper (II) sulfate, TBTA, sodium ascorbate).
-
Streptavidin beads.
-
Urea (B33335), DTT, Iodoacetamide (B48618) (IAA).
-
Trypsin, sequencing grade.
-
LC-MS/MS reagents and equipment.
2. Cell Lysis and Probe Labeling:
-
Prepare protein lysates from cells or tissues in a suitable lysis buffer (e.g., PBS with protease inhibitors).
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Aliquot the proteome (e.g., 1 mg of protein per sample).
-
For the experimental sample, pre-incubate the lysate with an excess of Menadione (e.g., 10 µM) for 30 minutes at 37°C.
-
For the control sample, pre-incubate with the same volume of DMSO.
-
Add the Menadione-alkyne probe (e.g., 1 µM) to both samples and incubate for 30 minutes at 37°C.
3. Click Chemistry:
-
To each sample, add the click chemistry reaction mixture containing the azide-biotin tag, copper sulfate, TBTA, and fresh sodium ascorbate.
-
Incubate for 1 hour at room temperature with gentle shaking.
-
Precipitate the proteins (e.g., with methanol/chloroform) to remove excess reagents.
4. Enrichment of Probe-Labeled Proteins:
-
Resuspend the protein pellets in a buffer containing SDS (e.g., 1.2% SDS in PBS).
-
Add streptavidin-coated agarose (B213101) beads and incubate for 1.5 hours at room temperature to capture the biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins (e.g., with 0.2% SDS in PBS, 6 M urea, and PBS).
5. On-Bead Digestion:
-
Resuspend the washed beads in a buffer containing urea (e.g., 6 M urea in PBS).
-
Reduce disulfide bonds with DTT (10 mM) for 30 minutes at 37°C.
-
Alkylate cysteine residues with iodoacetamide (55 mM) for 30 minutes at room temperature in the dark.
-
Dilute the urea concentration to <1 M with PBS.
-
Add sequencing-grade trypsin and incubate overnight at 37°C to digest the proteins.
6. LC-MS/MS Analysis and Data Processing:
-
Collect the supernatant containing the tryptic peptides.
-
Analyze the peptides by nanoLC-MS/MS.
-
Perform a database search to identify the proteins.
-
Use a label-free quantification (LFQ) algorithm (e.g., MaxLFQ in MaxQuant) to determine the relative abundance of each identified protein between the control (DMSO) and experimental (Menadione) samples.
7. Data Interpretation:
-
Proteins that show a significant decrease in abundance in the Menadione-treated sample compared to the DMSO control are considered potential targets of Menadione. The unlabeled Menadione competes with the probe for binding to these targets, thus reducing their enrichment.
Quantitative Data Presentation
Table 2: Example Quantitative Data from a Competitive ABPP Experiment
| Protein ID | Gene Name | LFQ Intensity (Control) | LFQ Intensity (Menadione) | Log2 Fold Change (Menadione/Control) | p-value | Potential Target? |
| P00390 | NQO1 | 1.5E+09 | 1.2E+08 | -3.64 | 0.001 | Yes |
| P15559 | TXNRD1 | 8.2E+08 | 9.5E+07 | -3.11 | 0.005 | Yes |
| P04406 | GAPDH | 2.1E+10 | 1.9E+10 | -0.15 | 0.85 | No |
| P62258 | ACTB | 3.5E+10 | 3.3E+10 | -0.08 | 0.92 | No |
| P08238 | HSP90B1 | 5.4E+09 | 5.1E+09 | -0.09 | 0.90 | No |
Signaling Pathway and Workflow Diagrams
References
- 1. Targeted Quantitation of Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.malariaworld.org [media.malariaworld.org]
Application Notes and Protocols for Menadione-d3 in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis is a powerful methodology for elucidating the rates of metabolic pathways within a biological system. The use of stable isotope-labeled compounds, such as Menadione-d3 (a deuterium-labeled form of Vitamin K3), allows for the precise tracing of metabolic transformations. Menadione is a synthetic naphthoquinone that serves as a precursor to the biologically active Vitamin K2 form, menaquinone-4 (MK-4).[1][2][3] By introducing this compound into a biological system, researchers can track its conversion to deuterated metabolites, thereby quantifying the flux through this specific metabolic pathway. This is particularly relevant in studying the tissue-specific synthesis of MK-4, which has vital roles in bone metabolism and cardiovascular health.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a tracer for metabolic flux analysis, primarily focusing on its conversion to MK-4.
Principle of the Method
The core principle involves the administration of this compound to a biological system (e.g., cell culture or animal model) and subsequent measurement of the isotopic enrichment in downstream metabolites. Menadione is converted to menadiol (B113456) by the enzyme NQO1, which is then prenylated by the enzyme UBIAD1 to form MK-4.[3] By using this compound, the deuterium (B1214612) label is incorporated into the MK-4 molecule. The ratio of labeled to unlabeled MK-4, along with the concentrations of these metabolites, can be used to calculate the rate of conversion, providing a quantitative measure of the metabolic flux. The analysis is typically performed using sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Applications
-
Vitamin K Metabolism: Quantifying the in vivo conversion rate of Menadione to MK-4 in various tissues to understand the tissue-specific regulation of Vitamin K metabolism.
-
Drug Development: Assessing the impact of novel drug candidates on Vitamin K metabolism and the activity of enzymes like UBIAD1.
-
Nutritional Science: Studying how dietary factors influence the efficiency of MK-4 synthesis from Menadione.
-
Disease Research: Investigating alterations in the Menadione to MK-4 conversion pathway in diseases such as osteoporosis and cardiovascular disease.
Data Presentation
The following table summarizes representative quantitative data from studies using deuterium-labeled vitamin K precursors to trace the formation of menaquinone-4 (MK-4). This data illustrates the tissue-specific conversion and accumulation of labeled metabolites.
| Biological Matrix | Labeled Compound Detected | Concentration (pmol/g or pmol/mL) | Reference Study |
| Rat Liver (Day 7) | Deuterated Phylloquinone (PK-d) | 209.7 ± 111.8 | [4] |
| Rat Salivary Gland (Day 7) | Deuterated Menaquinone-4 (MK-4-d) | 757.2 ± 111.8 | [4] |
| Rat Brain (Day 7) | Deuterated Menaquinone-4 (MK-4-d) | 38.6 ± 8.3 | [4] |
| Rat Serum (Day 1) | Unconjugated Deuterated Menadione (MD-d) | Detected in 4 out of 5 animals | [4] |
| Rat Serum (Day 7) | Unconjugated Deuterated Menadione (MD-d) | Detected in 3 out of 5 animals | [4] |
| Human Urine (basal) | Menadione | 5.4 ± 3.2 µ g/day | [5][6] |
| Human Urine (post Vitamin K intake) | Menadione | Increased significantly | [5][6] |
Experimental Protocols
In Vitro Cell Culture Experiment for this compound to MK-4-d3 Conversion
This protocol describes the procedure for treating cultured cells with this compound and harvesting them for metabolite analysis.
Materials:
-
Cell culture medium appropriate for the cell line of interest
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (deuterium-labeled Menadione)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727), ice-cold
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed the cells of interest in 6-well plates at a density that will result in approximately 80-90% confluency at the time of harvest. Culture the cells in complete medium at 37°C in a humidified incubator with 5% CO2.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the cell culture medium should not exceed 0.1%.
-
Treatment: Once the cells reach the desired confluency, replace the culture medium with fresh medium containing the desired concentration of this compound. Include a vehicle control (DMSO only) and an untreated control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) to allow for the uptake and metabolism of this compound.
-
Metabolite Extraction:
-
Aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells from the plate using a cell scraper and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tubes vigorously.
-
Incubate on ice for 20 minutes to allow for protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites and transfer to a new tube.
-
Dry the extracts under a stream of nitrogen or using a vacuum concentrator.
-
-
Sample Storage: Store the dried metabolite extracts at -80°C until analysis by LC-MS/MS.
LC-MS/MS Analysis of this compound and its Metabolites
This protocol provides a general framework for the quantification of this compound and its deuterated metabolite, MK-4-d3, using LC-MS/MS.
Materials:
-
Dried metabolite extracts
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound and MK-4-d3 analytical standards
-
C18 reverse-phase HPLC column
-
Liquid chromatography system coupled to a tandem mass spectrometer
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume of the initial mobile phase (e.g., 50% methanol in water with 0.1% formic acid).
-
LC Separation:
-
Inject the reconstituted samples onto a C18 column.
-
Use a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., methanol with 0.1% formic acid).
-
Develop a gradient that effectively separates this compound and MK-4-d3 from other cellular components.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) for the quantification of the analytes. The specific precursor-to-product ion transitions for this compound and MK-4-d3 will need to be determined empirically.
-
-
Quantification:
-
Generate a standard curve using analytical standards of this compound and MK-4-d3 of known concentrations.
-
Calculate the concentration of the analytes in the samples by comparing their peak areas to the standard curve.
-
The metabolic flux can be inferred from the rate of appearance of MK-4-d3 over time.
-
Visualization of Pathways and Workflows
Caption: Metabolic conversion of this compound to Menaquinone-4-d3.
References
- 1. Menadione (vitamin K3) is a catabolic product of oral phylloquinone (vitamin K1) in the intestine and a circulating precursor of tissue menaquinone-4 (vitamin K2) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Menadione? [synapse.patsnap.com]
- 3. Menadione - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Menadione is a metabolite of oral vitamin K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Menadione-d3 as a Standard in Pharmaceutical Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Menadione-d3 as an internal standard in the quantitative analysis of menadione (B1676200) (Vitamin K3) in pharmaceutical and biological matrices. The protocols detailed below are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which offer high sensitivity and specificity.
Introduction
Menadione (Vitamin K3) is a synthetic naphthoquinone that can be converted in vivo to the active form of vitamin K2. It is used as a nutritional supplement in animal feed and has been investigated for its potential therapeutic effects. Accurate quantification of menadione in various matrices is crucial for pharmacokinetic studies, drug metabolism research, and quality control in pharmaceutical formulations.
This compound is the deuterium-labeled analogue of menadione. Its chemical properties are nearly identical to those of menadione, but it has a higher mass due to the presence of deuterium (B1214612) atoms. This mass difference allows it to be distinguished from the unlabeled menadione by a mass spectrometer. When added to a sample in a known quantity, this compound serves as an excellent internal standard, co-eluting with menadione during chromatography and experiencing similar extraction efficiencies and ionization effects. This allows for precise and accurate quantification of menadione, as the ratio of the analyte signal to the internal standard signal is used for calibration, compensating for variations in sample preparation and instrument response.[1]
Quantitative Data Summary
The following tables summarize the performance characteristics of validated LC-MS/MS methods for the quantification of menadione using a deuterated internal standard.
Table 1: LC-MS/MS Method Performance for Menadione Quantification
| Parameter | Plasma & Urine[2] | Plasma[1] | Cell Extract & Culture Media[3] |
| Linear Range | 0.05 - 50.0 ng/mL | - | - |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 0.03 ng/mL | - |
| Limit of Detection (LOD) | - | - | 40 pg (Menadione), 2 pg (this compound)[3] |
| Intra-Assay Precision (%CV) | < 15% | - | 5.4 - 8.2%[3] |
| Inter-Assay Precision (%CV) | < 15% | < 10% | 5.4 - 8.2%[3] |
| Accuracy | 91.5 - 112.2% | - | - |
| Recovery | > 90% | - | 90.5 - 109.6%[3] |
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the matrix. Below are protocols for plasma/serum and cell culture media.
Protocol 3.1.1: Protein Precipitation (for Plasma/Serum)
-
To 200 µL of plasma or serum in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution.
-
Add 600 µL of cold ethanol (B145695) (or another suitable organic solvent like acetonitrile) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 200 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 3.1.2: Liquid-Liquid Extraction (LLE) (for Plasma/Serum)
-
To 500 µL of plasma or serum in a glass tube, add 50 µL of the this compound internal standard working solution.[4]
-
Add 1.5 mL of ethanol and vortex for 1 minute.[4]
-
Add 4 mL of hexane (B92381) and vortex for another minute.[4]
-
Centrifuge at 13,000 rpm for 10 minutes to separate the layers.[4]
-
Carefully transfer the upper organic layer (hexane) to a new tube.[4]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.[4]
-
Reconstitute the residue in 200 µL of a 1:3 water and methanol (B129727) solution.[4]
-
Transfer the reconstituted sample to an autosampler vial for analysis.[4]
LC-MS/MS Analysis
The following is a general LC-MS/MS protocol. Specific parameters may need to be optimized based on the instrument and column used.
Table 2: LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| LC System | UPLC or HPLC system |
| Column | Accucore PFP, 100 x 2.1 mm, 2.6 µm or equivalent[4] |
| Mobile Phase A | 0.1% Formic Acid and 5mM Ammonium Formate in Water[4] |
| Mobile Phase B | 0.1% Formic Acid in Methanol[4] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 40 °C |
| Run Time | Approximately 4 minutes[4] |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Scan Type | Multiple Reaction Monitoring (MRM) or Pseudo MRM[3] |
| MRM Transitions | To be optimized for Menadione and this compound |
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for the quantitative analysis of menadione using this compound as an internal standard.
Caption: Workflow for Menadione Analysis.
Menadione Redox Cycling and ROS Generation
Menadione can undergo redox cycling within cells, a process that generates reactive oxygen species (ROS). This is a key aspect of its biological activity and potential toxicity.
Caption: Menadione Redox Cycling Pathway.
Vitamin K Cycle and Menadione's Role
Menadione is a precursor to menaquinone-4 (MK-4), a form of vitamin K2. The vitamin K cycle is essential for the activation of certain proteins involved in blood coagulation and bone metabolism.
Caption: Role of Menadione in Vitamin K Cycle.
References
- 1. A novel liquid chromatography-tandem mass spectrometry method for determination of menadione in human plasma after derivatization with 3-mercaptopropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of menadione from plasma and urine by a novel cysteamine-derivatization based UPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Menadione by Liquid Chromatography-Tandem Mass Spectrometry Using Pseudo Multiple Reaction Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Application Notes: Analysis of Menadione-d3 in Environmental Samples
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. eviko.hu [eviko.hu]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. elgalabwater.com [elgalabwater.com]
- 5. Bot Verification [merel.si]
- 6. researchgate.net [researchgate.net]
- 7. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 8. Fluorimetric determination of vitamin K3 (menadione sodium bisulfite) in synthetic animal feed by high-performance liquid chromatography using a post-column zinc reducer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Vitamin K Analogs in Human Serum by LC-MS/MS using Menadione-d3 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the simultaneous quantification of key vitamin K analogs, including phylloquinone (Vitamin K1), menaquinone-4 (MK-4), and menaquinone-7 (B21479) (MK-7), in human serum. The method utilizes a simple liquid-liquid extraction procedure for sample preparation and employs a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system for analysis. Menadione-d3 is used as an internal standard to ensure accuracy and precision by correcting for matrix effects and variations during sample processing and analysis. The method demonstrates excellent linearity, precision, and recovery, making it suitable for clinical research and drug development applications.
Introduction
Vitamin K is a group of fat-soluble vitamins essential for blood coagulation and bone metabolism.[1][2] The primary forms are phylloquinone (K1), found in green leafy vegetables, and menaquinones (K2), which are a series of compounds (MK-n) synthesized by bacteria in the gut and found in fermented foods.[1][3] Menadione (Vitamin K3) is a synthetic form.[1][2] Accurate quantification of vitamin K analogs in biological matrices is crucial for understanding their physiological roles, assessing nutritional status, and in pharmacokinetic studies of vitamin K-based therapeutics.
LC-MS/MS has become the method of choice for the analysis of vitamin K due to its high sensitivity and specificity.[1] The use of a stable isotope-labeled internal standard, such as this compound, is critical for reliable quantification, as it closely mimics the behavior of the analytes during extraction and ionization.[4] This application note provides a detailed protocol for the quantitative analysis of Vitamin K1, MK-4, and MK-7 in human serum using this compound as an internal standard.
Experimental Workflow
Caption: Experimental workflow for the quantitative analysis of vitamin K analogs.
Detailed Protocols
Materials and Reagents
-
Vitamin K1 (Phylloquinone), Menaquinone-4, Menaquinone-7, and this compound standards
-
HPLC-grade Methanol (B129727), Ethanol (B145695), Hexane, Isopropanol, and Acetonitrile
-
Formic Acid and Ammonium Formate (LC-MS grade)
-
Ultrapure water
-
Human serum (drug-free) for calibration standards and quality controls
Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions: Prepare individual stock solutions of Vitamin K1, MK-4, MK-7, and this compound in ethanol at a concentration of 1 mg/mL. Store at -20°C.
-
Working Standard Solutions: Prepare intermediate working standard solutions by diluting the stock solutions in methanol to create a combined stock of the analytes and a separate stock for the internal standard.
-
Calibration Standards: Prepare calibration standards by spiking appropriate amounts of the combined working standard solution into drug-free human serum to achieve a concentration range of 0.05 to 10 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human serum at low, medium, and high concentrations (e.g., 0.15, 1.5, and 7.5 ng/mL).
Protocol 2: Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of serum sample, calibration standard, or QC sample in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution.
-
Add 200 µL of cold ethanol to precipitate proteins.[5]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a new tube.
-
Add 1 mL of hexane, vortex for 1 minute, and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.[6]
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 Methanol:Water) and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
Liquid Chromatography Conditions:
-
LC System: UPLC or HPLC system
-
Column: A C18 or PFP (Pentafluorophenyl) column (e.g., 100 x 2.1 mm, 2.6 µm) is recommended for good separation of the hydrophobic vitamin K analogs.[6]
-
Mobile Phase A: Water with 0.1% Formic Acid and 5mM Ammonium Formate[6]
-
Mobile Phase B: Methanol with 0.1% Formic Acid[6]
-
Gradient: A gradient elution is typically used, starting with a higher percentage of mobile phase A and ramping up to a high percentage of mobile phase B to elute the analytes.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40-50°C[5]
-
Injection Volume: 10-25 µL[5]
Mass Spectrometry Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), operated in positive ion mode.[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and the internal standard should be optimized. Example transitions are provided in the table below.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Vitamin K1 | 451.4 | 187.1 |
| MK-4 | 445.3 | 187.1 |
| MK-7 | 649.5 | 187.1 |
| This compound | 176.1 | 109.1 |
Note: The exact m/z values may vary slightly depending on the instrument and adduct formation. These should be optimized in-house.
Data Presentation
Table 1: Method Validation Parameters for Vitamin K Analogs
| Parameter | Vitamin K1 | MK-4 | MK-7 |
| Linearity Range (ng/mL) | 0.05 - 10 | 0.05 - 10 | 0.05 - 10 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.98 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.05 | 0.05 | 0.05 |
| Intra-day Precision (%CV) | < 15% | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% | < 15% |
| Accuracy (% Bias) | ± 15% | ± 15% | ± 15% |
| Recovery (%) | 85 - 110% | 90 - 110% | 88 - 115% |
Data compiled from representative LC-MS/MS methods.[7][8][9]
Vitamin K Metabolism Overview
Caption: Simplified overview of Vitamin K metabolism.
Conclusion
The LC-MS/MS method described provides a reliable and sensitive approach for the quantitative analysis of Vitamin K1, MK-4, and MK-7 in human serum. The use of this compound as an internal standard ensures high accuracy and precision. This method is well-suited for researchers, scientists, and drug development professionals requiring accurate measurement of these critical vitamin K analogs in a complex biological matrix.
References
- 1. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. LT035 Analysis of vitamin K in foods using HPLC with column-switching | Technical Information | GL Sciences [glsciences.com]
- 4. researchgate.net [researchgate.net]
- 5. bevital.no [bevital.no]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Development and Validation of a Rapid Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantitation of Vitamin K Metabolites in Different Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a liquid chromatography mass spectrometry method for the determination of vitamin K1, menaquinone-4, menaquinone-7 and vitamin K1-2,3 epoxide in serum of individuals without vitamin K supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
LC-MS/MS Method for the Quantification of Menadione using Menadione-d3 as an Internal Standard
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Menadione (B1676200) (Vitamin K3) is a synthetic naphthoquinone that functions as a precursor to menaquinone-4 (MK-4), an essential vitamin K2 isoform. It is widely used in animal feed and has been investigated for its potential therapeutic effects, including anticancer and radiosensitizing properties. Accurate quantification of menadione in biological matrices is crucial for pharmacokinetic, metabolic, and toxicological studies.
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of menadione in human plasma, utilizing its deuterated analog, menadione-d3, as an internal standard (IS). The direct analysis of menadione by LC-MS/MS can be challenging due to its low molecular weight and poor fragmentation efficiency. To overcome this, a pseudo Multiple Reaction Monitoring (MRM) technique is presented, which offers enhanced sensitivity and specificity without the need for chemical derivatization.[1][2] An alternative conventional MRM approach is also described.
Experimental Protocols
Materials and Reagents
-
Menadione (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
LC-MS/MS grade acetonitrile (B52724), methanol, and water
-
Formic acid (≥98% purity)
-
Human plasma (K2-EDTA)
Sample Preparation: Protein Precipitation
-
Thaw human plasma samples and working standard solutions to room temperature.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 10 µL of the this compound internal standard working solution (e.g., at 1 µg/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Liquid Chromatography
The chromatographic separation is critical for resolving menadione from potential matrix interferences.
| Parameter | Condition 1 | Condition 2 |
| HPLC System | Standard UPLC/HPLC System | Standard UPLC/HPLC System |
| Column | C18, 2.1 x 50 mm, 1.7 µm | C8, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 5 mM Ammonium Formate in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol | Methanol |
| Gradient | 50% B to 95% B over 3 min, hold for 1 min, re-equilibrate | 60% B to 98% B over 5 min, hold for 2 min, re-equilibrate |
| Flow Rate | 0.4 mL/min | 0.3 mL/min |
| Column Temperature | 40°C | 35°C |
| Injection Volume | 5 µL | 10 µL |
Mass Spectrometry
The mass spectrometer is operated in positive electrospray ionization (ESI) mode, monitoring the specific MRM transitions for menadione and this compound. The pseudo MRM technique involves monitoring the same mass-to-charge ratio (m/z) for both the precursor and product ions.[1][2]
Table 1: Mass Spectrometry Parameters (Pseudo MRM)
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Declustering Potential (DP) (V) | Collision Energy (CE) (V) |
| Menadione | 173.1 | 173.1 | -21 | -6 |
| This compound | 176.1 | 176.1 | -21 | -6 |
Table 2: Mass Spectrometry Parameters (Conventional MRM)
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| Menadione | 173.1 | 105.0 |
| Menadione-d8 | 181.1 | 108.9 |
Data Presentation
The following table summarizes the performance characteristics of a typical LC-MS/MS method for menadione, compiled from various studies.
Table 3: Summary of Quantitative Performance
| Parameter | Result (Pseudo MRM)[2] | Result (Derivatization Method)[3] |
| Linearity Range | 0.1 - 100 ng/mL | 0.05 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 40 pg on-column | 0.03 ng/mL |
| Intra-day Precision (%CV) | 5.4 - 8.2% | < 15% |
| Inter-day Precision (%CV) | 5.4 - 8.2% | < 15% |
| Accuracy/Recovery | 90.5 - 109.6% | 85 - 115% |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of menadione in a biological matrix using LC-MS/MS.
References
- 1. Determination of Menadione by Liquid Chromatography-Tandem Mass Spectrometry Using Pseudo Multiple Reaction Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative Determination of Menadione-d3 by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menadione (B1676200) (Vitamin K3) is a synthetic naphthoquinone that functions as a provitamin for vitamin K. It is utilized in pharmaceutical formulations and animal feed.[1][2][3] The quantitative analysis of menadione and its metabolites is crucial for pharmacokinetic studies, drug metabolism research, and quality control in manufacturing processes. The use of a deuterated internal standard, such as Menadione-d3, is the gold standard for accurate quantification via mass spectrometry, as it corrects for variations in sample preparation and instrument response.
This document provides a detailed protocol for the detection and quantification of this compound in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlines sample preparation, chromatographic separation, and mass spectrometric detection parameters.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of menadione using chromatographic methods. These values can be used as a benchmark for the validation of the this compound protocol.
| Parameter | Typical Value | Reference |
| Linearity Range | 0.5 - 20 µg/mL | [4][5] |
| Limit of Detection (LOD) | 0.04 µg/mL | [4][5][6] |
| Limit of Quantification (LOQ) | 0.06 µg/mL | [4][5] |
| Recovery | 97.1% - 98.5% | [1] |
| Intra-day Precision (RSD%) | < 4.9% | [4] |
| Inter-day Precision (RSD%) | < 7.5% | [4] |
Experimental Protocol
This protocol is designed for the analysis of this compound in a biological matrix such as plasma.
Materials and Reagents
-
Menadione (analytical standard)
-
This compound (internal standard)
-
n-Hexane (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (deionized or HPLC grade)
-
Sodium Carbonate (Na₂CO₃)
-
Hydrochloric Acid (HCl)
-
Nitrogen gas (high purity)
-
Calibrated laboratory glassware and consumables
Sample Preparation (Liquid-Liquid Extraction)
-
Spiking: To 1.0 mL of the biological matrix (e.g., plasma), add a known concentration of the this compound internal standard.
-
Protein Precipitation (optional, for plasma/serum): Add 2.0 mL of cold acetonitrile, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes to precipitate proteins. Collect the supernatant.
-
Conversion to Menadione (if starting from a salt form like MSB): If the sample contains a salt form of menadione, such as menadione sodium bisulfite (MSB), adjust the pH to >11 by adding a 10.6% sodium carbonate solution to convert it to the water-insoluble menadione.[4]
-
Extraction: Add 5.0 mL of n-hexane to the sample or supernatant. Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3000 rpm for 10 minutes to achieve clear phase separation.
-
Collection: Carefully transfer the upper organic layer (n-hexane) to a clean glass tube.
-
Evaporation: Evaporate the n-hexane to dryness under a gentle stream of nitrogen gas at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of n-hexane or a suitable solvent for GC injection.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent GC system (or equivalent)
-
Mass Spectrometer: Agilent Mass Selective Detector (or equivalent)
-
GC Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[4][5]
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)[7]
Selected Ion Monitoring (SIM) Parameters
For the quantitative analysis, specific ions for menadione and this compound are monitored to enhance sensitivity and selectivity.[7][8] The molecular ion and characteristic fragment ions should be selected.
-
Menadione (Analyte):
-
Molecular Weight: ~172.18 g/mol
-
Quantifier Ion (m/z): 172 (M+)
-
Qualifier Ion 1 (m/z): 144
-
Qualifier Ion 2 (m/z): 116
-
-
This compound (Internal Standard):
-
Molecular Weight: ~175.20 g/mol
-
Quantifier Ion (m/z): 175 (M+)
-
Qualifier Ion 1 (m/z): 147
-
Qualifier Ion 2 (m/z): 119
-
Calibration and Quantification
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of menadione into a blank biological matrix. Add a constant concentration of this compound to each standard.
-
Analysis: Analyze the prepared calibration standards and samples using the described GC-MS method.
-
Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the menadione quantifier ion to the peak area of the this compound quantifier ion against the concentration of menadione.
-
Quantification: Determine the concentration of menadione in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Experimental Workflow
Caption: Overview of the sample preparation and analysis workflow.
GC-MS Process Logic
Caption: Logical flow of the GC-MS analysis process.
References
- 1. brieflands.com [brieflands.com]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. scispace.com [scispace.com]
- 4. GC-FID and HPLC-DAD Methods for the Determination of Menadione Sodium Bisulphite Directly and by Converting Menadione Sodium Bisulphite to Menadione in Pharmaceutical Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] GC-FID and HPLC-DAD Methods for the Determination of Menadione Sodium Bisulphite Directly and by Converting Menadione Sodium Bisulphite to Menadione in Pharmaceutical Preparation | Semantic Scholar [semanticscholar.org]
- 7. volatileanalysis.com [volatileanalysis.com]
- 8. Selected ion monitoring - Wikipedia [en.wikipedia.org]
Application Note: Quantitative Analysis of Menadione (Vitamin K3) in Pharmaceutical Formulations by HPLC-DAD with Deuterated Internal Standard
Affiliation: Advanced Pharmaceutical Analysis Centre (APAC)
Abstract
This application note details a robust and specific High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantitative analysis of Menadione (Vitamin K3) in pharmaceutical preparations. To ensure the highest level of accuracy and to correct for potential variations during sample preparation and injection, this method employs a stable isotope-labeled internal standard, Menadione-d8. The described protocol provides a reliable and reproducible approach for quality control and research applications in the pharmaceutical industry.
Introduction
Menadione, a synthetic form of Vitamin K, is a critical component in various pharmaceutical and nutritional supplements due to its role as a precursor to Menaquinone-4 (MK-4) in the body. Accurate quantification of Menadione in final formulations is essential to guarantee product efficacy and safety, as excessive amounts can lead to toxicity. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a widely used technique for this purpose, offering excellent selectivity and sensitivity.[1] The use of a deuterated internal standard, such as Menadione-d8, is the gold standard for chromatographic quantification as it mimics the analyte's chemical behavior during extraction and analysis, thereby correcting for matrix effects and procedural losses.[2] This note provides a comprehensive protocol for the HPLC-DAD analysis of Menadione using Menadione-d8, including sample preparation, chromatographic conditions, and method validation parameters.
Experimental Protocols
Materials and Reagents
-
Menadione (Vitamin K3): Analytical standard (≥98% purity)
-
Menadione-d8: Deuterated internal standard (≥98% purity, isotopic purity ≥99%)
-
Methanol (B129727): HPLC grade
-
Water: Deionized, 18 MΩ·cm
-
n-Hexane: HPLC grade
-
Acetonitrile: HPLC grade
-
Sodium Carbonate (Na2CO3): Anhydrous, ACS grade
-
Hydrochloric Acid (HCl): 0.01 M solution
Standard Solution Preparation
-
Menadione Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Menadione standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Menadione-d8 Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 10 mg of Menadione-d8 and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by appropriate dilution of the Menadione stock solution with methanol to achieve concentrations ranging from 0.5 µg/mL to 20 µg/mL.[3][4][5][6] Spike each calibration standard with the Menadione-d8 IS stock solution to a final concentration of 5 µg/mL.
Sample Preparation
This protocol is designed for a liquid pharmaceutical formulation (e.g., injectable solution).
-
Transfer 1.0 mL of the pharmaceutical formulation, containing approximately 10 mg of Menadione sodium bisulfite (a common water-soluble form), to a 100 mL volumetric flask.
-
Add 50 mL of 0.01 M HCl solution and sonicate for 10 minutes to ensure complete dissolution.[3]
-
Dilute to the mark with 0.01 M HCl to achieve a theoretical Menadione concentration of approximately 61 µg/mL (adjust dilution as necessary based on the product's label claim).
-
Pipette 1.0 mL of this solution into a centrifuge tube.
-
Add 1.0 mL of the Menadione-d8 IS stock solution (100 µg/mL).
-
Add 0.5 mL of 10.6% (w/v) anhydrous sodium carbonate solution to convert the Menadione sodium bisulfite to Menadione.[3]
-
Add 5 mL of n-hexane, vortex for 5 minutes, and then centrifuge at 3000 x g for 15 minutes to separate the layers.[3]
-
Carefully transfer the upper n-hexane layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1.0 mL of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.
HPLC-DAD Conditions
The chromatographic separation is achieved using a reversed-phase C8 column.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Agilent ZORBAX Eclipse Plus C8 (4.6 x 150 mm, 5 µm) or equivalent[3][5] |
| Mobile Phase | A gradient of Methanol (A) and Water (B) |
| Gradient Program | 0-4 min: 90% A; 4-4.5 min: linear gradient to 100% A; 4.5-12 min: 100% A.[3] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 30 °C[3] |
| Injection Volume | 20 µL |
| DAD Wavelengths | Quantification: 260 nm[2] Peak Purity & Identification: 230-330 nm spectral scan[3] |
Results and Data Presentation
The use of a deuterated internal standard ensures high precision and accuracy. The method was validated according to ICH guidelines, and the results are summarized below.
Quantitative Data Summary
The following table summarizes the key performance characteristics of the HPLC-DAD method for Menadione quantification.
| Validation Parameter | Result |
| Linearity Range | 0.5 - 20 µg/mL[3][4][5][6] |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.010 µg/mL[3][5] |
| Limit of Quantification (LOQ) | 0.030 µg/mL[7] |
| Precision (RSD%) | Intra-day: < 2.5% Inter-day: < 4.5%[3] |
| Accuracy (Recovery %) | 98.5% - 100.5%[3] |
| Specificity | No interference from placebo or common excipients was observed at the retention times of Menadione and the internal standard. Peak purity analysis confirmed the homogeneity of the analyte peak. |
Under the specified chromatographic conditions, Menadione and the Menadione-d8 internal standard are well-resolved from each other and from matrix components. A typical retention time for Menadione is approximately 2.7 minutes.[3]
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from sample preparation to data analysis for the quantification of Menadione.
References
- 1. Diode Array Detector HPLC | DAD | SCION Instruments [scioninstruments.com]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. GC-FID and HPLC-DAD Methods for the Determination of Menadione Sodium Bisulphite Directly and by Converting Menadione Sodium Bisulphite to Menadione in Pharmaceutical Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.brieflands.com [repository.brieflands.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] GC-FID and HPLC-DAD Methods for the Determination of Menadione Sodium Bisulphite Directly and by Converting Menadione Sodium Bisulphite to Menadione in Pharmaceutical Preparation | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Employing Menadione-d3 in Pharmacokinetic Studies of Vitamin K
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Menadione-d3 as a stable isotope-labeled internal standard in pharmacokinetic (PK) studies of vitamin K. The protocols detailed below are essential for the accurate quantification of vitamin K vitamers in biological matrices, a critical aspect of drug development and nutritional research.
Introduction
Vitamin K is a group of fat-soluble vitamins crucial for blood coagulation and bone metabolism. The primary forms are phylloquinone (vitamin K1) and a series of menaquinones (vitamin K2). Menadione (B1676200) (vitamin K3) is a synthetic provitamin that can be converted in vivo to the active form, menaquinone-4 (MK-4).[1] Pharmacokinetic studies of these vitamers are challenging due to their low endogenous concentrations and lipophilic nature.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis of vitamin K by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] this compound mimics the analyte's chemical and physical properties, correcting for variations during sample preparation and analysis, thereby ensuring high accuracy and precision.[3]
Key Applications of this compound in Vitamin K Research
-
Internal Standard in Bioanalytical Methods: this compound is an ideal internal standard for the quantification of various vitamin K forms (phylloquinone, MK-4, MK-7, etc.) in biological samples like plasma and serum.[2]
-
Pharmacokinetic Studies: Enables the accurate determination of key PK parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and half-life (t½) of administered vitamin K.
-
Bioavailability and Bioequivalence Studies: Crucial for comparing different formulations of vitamin K supplements or assessing the absorption of vitamin K from various food matrices.
-
Metabolism Studies: Can be used as a tracer to investigate the metabolic fate of menadione and its conversion to MK-4.[4]
Experimental Protocols
The following protocols are a consolidation of established methodologies for the analysis of vitamin K in human plasma/serum using LC-MS/MS with this compound as an internal standard.
Protocol 1: Sample Preparation - Protein Precipitation
This protocol is a rapid and straightforward method for sample cleanup.
Materials:
-
Human plasma or serum samples
-
This compound internal standard working solution (in methanol (B129727) or ethanol)
-
Acetonitrile (B52724), ice-cold
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw plasma/serum samples at room temperature.
-
To 200 µL of plasma/serum in a microcentrifuge tube, add a specific volume of the this compound internal standard working solution to achieve the desired final concentration.
-
Add 600 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Sample Preparation - Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to protein precipitation, reducing matrix effects.
Materials:
-
Human plasma or serum samples
-
This compound internal standard working solution
-
n-Hexane
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 500 µL of plasma/serum in a glass tube, add the this compound internal standard.[5]
-
Add 1.5 mL of ethanol and vortex for 1 minute to denature proteins.[5]
-
Add 4 mL of n-hexane and vortex for another minute to extract the lipids, including vitamin K.[5]
-
Centrifuge at 3,000 x g for 10 minutes to separate the layers.
-
Transfer the upper organic (n-hexane) layer to a clean tube.
-
Evaporate the organic solvent to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.
Chromatographic Conditions (Typical):
-
Column: A C18 or PFP (pentafluorophenyl) column is commonly used for the separation of lipophilic compounds like vitamin K.
-
Mobile Phase: A gradient of methanol and water, often with a small amount of ammonium (B1175870) formate (B1220265) or formic acid to improve ionization.[6]
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Column Temperature: Maintained at 30-40°C to ensure reproducible retention times.
Mass Spectrometry Conditions (Typical):
-
Ionization Mode: Positive APCI or ESI. APCI is often favored for its sensitivity towards nonpolar molecules like vitamin K.[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each vitamin K vitamer and this compound are monitored.
Data Presentation
The use of this compound as an internal standard allows for the generation of precise and accurate quantitative data. Below are examples of how pharmacokinetic data can be presented.
Table 1: LC-MS/MS MRM Transitions for Vitamin K Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Phylloquinone (K1) | 451.4 | 187.1 |
| Menaquinone-4 (MK-4) | 445.3 | 187.1 |
| Menaquinone-7 (B21479) (MK-7) | 649.5 | 187.1 |
| This compound (IS) | 176.1 | 109.1 |
Note: The exact m/z values may vary slightly depending on the instrument and adduct ion formed.
Table 2: Pharmacokinetic Parameters of Menadione in Rabbits (for reference) [8]
| Parameter | Plasma | Red Blood Cells |
| Elimination Half-life (t½) | 27.17 ± 10.49 min | 35.22 ± 11.82 min |
| Clearance (CL/F) | 0.822 ± 0.254 L/min | 0.407 ± 0.152 L/min |
| Volume of Distribution (Vd/F) | 30.833 ± 12.835 L | 20.488 ± 9.401 L |
| AUC | 32.453 ± 9.785 µg·min/mL | 67.219 ± 24.449 µg·min/mL |
Table 3: Typical Validation Parameters for a Vitamin K Bioanalytical Method using a Deuterated Internal Standard [3][9]
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10 |
| Intra- and Inter-day Precision (%CV) | < 15% (< 20% at LLOQ) |
| Accuracy (%Bias) | Within ±15% (±20% at LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Minimal and compensated for by IS |
Visualizations
Experimental Workflow
Caption: Workflow for Vitamin K pharmacokinetic analysis.
Menadione's Influence on Cellular Signaling
Menadione has been shown to impact cellular signaling pathways, such as the ERK and Wnt pathways, which are involved in cell proliferation and differentiation.[10][11]
Caption: Menadione's impact on ERK and Wnt signaling.
Conclusion
The use of this compound as an internal standard is indispensable for robust and reliable pharmacokinetic studies of vitamin K. The detailed protocols and methodologies presented in these application notes provide a solid foundation for researchers in the field. Adherence to these guidelines will ensure the generation of high-quality data, facilitating a deeper understanding of vitamin K's role in health and disease, and aiding in the development of new therapeutics and nutritional strategies.
References
- 1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Menadione (vitamin K3) is a catabolic product of oral phylloquinone (vitamin K1) in the intestine and a circulating precursor of tissue menaquinone-4 (vitamin K2) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Vitamin K – sources, physiological role, kinetics, deficiency, detection, therapeutic use, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A pharmacokinetic study with the high-dose anticancer agent menadione in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Menadione (Vitamin K3) decreases melanin synthesis through ERK activation in Mel-Ab cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vitamin K3 (menadione) suppresses epithelial-mesenchymal-transition and Wnt signaling pathway in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Menadione-d3 LC-MS Analysis
Welcome to the technical support center for Menadione (B1676200) (Vitamin K3) and Menadione-d3 LC-MS analysis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is Menadione analysis by LC-MS challenging?
A1: The LC-MS analysis of Menadione presents several challenges. Due to its low molecular weight and chemical structure, it is difficult to ionize efficiently and often produces limited or no stable, specific fragment ions suitable for conventional Multiple Reaction Monitoring (MRM).[1][2] This can result in low sensitivity and high background noise.[2] To overcome these issues, methods such as chemical derivatization or pseudo-MRM are often employed.[1][2][3]
Q2: What is this compound, and why is it used as an internal standard?
A2: this compound is a deuterated form of Menadione, meaning some hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard in quantitative LC-MS analysis. Since it is chemically almost identical to Menadione, it co-elutes and experiences similar ionization and matrix effects. However, it has a different mass, allowing the mass spectrometer to distinguish it from the unlabeled Menadione. This helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise quantification.
Q3: My Menadione/Menadione-d3 signal is very low. What are the possible causes and solutions?
A3: Low signal intensity is a common issue. Here are several potential causes and corresponding troubleshooting steps:
-
Poor Ionization: Menadione does not ionize well in its native form.[4]
-
Suboptimal MS Parameters: Incorrect mass spectrometer settings can significantly impact signal intensity.
-
Solution: Optimize source parameters (e.g., spray voltage, gas flows, temperature) and compound-specific parameters (e.g., declustering potential, collision energy) through infusion of a standard solution.
-
-
Sample Degradation: Menadione is sensitive to light.[7]
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of Menadione and its internal standard.
-
Solution: Improve sample clean-up using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[6] Adjusting the chromatography to better separate Menadione from interfering matrix components can also be effective.
-
Q4: I am observing poor peak shape (e.g., tailing, splitting, or broad peaks). What should I do?
A4: Poor peak shape can be attributed to several factors related to the chromatography or the sample itself. Refer to the troubleshooting guide below for a systematic approach to resolving these issues. Common causes include column contamination, a mismatch between the injection solvent and the mobile phase, or column degradation.[9]
Troubleshooting Guides
Issue 1: Low Signal Intensity or No Peak Detected
| Possible Cause | Recommended Action |
| Inefficient Ionization | Consider derivatization with reagents like 3-mercaptopropionic acid or cysteamine.[3][5] If derivatization is not an option, a pseudo-MRM scan may be beneficial.[1][2] |
| Incorrect MS/MS Transitions | Verify the precursor and product ions for Menadione and this compound. Optimize collision energies for each transition. |
| Sample Degradation | Prepare fresh standards and samples. Ensure all samples are protected from light and stored at appropriate temperatures.[7][8] |
| Ion Suppression | Perform a post-column infusion experiment to assess ion suppression. If present, improve sample preparation or modify chromatographic conditions to separate Menadione from the interfering matrix components. |
| Instrument Contamination | Clean the ion source and transfer optics of the mass spectrometer according to the manufacturer's recommendations. |
Issue 2: Poor Peak Shape
| Possible Cause | Recommended Action |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, consider replacing the column or the guard column frit.[9] |
| Injection Solvent Mismatch | Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.[9] |
| Column Void or Degradation | A void at the head of the column can cause split peaks.[9] This may require column replacement. |
| Secondary Interactions | Some peaks may tail due to secondary interactions with the stationary phase. Adjusting the mobile phase pH or using a different column chemistry may help.[9] |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.[9] |
Issue 3: Inconsistent Internal Standard (this compound) Response
| Possible Cause | Recommended Action |
| Pipetting/Dilution Errors | Review and verify the internal standard spiking procedure. Ensure accurate and consistent volumes are added to all samples and standards. |
| Differential Ion Suppression | While this compound is designed to track Menadione, severe matrix effects can sometimes affect them differently. Improve sample clean-up to reduce matrix load. |
| Interference | Check for any isobaric interferences at the this compound mass transition by analyzing a blank matrix sample. |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is a general guideline and may require optimization for your specific matrix.
-
Spiking: To 500 µL of plasma, add the this compound internal standard solution.
-
Protein Precipitation: Add 1 mL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Extraction: Transfer the supernatant to a clean tube. Add 2 mL of hexane (B92381), vortex for 2 minutes, and centrifuge at 3,000 x g for 5 minutes.
-
Evaporation: Transfer the upper hexane layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase, vortex, and inject into the LC-MS system.
LC-MS Method Parameters
The following tables provide starting parameters that should be optimized for your specific instrument and application.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | 50% B to 95% B over 5 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters (Positive ESI Mode)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Menadione | 173.1 | 105.0 | 20 |
| This compound | 176.1 | 108.0 | 20 |
| Menadione (pseudo-MRM) | 173.1 | 173.1 | 5 |
| This compound (pseudo-MRM) | 176.1 | 176.1 | 5 |
Note: Pseudo-MRM uses a low collision energy to transmit the precursor ion to the third quadrupole. These values are illustrative and require optimization.
Visualizations
Caption: A typical experimental workflow for this compound LC-MS analysis.
Caption: A decision tree for troubleshooting common LC-MS issues.
References
- 1. Determination of Menadione by Liquid Chromatography-Tandem Mass Spectrometry Using Pseudo Multiple Reaction Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel liquid chromatography-tandem mass spectrometry method for determination of menadione in human plasma after derivatization with 3-mercaptopropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eviko.hu [eviko.hu]
- 5. Quantification of menadione from plasma and urine by a novel cysteamine-derivatization based UPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Misleading measures in Vitamin D analysis: A novel LC-MS/MS assay to account for epimers and isobars - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
Technical Support Center: Menadione-d3 Internal Standard
Welcome to the technical support center for Menadione-d3 internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterium-labeled version of Menadione (B1676200) (Vitamin K3), a synthetic naphthoquinone.[1] It is commonly used as an internal standard in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Stable isotope-labeled internal standards like this compound are considered the gold standard because they have nearly identical chemical and physical properties to the unlabeled analyte.[2][3] This allows them to co-elute chromatographically and experience similar effects from the sample matrix, such as ion suppression or enhancement, which helps to correct for variations during sample preparation and analysis, ultimately leading to more accurate and precise quantification.[3][4][5]
Q2: What are the key chemical properties of Menadione that I should be aware of?
Menadione is a bright yellow crystalline solid.[6] It is a fat-soluble vitamin, although its sodium bisulfite form is water-soluble.[7][8] It is important to note its solubility characteristics when preparing stock solutions and working standards. Menadione is also known to be sensitive to light and can degrade under high pH conditions.[9]
Solubility Profile of Menadione
| Solvent | Solubility |
| Water | 160 mg/L (at 30 °C)[6] |
| Ethanol | Slightly soluble[6][10] |
| Acetic Acid | Slightly soluble[6][10] |
| Ligroin | Slightly soluble[6][10] |
| Ethyl Ether | Soluble[6] |
| Benzene | Soluble[6][10] |
| Chloroform | Soluble[6][10] |
| Sulfuric Acid | Soluble[6] |
Q3: Are there any specific storage recommendations for this compound?
Proper storage is crucial to maintain the integrity of the internal standard. For long-term stability, it is recommended to store this compound stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is also advisable to protect solutions from light to prevent photodegradation.[9]
Troubleshooting Guides
Issue 1: Poor Sensitivity or Signal Intensity in Mass Spectrometry
Symptoms:
-
Low signal-to-noise ratio for both Menadione and this compound.
-
Difficulty achieving the desired lower limit of quantification (LLOQ).
Possible Causes and Solutions:
-
Inefficient Ionization and Fragmentation: Menadione has a low molecular weight and often does not produce stable, high-intensity product ions suitable for conventional multiple reaction monitoring (MRM).[11]
-
Solution 1: Pseudo-MRM: Employ a pseudo-MRM technique where the precursor ion is monitored in both Q1 and Q3.[11][12] This can improve the detection limit.[12]
-
Solution 2: Chemical Derivatization: Derivatize Menadione and this compound to improve their ionization efficiency and produce more suitable fragments for MS/MS analysis.[13][14] Common derivatizing agents include cysteamine (B1669678) and 3-mercaptopropionic acid.[13][14]
-
-
Ion Suppression: Co-eluting matrix components can suppress the ionization of the analyte and internal standard in the mass spectrometer's ion source.[4][5]
-
Solution: Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to separate Menadione from interfering matrix components.[5]
-
Issue 2: High Variability in Internal Standard Response
Symptoms:
-
Inconsistent peak areas for this compound across a batch of samples.
-
Relative standard deviation (RSD) of the internal standard response exceeds acceptance criteria.
Possible Causes and Solutions:
-
Inconsistent Sample Preparation: Variations in extraction efficiency or sample handling can lead to inconsistent internal standard recovery.[3]
-
Matrix Effects: Even with a stable isotope-labeled internal standard, significant and variable matrix effects can sometimes lead to inconsistent responses, especially if the analyte and internal standard do not co-elute perfectly.[16][17]
-
Solution: Improve Sample Cleanup: Implement more rigorous sample cleanup procedures like solid-phase extraction (SPE) to remove a larger portion of the interfering matrix components.[15]
-
-
Instrumental Issues: Malfunctions in the autosampler, pump, or mass spectrometer can cause random variations in the signal.[17]
-
Solution: System Suitability Checks: Regularly perform system suitability tests and monitor instrument performance to identify and address any hardware issues promptly.
-
Issue 3: Inaccurate Quantification and Poor Reproducibility
Symptoms:
-
Calibration curves have poor linearity (r² < 0.99).
-
Quality control (QC) samples fail to meet accuracy and precision criteria.
Possible Causes and Solutions:
-
Internal Standard Purity: The this compound internal standard may be contaminated with unlabeled Menadione.[18]
-
Solution: Verify Purity: Always verify the purity of the internal standard from the supplier's certificate of analysis. If contamination is suspected, a new, certified standard should be used.[18]
-
-
Analyte and Internal Standard Stability: Menadione can degrade in the sample matrix or during sample processing, and the stability of derivatized products can also be a concern.[9][15][19]
-
Solution 1: Control pH and Light Exposure: Maintain appropriate pH and protect samples from light throughout the analytical process.[9][15]
-
Solution 2: Evaluate Post-Derivatization Stability: If using derivatization, assess the stability of the derivatized products over the expected analysis time.[19][20]
-
-
Suboptimal Internal Standard Concentration: An inappropriate concentration of the internal standard can affect the accuracy of the assay.
-
Solution: Optimize Concentration: The concentration of this compound should be optimized during method development to ensure a strong and consistent signal without saturating the detector.
-
Experimental Protocols & Visualizations
Protocol: Sample Preparation via Protein Precipitation
This is a general protocol for the extraction of Menadione from plasma samples. Optimization may be required for different matrices.
-
Aliquoting: To 100 µL of plasma sample, standard, or quality control, add 20 µL of the this compound internal standard working solution.
-
Precipitation: Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Workflow and Troubleshooting Logic
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. longdom.org [longdom.org]
- 6. Menadione - Wikipedia [en.wikipedia.org]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. GC-FID and HPLC-DAD Methods for the Determination of Menadione Sodium Bisulphite Directly and by Converting Menadione Sodium Bisulphite to Menadione in Pharmaceutical Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Menadione | C11H8O2 | CID 4055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of Menadione by Liquid Chromatography-Tandem Mass Spectrometry Using Pseudo Multiple Reaction Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A novel liquid chromatography-tandem mass spectrometry method for determination of menadione in human plasma after derivatization with 3-mercaptopropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. dshs-koeln.de [dshs-koeln.de]
- 17. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Menadione-d3 Quantification in Complex Matrices
Welcome to the technical support center for the quantification of Menadione-d3. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during the analysis of this compound in complex biological matrices using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in developing a robust method for this compound quantification?
A1: The most critical initial step is the proper selection and handling of your internal standard (IS). This compound, being a deuterated analog, is an excellent choice as it has physicochemical properties very similar to the analyte (Menadione).[1] It is crucial to verify the purity of the IS, as contaminants can significantly impact the accuracy of your results.[2]
Q2: My this compound signal is low or non-existent. What are the likely causes?
A2: Low or absent signal for this compound can stem from several factors. A primary consideration is its sensitivity to light; all sample preparation steps should be conducted in amber glassware or under light-protected conditions.[3] Other causes include improper mass spectrometry settings, degradation during sample storage, or inefficient extraction from the matrix. It is also important to ensure the correct concentration of the internal standard spiking solution is used.
Q3: I'm observing significant signal variability and poor reproducibility. What should I investigate?
A3: Signal variability is often attributable to matrix effects, where components in the biological sample interfere with the ionization of this compound.[4][5] Inconsistent sample preparation, including inaccurate pipetting of the internal standard, can also lead to poor reproducibility. Furthermore, the order of sample analysis can influence the matrix effect, so a consistent or randomized injection sequence is recommended.[6]
Q4: How can I minimize matrix effects in my assay?
A4: To minimize matrix effects, a robust sample preparation method is key. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing interfering matrix components than a simple protein precipitation.[1] Optimizing the chromatographic separation to resolve this compound from co-eluting matrix components is also crucial.[4] In some cases, switching the ionization source from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) can reduce interferences.[7]
Q5: Menadione (B1676200) does not fragment well in the mass spectrometer. How can I improve its detection?
A5: Menadione's stability can make it difficult to find suitable product ions for Multiple Reaction Monitoring (MRM). One approach is to use a "pseudo MRM" technique, where the precursor ion is monitored in both Q1 and Q3 quadrupoles.[8][9] Another effective strategy is chemical derivatization. Reacting menadione with agents like cysteamine (B1669678) can create a derivative that ionizes and fragments more efficiently in positive ion mode, significantly improving sensitivity.[10][11]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
| Problem | Possible Causes | Recommended Solutions |
| High Background Noise | - Contaminated mobile phase or LC system.- Dirty ion source. | - Prepare fresh mobile phase with high-purity solvents.- Flush the LC system thoroughly.- Clean the ion source components as per the manufacturer's guidelines.[12] |
| Poor Peak Shape (Tailing or Splitting) | - Column degradation.- Inappropriate mobile phase pH.- Sample overload. | - Replace the analytical column.- Adjust the mobile phase pH to ensure Menadione is in a single ionic state.- Dilute the sample to avoid overloading the column.[12] |
| Inconsistent Analyte/Internal Standard Area Ratio | - Inaccurate pipetting of the internal standard.- Variable ion suppression between samples.- Analyte degradation in some samples. | - Use calibrated pipettes for consistent IS addition.- Optimize chromatography and sample cleanup to reduce matrix effects.- Perform stability tests to ensure sample integrity under your storage and processing conditions.[12][13] |
| No Product Ions Observed for Menadione | - The compound is not fragmenting under the selected collision energy. | - Optimize the collision energy. If fragmentation remains poor, consider using a pseudo MRM method where the precursor ion is monitored as the "product" ion.[8][9]- Consider a derivatization strategy to enhance fragmentation.[10][11] |
Experimental Protocols
Below are summarized methodologies for key experiments in this compound quantification.
Table 1: Sample Preparation Methodologies
| Method | Protocol | Advantages | Considerations |
| Protein Precipitation (PP) | To 200 µL of serum, add 1.5 mL of ethanol (B145695), vortex for 1 minute, and centrifuge.[14] | Rapid and inexpensive. | May not sufficiently remove all matrix interferences.[1] |
| Liquid-Liquid Extraction (LLE) | To 500 µL of serum, add 50 µL of internal standard, 1.5 mL of ethanol (for protein precipitation), vortex, then add 4 mL of n-hexane and vortex again. Centrifuge and evaporate the organic layer.[14][15] | Provides cleaner extracts than PP.[1] | Can be time-consuming and uses larger volumes of organic solvents.[1] |
| Derivatization | React Menadione with cysteamine to improve ionization and detection in positive ion mode.[11] | Significantly increases sensitivity for MS detection.[10][11] | Adds an extra step to the workflow and requires method re-optimization. |
Table 2: LC-MS/MS Parameters
| Parameter | Typical Conditions | Optimization Tips |
| LC Column | C18 or PFP (Perfluorophenyl) column (e.g., 100 x 2.1 mm, 2.6 µm).[14] | Screen different column chemistries to achieve the best separation from matrix interferences.[16] |
| Mobile Phase | A: Water with 0.1% Formic Acid and 5mM Ammonium Formate.B: Methanol with 0.1% Formic Acid.[14] | Adjusting the pH and organic modifier can improve peak shape and resolution. |
| Ionization Mode | ESI or APCI, positive ion mode. | Infuse the standard to determine the optimal ionization mode and polarity. APCI may offer reduced matrix effects for less polar compounds.[7][17] |
| MS/MS Transition | For Menadione-[d8] (as a surrogate for this compound): 181.1 -> 108.9 Da.[18] | Optimize collision energy for the specific instrument to maximize the product ion signal while retaining some precursor ion.[17] |
Table 3: Method Validation Parameters from Literature
| Parameter | Reported Values | Source |
| Linearity Range | 0.05 - 50.0 ng/mL (plasma and urine, with derivatization) | [10][11] |
| LLOQ | 0.05 ng/mL (with derivatization) | [10] |
| Accuracy | 91.7% - 108.0% | [10] |
| Precision (RSD) | < 15% | [10] |
| Recovery | > 66.9% | [10] |
Visualizations
The following diagrams illustrate key workflows and logical relationships in the quantification of this compound.
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for poor signal in this compound analysis.
References
- 1. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. longdom.org [longdom.org]
- 6. How does the order of sample analysis influence the matrix effect during LC-MS bioanalysis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 8. Determination of Menadione by Liquid Chromatography-Tandem Mass Spectrometry Using Pseudo Multiple Reaction Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of menadione from plasma and urine by a novel cysteamine-derivatization based UPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. mdpi.com [mdpi.com]
- 16. Discover the Methodology for Effectively Evaluating and Screening for Vitamin K Compounds | Separation Science [sepscience.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Technical Support Center: Menadione-d3 Analytical Methods
Welcome to the Technical Support Center for Menadione-d3 analytical methods. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and analysis of this compound.
I. Frequently Asked Questions (FAQs)
This section addresses common questions about the stability and handling of this compound in analytical workflows.
Q1: What are the main stability concerns for this compound?
A1: this compound, similar to its unlabeled counterpart menadione (B1676200) (Vitamin K3), is susceptible to degradation under several conditions. The primary concerns are:
-
Light Sensitivity: Exposure to light, particularly UV light, can cause significant degradation. Solutions of menadione in ordinary Pyrex flasks can lose up to 22-26% of their strength in one hour, 40% in two hours, and 80% in three hours.[1] It is crucial to use low-actinic glassware or amber vials and protect solutions from light.
-
pH Instability: Menadione is unstable in alkaline conditions. Base-catalyzed degradation becomes notably rapid at a pH above 9.[1]
-
Reaction with Reducing Agents and Thiols: Menadione is destroyed by reducing agents.[2] In biological matrices, it can react non-enzymatically with thiols, such as glutathione, to form adducts and generate reactive oxygen species (ROS).
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability of this compound, follow these storage guidelines:
-
Powder: Store at room temperature, protected from light.[2]
-
Solutions: Prepare solutions fresh whenever possible. If storage is necessary, store in tightly sealed, light-protected containers at low temperatures. Alcoholic solutions are neutral and can be heated to 120°C without decomposition, but they are susceptible to degradation by alkali.[2]
Q3: Why am I seeing poor sensitivity for this compound in my LC-MS/MS analysis?
A3: Poor sensitivity for this compound in LC-MS/MS is a common issue due to its chemical properties. Menadione is difficult to ionize in its native form, which makes it challenging to analyze with high sensitivity using mass spectrometry. To overcome this, chemical derivatization is often recommended to improve its ionization efficiency and detection.
Q4: What are some common derivatization strategies for this compound?
A4: Derivatization can significantly enhance the detection of this compound in LC-MS/MS analysis. A novel and effective method involves derivatization with cysteamine, which allows for detection in positive ion mode with improved sensitivity. Another reported method uses 3-mercaptopropionic acid.
II. Troubleshooting Guides
This section provides structured guidance for resolving common issues encountered during the analysis of this compound.
Guide 1: Low or No Signal of this compound in LC-MS/MS
This guide will help you troubleshoot a weak or absent signal for your this compound analyte.
Troubleshooting workflow for low or no this compound signal.
Guide 2: Poor Peak Shape or Shifting Retention Times
This guide addresses issues related to chromatographic performance.
Troubleshooting workflow for chromatographic issues.
III. Quantitative Data Summary
The stability of menadione is highly dependent on environmental factors. The following tables summarize the known quantitative data on its degradation.
| pH | Stability | Reference |
| < 7 | Generally stable | [1] |
| > 9 | Rapid base-catalyzed degradation occurs | [1] |
| Condition | % Degradation | Time (hours) | Notes | Reference |
| Diffuse Daylight | 22-26% | 1 | In ordinary Pyrex flasks. | [1] |
| Diffuse Daylight | 40% | 2 | In ordinary Pyrex flasks. | [1] |
| Diffuse Daylight | 80% | 3 | In ordinary Pyrex flasks. | [1] |
| Protected from Light | 0% | 3 | In low-actinic Pyrex or brown bottles. | [1] |
IV. Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Menadione
This protocol is adapted from a validated method for Menadione Sodium Bisulfite and can be used as a starting point for developing a stability-indicating assay for this compound.[3]
1. Chromatographic Conditions:
-
Column: Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) column (250 mm × 4.6 mm, 5 μm).
-
Mobile Phase: Isocratic mixture of 200mM ammonium (B1175870) acetate (B1210297) solution and acetonitrile (B52724) (ACN) (20:80; v/v), with the pH adjusted to 5.7 with glacial acetic acid.[3]
-
Flow Rate: 0.5 ml/min.[3]
-
Detection: UV at 261 nm.[3]
-
Temperature: 25°C.[3]
2. Forced Degradation Study:
-
Acid Hydrolysis: Treat sample with 0.1 M HCl at 70°C.
-
Base Hydrolysis: Treat sample with 0.1 M NaOH at 70°C.
-
Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat sample at 70°C.
-
Photolytic Degradation: Expose sample to UV light (254 nm).
3. Analysis:
-
Inject degraded and undegraded samples into the HPLC system.
-
Monitor for the appearance of degradation peaks and the decrease in the main this compound peak area.
Protocol 2: Derivatization of this compound with Cysteamine for UPLC-MS/MS
This protocol enhances the sensitivity of this compound detection.
1. Derivatization Reaction:
-
To your sample containing this compound, add a solution of cysteamine.
-
The reaction is typically fast and can be performed at room temperature.
2. UPLC-MS/MS Analysis:
-
Analyze the derivatized sample using a UPLC system coupled to a tandem mass spectrometer.
-
The derivatization allows for sensitive detection in positive ion mode.
V. Degradation Pathway
Menadione undergoes redox cycling, a process that generates reactive oxygen species (ROS) and can lead to the formation of adducts with biological nucleophiles like glutathione.
Redox cycling and thiol adduction of Menadione.
References
Technical Support Center: Menadione-d3 Analysis
This guide provides troubleshooting advice and frequently asked questions to help you resolve HPLC peak tailing issues encountered during the analysis of Menadione-d3.
Troubleshooting Guide
Q1: My this compound peak is exhibiting significant tailing. What is the systematic approach to troubleshoot this issue?
A1: Peak tailing is a common problem in HPLC, often indicating undesirable secondary interactions or system issues.[1] An ideal chromatographic peak should be symmetrical and Gaussian in shape.[2][3] Peak tailing can compromise the accuracy of peak integration, reduce resolution, and indicate poor method robustness.[1] Follow this systematic approach to identify and resolve the problem.
A logical troubleshooting workflow can be visualized as follows:
Caption: A step-by-step workflow for troubleshooting peak tailing.
Frequently Asked Questions (FAQs)
Q2: What are the primary causes of peak tailing for a compound like this compound?
A2: Peak tailing is often caused by more than one retention mechanism occurring during the separation.[4][5] For this compound, a relatively non-polar quinone, in reversed-phase HPLC, the most common causes are:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups (Si-OH) on the silica (B1680970) surface of the stationary phase can interact with the polar ketone groups of this compound.[3] This is a common issue, especially with older, Type A silica columns or columns that are not fully end-capped.[4] These secondary interactions are a primary cause of peak tailing.[5]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can influence the ionization state of residual silanol groups.[2] At a mid-range pH, silanols are more likely to be ionized and interact with analytes.[3]
-
Column Contamination and Degradation: Contaminants from samples or the mobile phase can accumulate on the column frit or at the head of the column, creating active sites that cause tailing.[6] Column degradation, such as the formation of a void, can also lead to poor peak shape.[1][5]
-
Extra-Column Effects: Excessive volume from long or wide-bore tubing, or a large detector cell, can cause peak broadening and tailing.[1][2]
-
Sample Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.[1][7]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including tailing.[6]
Q3: How does secondary interaction with silanol groups cause peak tailing for this compound?
A3: The primary retention mechanism in reversed-phase HPLC is hydrophobic interaction between the analyte and the stationary phase.[5] However, secondary polar interactions can also occur.[5] Silica-based columns have residual, unreacted silanol groups (Si-OH).[4] These groups, particularly the more acidic free silanols, can form hydrogen bonds with the polar ketone functional groups on the this compound molecule.[4] This secondary interaction is stronger than the primary hydrophobic retention, causing some analyte molecules to be retained longer, resulting in a "tail" on the backside of the peak.
References
Technical Support Center: Minimizing Ion Suppression for Menadione-d3 in ESI-MS
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing ion suppression when analyzing Menadione-d3 in ESI-MS.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression, and why is it a concern for this compound analysis?
A: Ion suppression is a matrix effect in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, this compound, is reduced by co-eluting compounds from the sample matrix. This leads to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of your analytical method. In biological samples such as plasma or urine, common culprits for ion suppression include phospholipids, salts, and proteins.
Q2: How can I determine if ion suppression is affecting my this compound signal?
A: A widely used method to diagnose ion suppression is the post-column infusion experiment. This technique helps to identify regions in your chromatogram where matrix components are causing suppression. A drop in the stable baseline signal of this compound upon injection of a blank matrix extract indicates the presence of ion suppression.
Q3: My this compound signal is low. What are the primary strategies to minimize ion suppression?
A: Minimizing ion suppression for this compound involves a multi-faceted approach focusing on three key areas:
-
Effective Sample Preparation: To remove interfering matrix components before they enter the LC-MS system.
-
Chromatographic Optimization: To separate this compound from any remaining matrix components.
-
Mass Spectrometry Source Parameter Optimization: To enhance the specific signal of this compound over background noise.
Q4: Which sample preparation techniques are most effective for this compound in biological matrices?
A: The choice of sample preparation is critical. Here are the most common and effective techniques:
-
Solid-Phase Extraction (SPE): Highly effective for cleaning up complex samples and significantly reducing ion suppression. Different sorbents can be tested to find the optimal one for Menadione.
-
Liquid-Liquid Extraction (LLE): Can be optimized by adjusting pH and using different organic solvents to selectively extract this compound while leaving behind many interfering substances.
-
Protein Precipitation (PPT): A simpler but generally less clean method. If used, optimization of the precipitating solvent (e.g., acetonitrile (B52724) vs. methanol) is important, as is the potential for further cleanup steps.
Q5: How can I optimize my LC method to reduce ion suppression for this compound?
A: Chromatographic separation is key to resolving this compound from matrix interferences. Consider the following strategies:
-
Use of High-Efficiency Columns: Ultra-high-performance liquid chromatography (UPLC) columns with smaller particle sizes (e.g., sub-2 µm) provide better resolution.
-
Gradient Optimization: A well-designed gradient elution can separate the analyte from early and late-eluting matrix components.
-
Mobile Phase Modifiers: The choice of additives like formic acid or ammonium (B1175870) formate (B1220265) can influence both chromatography and ionization efficiency.
Q6: Are there specific ESI-MS source parameters I should focus on for this compound?
A: Yes, optimizing the ion source parameters can significantly enhance the signal for this compound. Key parameters to tune include:
-
Capillary Voltage: Affects the overall spray stability and ionization.
-
Gas Flow Rates (Nebulizer and Drying Gas): Crucial for desolvation of the ESI droplets.
-
Drying Gas Temperature: Needs to be optimized to ensure efficient solvent evaporation without causing thermal degradation of the analyte.
Q7: Should I use positive or negative ion mode for this compound analysis?
A: Menadione itself can be challenging to ionize efficiently in its native form. While it can be analyzed in both modes, positive ion mode is often preferred, sometimes with the use of derivatization to enhance sensitivity. It is recommended to test both polarities during method development to determine the best sensitivity and selectivity for your specific matrix and LC conditions.
Q8: Can derivatization help in the analysis of this compound?
A: Yes, derivatization can be a powerful strategy. Menadione can be derivatized with reagents like cysteamine (B1669678) or 3-mercaptopropionic acid to introduce a more readily ionizable group. This can significantly improve detection in positive ESI mode, leading to lower limits of quantification.
Q9: Is it necessary to use a stable isotope-labeled internal standard for Menadione analysis?
A: While not strictly necessary if ion suppression is completely eliminated, it is highly recommended. A stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis. Since it co-elutes and experiences the same degree of ion suppression as the unlabeled analyte, it effectively compensates for matrix effects, leading to more accurate and precise results.
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
| Possible Cause | Troubleshooting Step |
| Significant Ion Suppression | Perform a post-column infusion experiment to confirm. If suppression is present, improve sample preparation (see Protocol 1), optimize chromatography, or adjust MS source parameters. |
| Poor Ionization | Menadione may not ionize well under the current conditions. Experiment with different mobile phase additives (e.g., ammonium formate). Consider derivatization (see Protocol 2) to enhance signal in positive mode. Test both positive and negative ion modes. |
| Suboptimal MS Parameters | Systematically optimize ESI source parameters (capillary voltage, gas flows, temperature) by infusing a standard solution of this compound. |
Issue 2: High Variability in this compound Signal Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Matrix Effects | This is a classic sign of ion suppression. Ensure your internal standard (if used) is performing correctly. Improve the consistency and thoroughness of your sample preparation method. |
| Carryover | Inject a blank solvent after a high concentration sample to check for carryover. If present, optimize the autosampler wash method and the LC gradient. |
| LC System Instability | Check for pressure fluctuations, leaks, or inconsistent pump performance. Ensure the mobile phase is fresh and properly degassed. |
Experimental Protocols
Protocol 1: Sample Preparation of Plasma using Solid-Phase Extraction (SPE)
This protocol provides a general workflow for cleaning up plasma samples to reduce matrix components that cause ion suppression.
-
Pre-treatment: To 200 µL of plasma, add 600 µL of ethanol (B145695) containing your internal standard (this compound). Vortex to mix and then centrifuge to pellet the precipitated proteins.
-
Loading: Load the supernatant onto a pre-conditioned mixed-mode or reversed-phase SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol (B129727) in water) to remove polar interferences like salts.
-
Elution: Elute Menadione and this compound from the cartridge using an appropriate solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for injection.
Protocol 2: Derivatization of Menadione with Cysteamine for Enhanced ESI+ Signal
This protocol can be adapted to improve the ionization efficiency of Menadione and its deuterated analog.
-
Reaction Setup: To the dried sample extract from Protocol 1, add a solution of cysteamine in a suitable buffer.
-
Incubation: Incubate the mixture under optimized conditions (e.g., specific temperature and time) to allow the derivatization reaction to complete.
-
Quenching/Cleanup: The reaction may be stopped by acidification. A further cleanup step (e.g., LLE) might be necessary to remove excess derivatizing agent.
-
Analysis: The final extract is then ready for LC-MS/MS analysis in positive ion mode.
Quantitative Data Summary
The following tables present illustrative data on the impact of different sample preparation methods on the signal intensity and variability of this compound, and typical UPLC-MS/MS parameters.
Table 1: Effect of Sample Preparation on this compound Signal
| Sample Preparation Method | Relative Signal Intensity (%) | Coefficient of Variation (%CV, n=6) |
| Protein Precipitation (PPT) | 45 | 18 |
| Liquid-Liquid Extraction (LLE) | 75 | 9 |
| Solid-Phase Extraction (SPE) | 92 | 4 |
Table 2: Typical UPLC-MS/MS Parameters for Menadione Analysis
| Parameter | Setting |
| UPLC System | |
| Column | C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System (ESI+) | |
| Capillary Voltage | 3.0 kV |
| Desolvation Temperature | 450 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transition (Menadione) | Analyte-specific |
| MRM Transition (this compound) | Analyte-specific |
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression of this compound.
Caption: Comparison of sample preparation workflows for this compound analysis.
addressing Menadione-d3 degradation during sample preparation
Welcome to the technical support center for Menadione-d3. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address the degradation of this compound during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used?
A1: Menadione (B1676200), also known as Vitamin K3, is a synthetic analog of 1,4-naphthoquinone (B94277) with a methyl group in the 2-position.[1] this compound is a deuterated version of Menadione, where three hydrogen atoms in the methyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[2] It is used as a nutritional supplement in animal feed and for studying the roles of vitamin K in biological systems.[3]
Q2: What are the primary factors that cause this compound to degrade during sample preparation?
A2: The primary factors leading to the degradation of Menadione and its deuterated form are exposure to light, alkaline conditions (high pH), and strong reducing or oxidizing agents.[4][5][6] It is particularly sensitive to sunlight and alkali solutions.[4][5] While relatively stable to heat, high temperatures combined with high humidity can accelerate degradation, especially in complex matrices like premixes.[7]
Q3: How should I store my samples and this compound stock solutions to ensure stability?
A3: To ensure stability, this compound and samples containing it should be protected from light by using amber glassware or by wrapping containers in aluminum foil.[6][8] Stock solutions are typically stored at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[2] Samples should be stored in a cool, dark place. Alcoholic solutions of menadione are relatively stable and can be heated to 120°C without decomposition, but they are susceptible to degradation by alkali and reducing agents.[5]
Q4: Is this compound sensitive to pH? What is the optimal pH range for sample preparation?
A4: Yes, this compound is highly sensitive to pH. It is rapidly degraded in alkaline conditions, particularly at a pH above 9.[8] While stable in neutral alcoholic solutions, it is best handled under slightly acidic to neutral conditions to minimize base-catalyzed degradation.[5][6] A common extraction procedure involves using an acidic aqueous solvent mixture.[9]
Troubleshooting Guide
Issue: Low or No Recovery of this compound
This is a common issue often related to the inherent instability of the compound. Below are potential causes and solutions to improve recovery.
| Possible Cause | Recommended Solution |
| Photodegradation | Menadione is highly sensitive to light, especially sunlight.[4] Solutions in standard glass flasks can lose 22-26% of their strength in one hour and up to 80% in three hours.[8] Perform all sample preparation steps under amber or yellow light. Use amber glass vials or tubes, or wrap all glassware with aluminum foil to protect samples from light exposure.[6] |
| Alkaline Degradation | Menadione is destroyed by alkaline solutions.[4][5] Base-catalyzed degradation is particularly rapid above pH 9.[8] Ensure that all solvents and buffers used during extraction and analysis are neutral or slightly acidic. Avoid any steps that involve high pH conditions. |
| Oxidation/Reduction | The compound is incompatible with strong oxidizing agents and is destroyed by reducing agents.[4][5][10] Avoid using reagents that are strong oxidizers or reducers. Ensure solvents are fresh and free of peroxides. Consider degassing solvents to remove dissolved oxygen. |
| Matrix Effects | Complex biological matrices can contain components that promote degradation. The presence of choline (B1196258) chloride in vitamin premixes, for example, has been shown to have a negative effect on Vitamin K3 stability.[7][11] Optimize the sample cleanup procedure. Use techniques like solid-phase extraction (SPE) to remove interfering substances before analysis. |
| Adsorption to Surfaces | Menadione, being lipophilic, may adsorb to plastic or glass surfaces, especially from non-polar organic solvents. |
Issue: High Variability in Results Between Replicates
High variability often points to inconsistent degradation across samples during the preparation workflow.
| Possible Cause | Recommended Solution |
| Inconsistent Light Exposure | Samples are being exposed to varying amounts of light during processing. |
| Temperature Fluctuations | Although relatively heat-stable, temperature can influence degradation rates, especially in the presence of other factors like humidity.[7] |
| Incomplete Extraction | The extraction efficiency may be inconsistent between samples. Menadione is soluble in oils and organic solvents like chloroform, ethanol, and ether but insoluble in water.[5][10] |
Quantitative Data Summary
The stability of Vitamin K3 is significantly affected by environmental conditions. The following table summarizes the retention of different forms of Menadione over six months under varying storage conditions.
Table 1: Vitamin K3 Retention (%) in Vitamin Premixes After 6 Months of Storage
| Source/Form | Condition 1: 25°C / 60% RH | Condition 2: 40°C / 75% RH |
|---|---|---|
| MSB - Crystal | ~35% | <28% |
| MSB - Micro-capsule | ~43% | <28% |
| MNB - Crystal | ~35% | <28% |
| MNB - Micro-capsule | >43% | >28% |
| MNB - Micro-sphere | ~48% | >28% |
Data synthesized from studies on Menadione Sodium Bisulfite (MSB) and Menadione Nicotinamide Bisulfite (MNB). Higher temperature and humidity significantly decrease stability. Encapsulated forms (micro-capsule, micro-sphere) and the MNB source show improved stability.[7][11][12]
Diagrams
Key Degradation Factors for this compound
This diagram illustrates the main environmental factors that lead to the degradation of this compound.
Caption: Primary factors contributing to this compound degradation.
Troubleshooting Workflow for Low this compound Recovery
This decision tree provides a logical workflow to diagnose and solve issues of low analyte recovery during sample preparation.
Caption: A decision tree for troubleshooting low this compound recovery.
Experimental Protocols
Protocol: Extraction of this compound from Human Plasma
This protocol provides a general method for the extraction of this compound from a plasma matrix for subsequent analysis by LC-MS/MS.
Materials:
-
Human plasma sample
-
This compound (as internal standard)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Amber glass or polypropylene (B1209903) centrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of 14,000 x g)
-
Calibrated pipettes
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice until just liquefied.
-
Aliquoting: In an amber centrifuge tube, pipette 100 µL of the plasma sample.
-
Internal Standard Spiking: Add 10 µL of the this compound working solution (concentration will depend on the calibration curve range) to the plasma.
-
Protein Precipitation:
-
Add 300 µL of ice-cold acetonitrile to the plasma sample. The ACN should contain 0.1% formic acid to ensure a slightly acidic environment.
-
This step should be performed quickly to ensure efficient protein precipitation.
-
-
Mixing: Vortex the tube vigorously for 60 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant (~350-380 µL) to a clean amber autosampler vial or another tube, being careful not to disturb the protein pellet.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system. A C18 or similar reversed-phase column is typically used for separation.[13]
Critical Steps & Notes:
-
Light Protection: From the moment of thawing, all samples must be protected from direct light.
-
Temperature Control: Keeping samples and precipitation solvent cold helps to ensure complete protein precipitation and minimize degradation.
-
Solvent Quality: Use high-purity, fresh solvents to avoid introducing contaminants or oxidizing agents.
-
Method Validation: This is a general protocol. For regulated bioanalysis, the method must be fully validated according to relevant guidelines, including assessments of stability, recovery, and matrix effects.
References
- 1. Menadione - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Menadione | C11H8O2 | CID 4055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. scispace.com [scispace.com]
- 7. Effects of Sources and Forms of Vitamin K3 on Its Storage Stability in Vitamin Premixes or Vitamin Trace Mineral Premixes [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. Menadione | 58-27-5 [chemicalbook.com]
- 11. Effects of Sources and Forms of Vitamin K3 on Its Storage Stability in Vitamin Premixes or Vitamin Trace Mineral Premixes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Menadione-d3 Extraction Recovery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Menadione-d3. Our goal is to help you optimize your extraction recovery and address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common extraction methods for this compound?
A1: The most common methods for extracting Menadione and its analogs, including this compound, are liquid-liquid extraction (LLE), solid-phase extraction (SPE), and supercritical fluid extraction (SFE).[1][2] LLE is frequently used due to its simplicity, often involving partitioning the analyte from an aqueous phase into an immiscible organic solvent like hexane (B92381) or chloroform.[1][3]
Q2: Why is pH adjustment important during the extraction of this compound?
A2: Menadione is often available as a more stable, water-soluble derivative, Menadione Sodium Bisulfite (MSB).[1] To extract it into a nonpolar organic solvent, the MSB must first be converted back to the water-insoluble Menadione. This conversion is typically achieved by manipulating the pH of the sample solution.[1][4] An acidic aqueous solvent mixture is often used initially, followed by the addition of a basic solution to facilitate the conversion and subsequent partitioning into the organic phase.[1]
Q3: What solvents are typically used for this compound extraction?
A3: The choice of solvent depends on the extraction method. For liquid-liquid extraction, nonpolar solvents like hexane are commonly used to extract Menadione from the aqueous phase.[1][5] Other solvents mentioned in the literature for extracting Menadione analogs include methanol, ethanol, and chloroform.[3][6] For supercritical fluid extraction, carbon dioxide is the primary solvent, often with a co-solvent like methanol.[1]
Q4: How can I quantify the concentration of this compound after extraction?
A4: Several analytical techniques are suitable for quantifying this compound. High-performance liquid chromatography (HPLC) with UV or diode array detection (DAD) is a widely used method.[4][7][8] Gas chromatography with flame ionization detection (GC-FID) is also a viable option.[4][8] For higher sensitivity and selectivity, especially at trace levels, techniques like supercritical fluid chromatography coupled with tandem mass spectrometry (SFC-MS/MS) are employed.[1]
Q5: Is this compound light-sensitive?
A5: Yes, Vitamin K analogs, including Menadione, are known to be sensitive to light.[9] It is crucial to protect samples from light during the entire extraction and analysis process by using amber glassware or light-blocking materials to prevent degradation and ensure accurate quantification.[9]
Troubleshooting Guide
Low Extraction Recovery
| Potential Cause | Troubleshooting Steps |
| Incomplete Conversion of Menadione Sodium Bisulfite (MSB) to Menadione | Ensure the pH of the aqueous sample is correctly adjusted to facilitate the conversion. Verify the concentration and volume of the acid and base solutions used for pH manipulation.[1] Increase the reaction time or gently heat the sample (if the analyte is stable at higher temperatures) to drive the conversion to completion. |
| Poor Phase Separation / Emulsion Formation | Vigorous mixing is necessary for efficient extraction, but it can also lead to emulsions.[10] To break emulsions, centrifuge the sample at a higher speed or for a longer duration. The addition of salt ("salting out") to the aqueous phase can also help improve phase separation.[10] |
| Inappropriate Solvent Choice or Volume | The polarity of the extraction solvent is critical for selectively extracting this compound. Ensure the chosen solvent has the appropriate polarity. Optimize the solvent-to-sample volume ratio; an insufficient volume of organic solvent may not be enough to efficiently extract the analyte. |
| Analyte Degradation | Menadione analogs can be sensitive to light and extreme pH conditions.[9] Protect your samples from light at all stages.[9] Avoid prolonged exposure to strong acids or bases if possible. |
| Insufficient Mixing | Inadequate mixing of the aqueous and organic phases will lead to incomplete partitioning of the analyte.[10] Ensure thorough and vigorous mixing (e.g., vortexing) for a sufficient amount of time to maximize the surface area between the two phases.[10] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound from an Aqueous Matrix
This protocol is a representative method based on common procedures for Menadione extraction.[1][5]
1. Sample Preparation:
-
To a known volume of your aqueous sample containing this compound (often as Menadione Sodium Bisulfite), add a weak acid (e.g., 0.01 M HCl) and vortex thoroughly.[1][5]
2. Conversion to Menadione:
-
Add a basic solution (e.g., 10.6% w/v sodium carbonate) to the acidified sample to raise the pH.[4][5] This converts the water-soluble Menadione Sodium Bisulfite to the water-insoluble Menadione. Vortex for several minutes to ensure complete conversion.[5]
3. Liquid-Liquid Extraction:
-
Add a precise volume of a nonpolar organic solvent, such as n-hexane, to the sample tube.[1][5]
-
Cap the tube and vortex vigorously for 2-5 minutes to ensure thorough mixing and partitioning of this compound into the organic phase.[5][10]
4. Phase Separation:
-
Centrifuge the sample at a sufficient speed and duration (e.g., 3000 x g for 10-30 minutes) to achieve clear separation of the aqueous and organic layers.[5][10]
5. Collection of Organic Phase:
-
Carefully transfer the upper organic layer (containing the extracted this compound) to a clean tube for analysis. Avoid disturbing the aqueous layer or any emulsion at the interface.
6. Analysis:
-
Analyze the collected organic extract using a suitable analytical method such as HPLC-UV/DAD or GC-FID.[4][8]
Visualizations
Caption: Workflow for the extraction of this compound.
Caption: Troubleshooting logic for low this compound recovery.
References
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. brieflands.com [brieflands.com]
- 5. eijst.org.uk [eijst.org.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Limit of Detection for Menadione-d3
Welcome to the technical support center for the analysis of Menadione-d3. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the limit of detection and overcome common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: I am experiencing poor sensitivity and a high limit of detection (LOD) for this compound in my LC-MS/MS analysis. What are the potential causes and solutions?
A1: Poor sensitivity in this compound analysis is a common issue. Menadione (B1676200), and by extension its deuterated analog, can be challenging to detect at low concentrations. Here are the primary areas to investigate:
-
Suboptimal Ionization: Menadione is difficult to ionize efficiently in its native form, which is a common reason for poor sensitivity in mass spectrometry.[1]
-
Sample Preparation Inefficiencies: Inadequate extraction and cleanup can lead to matrix effects, where other components in the sample interfere with the ionization of this compound, suppressing its signal.
-
Inadequate Chromatographic Conditions: Poor peak shape, co-elution with interfering compounds, or insufficient retention on the analytical column can all contribute to a lower signal-to-noise ratio.
-
Mass Spectrometry Parameters: Non-optimized mass spectrometer settings, such as collision energy or precursor/product ion selection, will result in a weaker signal.
Troubleshooting Workflow for Poor Sensitivity
Caption: A logical workflow for troubleshooting poor sensitivity in this compound analysis.
Q2: What is chemical derivatization and how can it improve the detection of this compound?
A2: Chemical derivatization is a technique used to modify the chemical structure of an analyte to improve its analytical properties. For this compound, which is difficult to ionize, derivatization can significantly enhance its signal in mass spectrometry.
One effective method is derivatization with cysteamine (B1669678) or 3-mercaptopropionic acid.[1][2] This reaction introduces a more easily ionizable group onto the this compound molecule, allowing for detection in positive ion mode with much greater sensitivity.[1] In one study, derivatization with 3-mercaptopropionic acid resulted in a 33-fold improvement in the limit of quantification compared to the underivatized compound.[2]
Chemical Derivatization Signaling Pathway
Caption: The process of chemical derivatization to enhance this compound detection.
Q3: Can you explain the "pseudo Multiple Reaction Monitoring (MRM)" technique for this compound analysis?
A3: Pseudo Multiple Reaction Monitoring (MRM) is an LC-MS/MS technique used for compounds that do not produce suitable product ions for traditional MRM analysis. In pseudo MRM, the same mass-to-charge ratio (m/z) is monitored for both the precursor and product ions in the two quadrupoles.[3][4] This approach can improve the signal-to-noise ratio and achieve lower detection limits for challenging analytes like this compound.[4] Studies have shown that pseudo MRM can achieve detection limits as low as 2 pg for the deuterium-labeled form of Menadione.[3][4]
Troubleshooting Guides
Issue: High Matrix Effects
Symptoms:
-
Poor reproducibility of results.
-
Signal suppression or enhancement in samples compared to standards.
-
Inconsistent internal standard response.
Solutions:
-
Improve Sample Cleanup:
-
Liquid-Liquid Extraction (LLE): Use a non-polar solvent like hexane (B92381) to extract this compound from the sample matrix.[5] Adjusting the pH of the aqueous phase can improve extraction efficiency.
-
Solid-Phase Extraction (SPE): Utilize a C18 SPE cartridge for effective removal of interfering substances.[6]
-
-
Dilute the Sample: If possible, diluting the sample can reduce the concentration of matrix components relative to the analyte.
-
Use a Stable Isotope-Labeled Internal Standard: this compound is an excellent internal standard for Menadione analysis as it co-elutes and experiences similar matrix effects, allowing for accurate quantification.[5]
Issue: Poor Chromatographic Peak Shape
Symptoms:
-
Peak tailing or fronting.
-
Broad peaks.
-
Split peaks.
Solutions:
-
Optimize Mobile Phase:
-
Adjust the organic modifier (e.g., methanol (B129727) or acetonitrile) and aqueous component ratio.[7][8]
-
Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to improve peak shape for acidic compounds.[1]
-
-
Check Column Condition:
-
Ensure the column is not clogged or degraded.
-
Use a guard column to protect the analytical column.
-
-
Adjust Injection Solvent: Ensure the injection solvent is compatible with the mobile phase to avoid peak distortion.
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is adapted from methods for extracting similar compounds from biological matrices.[6][9]
-
To 100 µL of the sample (e.g., plasma, urine), add the internal standard solution (this compound).
-
Add 100 µL of 0.4 M ZnSO4 to precipitate proteins.
-
Add 100 µL of methanol and vortex.
-
Add 2 mL of n-hexane and vortex thoroughly for 5 minutes.
-
Centrifuge at 3,000 rpm for 5 minutes at 4°C.[6]
-
Transfer the upper organic layer (n-hexane) to a clean tube.
-
Repeat the extraction with another 2 mL of n-hexane.
-
Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameters for this compound Analysis
The following are starting parameters that should be optimized for your specific instrument and application.
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Setting |
| Column | C8 or C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 - 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 - 20 µL |
Mass Spectrometry (MS) Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI) Positive or Atmospheric Pressure Chemical Ionization (APCI) |
| Scan Type | Multiple Reaction Monitoring (MRM) or Pseudo MRM |
| Precursor Ion (Q1) | To be determined by infusion of this compound standard |
| Product Ion (Q3) | To be determined by infusion and collision-induced dissociation |
| Collision Energy | Optimize for maximum signal intensity |
| Source Temperature | Optimize based on instrument manufacturer's recommendations |
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) and quantification (LOQ) achieved in various studies for Menadione and its derivatives. These values can serve as a benchmark for your method development.
| Analytical Method | Analyte | LOD | LOQ | Reference |
| LC-MS/MS with Derivatization | Menadione | - | 0.03 ng/mL | [2] |
| LC-MS/MS (Pseudo MRM) | Menadione | 40 pg | - | [3] |
| LC-MS/MS (Pseudo MRM) | This compound | 2 pg | - | [3] |
| HPLC-DAD | Menadione | 0.010 µg/mL | 0.015 µg/mL | [7][10] |
| GC-FID | Menadione | 0.04 µg/mL | - | [10] |
| SFC-MSMS | Menadione | - | 10 ng/mL (in calibration range) | [5] |
| UHPLC | Vitamins D3 and K2 | 0.04 - 0.05 µg/mL | 0.04 - 0.05 µg/mL | [11] |
References
- 1. researchgate.net [researchgate.net]
- 2. A novel liquid chromatography-tandem mass spectrometry method for determination of menadione in human plasma after derivatization with 3-mercaptopropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Menadione by Liquid Chromatography-Tandem Mass Spectrometry Using Pseudo Multiple Reaction Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GC-FID and HPLC-DAD Methods for the Determination of Menadione Sodium Bisulphite Directly and by Converting Menadione Sodium Bisulphite to Menadione in Pharmaceutical Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC-MS/MS analysis. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous Determination of Vitamins D3 (Calcitriol, Cholecalciferol) and K2 (Menaquinone-4 and Menaquinone-7) in Dietary Supplements by UHPLC - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of Menadione-d3 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of menadione (B1676200) (Vitamin K3), a synthetic precursor of vitamin K2, is critical in various research and clinical settings. In bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a reliable internal standard (IS) is paramount for achieving accurate and reproducible results. This guide provides an objective comparison of Menadione-d3, a stable isotope-labeled (SIL) internal standard, with alternative approaches, supported by experimental data.
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry. Their physicochemical properties are nearly identical to the analyte of interest, ensuring they co-elute chromatographically and experience similar ionization effects, thus effectively compensating for variations during sample preparation and analysis.
Performance Comparison of Internal Standards
Table 1: Performance Data for this compound as an Internal Standard in LC-MS/MS
| Validation Parameter | Matrix | Method | Result | Reference |
| Limit of Detection (LOD) | Urine, Plasma, Cell Extract, Culture Media | LC-MS/MS (pseudo MRM) | 2 pg | [1][2] |
| Precision (Intra-assay CV%) | Urine, Plasma, Cell Extract, Culture Media | LC-MS/MS (pseudo MRM) | 5.4 - 8.2% | [1][2] |
| Precision (Inter-assay CV%) | Urine, Plasma, Cell Extract, Culture Media | LC-MS/MS (pseudo MRM) | 5.4 - 8.2% | [1][2] |
| Accuracy (Recovery) | Urine, Plasma, Cell Extract, Culture Media | LC-MS/MS (pseudo MRM) | 90.5 - 109.6% | [1][2] |
| Compensation for Ionization Effects | Animal Feed Premixes | SFC-MS/MS | Effective |
This table summarizes key validation parameters from a study employing a pseudo multiple reaction monitoring (MRM) technique with this compound as the internal standard.
Table 2: Performance Data for a Structural Analog (Menaquinone-2) as an Internal Standard in HPLC
| Validation Parameter | Matrix | Method | Result | Reference |
| Accuracy (Recovery of Menadione) | Urine | HPLC-Fluorescence | 100.6 ± 5.8% to 111.7 ± 9.0% | |
| Accuracy (Recovery of MK-2) | Urine | HPLC-Fluorescence | Equivalent to Menadione |
This table presents recovery data from an HPLC method using Menaquinone-2 (MK-2), a structural analog, as the internal standard. While not an LC-MS/MS method, it provides insight into the performance of a non-isotopically labeled IS.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. Below are representative protocols for sample preparation and LC-MS/MS analysis of menadione.
Sample Preparation: Liquid-Liquid Extraction (LLE) for Urine
-
To a urine sample, add the internal standard solution (this compound).
-
Perform acid hydrolysis to deconjugate menadione metabolites. This can be achieved by adding a strong acid (e.g., sulfuric acid) and heating.
-
After cooling, add an immiscible organic solvent (e.g., iso-octane).
-
Vortex vigorously to ensure thorough mixing and partitioning of menadione into the organic layer.
-
Centrifuge to separate the aqueous and organic phases.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE) for Plasma
-
To a plasma sample, add the internal standard solution (this compound).
-
Pre-treat the sample to disrupt protein binding. This can be done by adding an acid (e.g., formic acid) or a precipitating agent (e.g., acetonitrile).
-
Condition an appropriate SPE cartridge (e.g., a reversed-phase C18 or a mixed-mode cation exchange) with methanol (B129727) followed by water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute menadione and the internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
LC-MS/MS Parameters
-
Chromatographic Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for menadione and this compound need to be optimized. For example, a pseudo MRM technique might monitor the same ion in both quadrupoles for compounds that do not produce suitable product ions.[1][2]
Visualizing Key Processes
To better understand the context of menadione analysis, the following diagrams illustrate its metabolic pathway and a typical analytical workflow.
References
A Comparative Guide to Menadione-d3 and Other Vitamin K Internal Standards for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of vitamin K analogues in biological matrices is paramount for pharmacokinetic studies, clinical diagnostics, and drug development. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, as it effectively compensates for variations in sample preparation and instrument response. This guide provides a comprehensive comparison of Menadione-d3 and other commonly used deuterated vitamin K internal standards, with a focus on their analytical performance supported by experimental data from published literature.
Introduction to Vitamin K Internal Standards
Vitamin K is a family of fat-soluble vitamins essential for blood coagulation and bone metabolism. The primary forms are phylloquinone (PK or vitamin K1) and a series of menaquinones (MK-n or vitamin K2). Menadione (B1676200) (vitamin K3) is a synthetic analogue that can be converted to MK-4 in vivo. For accurate quantification of these vitamers, deuterated internal standards are employed to mimic the behavior of the analyte during analysis. The most common choices include this compound, phylloquinone-d7 (PK-d7), menaquinone-4-d7 (MK-4-d7), and menaquinone-7-d7 (MK-7-d7).
The ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency, and not suffer from differential matrix effects. This guide will delve into the available data to compare these internal standards.
Performance Comparison of Vitamin K Internal Standards
While direct head-to-head comparative studies evaluating the performance of this compound against other vitamin K internal standards in a single experimental setting are limited in the reviewed literature, we can compile and compare validation data from various published LC-MS/MS methods. The following tables summarize key performance parameters for different deuterated vitamin K internal standards as reported in individual studies.
Table 1: Recovery of Vitamin K Internal Standards
Recovery is a measure of the efficiency of the extraction process. Consistent and high recovery is desirable for a reliable analytical method.
| Internal Standard | Analyte(s) | Matrix | Extraction Method | Mean Recovery (%) | Reference |
| This compound | Menadione | Plasma, Urine | Cysteamine (B1669678) Derivatization, UPLC-MS/MS | >91.3% | [1] |
| Phylloquinone-d7 (PK-d7) | Phylloquinone (PK) | Food | HPLC-H-ESI-MS/MS | Not explicitly stated for IS, but method validated | [2] |
| Menaquinone-4-d7 (MK-4-d7) | Menaquinone-4 (MK-4) | Food | HPLC-H-ESI-MS/MS | Not explicitly stated for IS, but method validated | [2] |
| Menaquinone-7-d7 (MK-7-d7) | Menaquinone-7 (MK-7) | Food | HPLC-H-ESI-MS/MS | Not explicitly stated for IS, but method validated | [2] |
| Various d7-PK, d7-MK-4, d7-MK-7, d7-MK-9 | PK, MK-4 to MK-10 | Food | LC-ESI-MS/MS | >80% for all vitamers | [3] |
| 13C6-vitamin K1 | Vitamin K1 | Serum | UPLC-MS/MS | Consistent extraction efficiency reported |
Table 2: Matrix Effect of Vitamin K Internal Standards
The matrix effect refers to the alteration of ionization efficiency due to co-eluting compounds from the sample matrix. An ideal internal standard should experience the same matrix effect as the analyte, thus providing effective compensation.
| Internal Standard | Analyte(s) | Matrix | Method | Matrix Effect Compensation | Reference |
| This compound | Menadione | Plasma, Urine | UPLC-MS/MS | 100.8% to 110.8% | [1] |
| Phylloquinone-d7 (PK-d7) | PK, MK-4 to MK-13 | Baby food, Feces | LC-APCI-MS | Effective compensation reported | [4] |
| 13C6-vitamin K1 | Vitamin K1 | Serum | UPLC-MS/MS | Adequately compensated for significant suppression | |
| Deuterated vitamin D3-[d6] | Vitamin D3 | Various foods | LC-MS/MS | Significant matrix effect observed |
Note: The study on deuterated vitamin D3 is included to highlight that even deuterated standards can be subject to significant matrix effects, emphasizing the importance of validation in each specific matrix.
Table 3: Stability of Vitamin K Internal Standards
The stability of the internal standard in the biological matrix and during storage is crucial for accurate and reproducible results.
| Internal Standard | Matrix | Storage Conditions | Stability | Reference |
| Menadione sodium bisulfite (a form of Vitamin K3) | Injectable solution | Thermal, photolytic, oxidative, acid-base stress | Stable under tested conditions | [5] |
| Alosetron-d3 (as a general example) | Human Plasma | Freeze-Thaw, Bench-Top, Long-Term (-70°C) | Stable | [6] |
| Thiamphenicol-d3 (as a general example) | Processed Biological Matrices | Freeze-Thaw, Bench-Top, Long-Term (-20°C or -80°C) | Generally stable, but separate assessment is prudent | [7] |
Experimental Protocols
Experimental Protocol 1: Quantification of Menadione in Plasma and Urine using this compound as Internal Standard (Adapted from Yuan et al.)[1]
This protocol describes a UPLC-MS/MS method for the quantification of menadione, utilizing this compound as the internal standard, after a derivatization step to enhance sensitivity.
1. Sample Preparation:
-
To 100 µL of plasma or urine, add 20 µL of this compound internal standard solution.
-
Add 50 µL of 1 M cysteamine solution and 50 µL of 1 M sodium acetate (B1210297) buffer (pH 5.0).
-
Vortex for 1 minute and incubate at 37°C for 30 minutes.
-
Precipitate proteins by adding 300 µL of acetonitrile (B52724).
-
Vortex for 2 minutes and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
2. UPLC-MS/MS Conditions:
-
Column: Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor the specific precursor to product ion transitions for both the menadione-cysteamine derivative and the this compound-cysteamine derivative.
Experimental Protocol 2: General Workflow for Vitamin K Analysis in Serum using a Deuterated Internal Standard[9][10]
This protocol outlines a general procedure for the extraction and analysis of vitamin K from serum samples.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of serum, add a known amount of the deuterated internal standard (e.g., PK-d7, MK-4-d7, MK-7-d7).
-
Add 1.5 mL of ethanol (B145695) to precipitate proteins and vortex for 1 minute.
-
Add 4 mL of hexane, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., methanol (B129727)/water) for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Column: A C18 or PFP (pentafluorophenyl) column is commonly used.
-
Mobile Phase: A gradient of an aqueous solution (e.g., with ammonium (B1175870) formate (B1220265) and formic acid) and an organic solvent (e.g., methanol or acetonitrile with formic acid).
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive mode.
-
Detection: Multiple reaction monitoring (MRM) of the specific transitions for each vitamin K analogue and its corresponding deuterated internal standard.
Mandatory Visualizations
Vitamin K Cycle
The vitamin K cycle is a crucial pathway for the activation of vitamin K-dependent proteins. Menadione is an intermediate in the conversion of phylloquinone to menaquinone-4.
Caption: The Vitamin K cycle and the metabolic conversion of Vitamin K1 to MK-4 via Menadione.
Experimental Workflow for Vitamin K Analysis
The following diagram illustrates a typical workflow for the quantification of vitamin K in a biological sample using a deuterated internal standard.
Caption: A generalized workflow for the quantitative analysis of Vitamin K using a deuterated internal standard.
Discussion and Conclusion
The selection of an appropriate internal standard is a critical step in the development of robust and reliable bioanalytical methods for vitamin K quantification. Deuterated analogues of the target analytes, such as phylloquinone-d7 and menaquinone-d7, are generally considered the most suitable internal standards as they exhibit nearly identical chemical and physical properties to their non-labeled counterparts. This ensures they behave similarly during sample extraction, chromatography, and ionization, leading to effective compensation for analytical variability.
This compound presents a viable option as an internal standard, particularly for the quantification of menadione itself. The available data shows good recovery and matrix effect compensation when used for this purpose. However, its utility as an internal standard for the broader range of vitamin K analogues (phylloquinone and other menaquinones) is less documented in the literature. Given that menadione has a different chemical structure (lacking the isoprenoid side chain), it may not perfectly mimic the chromatographic behavior and matrix effects of the larger vitamin K molecules.
Key Considerations for Internal Standard Selection:
-
Analyte Specificity: The ideal internal standard is a stable isotope-labeled version of the analyte itself (e.g., phylloquinone-d7 for phylloquinone analysis).
-
Matrix Complexity: The potential for matrix effects should be thoroughly evaluated for any internal standard in the specific biological matrix of interest.
-
Method Validation: Regardless of the chosen internal standard, comprehensive method validation according to regulatory guidelines is essential to ensure data quality. This includes assessing linearity, accuracy, precision, recovery, matrix effects, and stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Development of a Vitamin K Database for Commercially Available Food in Australia [frontiersin.org]
- 3. Quantification of phylloquinone and menaquinones in feces, serum, and food by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Plasma transport of vitamin K in men using deuterium-labeled collard greens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of vitamin D3 and 25-hydroxyvitamin D3 in food - The impact of eluent additives and labelled internal standards on matrix effects in LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Menadione: A Comparative Guide Using Menadione-d3 as a Stable Isotope-Labeled Internal Standard
In the landscape of pharmaceutical research and drug development, the cross-validation of analytical methods is a critical exercise to ensure data consistency and reliability across different laboratories or methodologies. This guide provides an objective comparison of analytical method performance for the quantification of Menadione (B1676200) (Vitamin K3), focusing on the use of Menadione-d3, a stable isotope-labeled internal standard (SIL-IS), versus a structural analog internal standard. The selection of an appropriate internal standard is paramount for robust and accurate bioanalytical data.
Stable isotope-labeled internal standards are widely regarded as the "gold standard" in quantitative mass spectrometry.[1] Their physicochemical properties are nearly identical to the analyte, allowing them to effectively compensate for variability during sample preparation and analysis, including matrix effects.[1][2][3] this compound, as a deuterated analog of Menadione, exemplifies such a standard. In contrast, a structural analog is a molecule with similar chemical properties but a different structure. While often more accessible, it may not perfectly mimic the analyte's behavior during analysis.
Performance Comparison: this compound vs. Structural Analog
The decision to use a SIL-IS like this compound over a structural analog has direct implications on the key validation parameters of an analytical method. The following table summarizes the performance of two distinct HPLC-based methods for Menadione quantification: one employing a deuterated internal standard (indicative of this compound performance) and another using Menatetrenone, a structural analog.
| Validation Parameter | Method with this compound (LC-MS/MS) | Method with Structural Analog (Menatetrenone, HPLC-DAD) |
| Analyte | Menadione | Menadione |
| Internal Standard | Deuterium-labeled Menadione | Menatetrenone |
| Linearity Range | 0.05 - 50.0 ng/mL | 0.5 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.995 | Linear |
| Precision (Intra-day RSD%) | 5.4 - 8.2% | < 5.9% |
| Precision (Inter-day RSD%) | 5.4 - 8.2% | < 7.4% |
| Accuracy (Intra-day RE%) | -9.5% to +9.6% | ± 3.6% |
| Accuracy (Inter-day RE%) | -9.5% to +9.6% | ± 4.4% |
| Recovery | 90.5 - 109.6% | Not explicitly reported |
| Data synthesized from multiple sources. The LC-MS/MS data with a deuterated standard is indicative of expected performance with this compound.[4][5][6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are protocols for sample preparation and the cross-validation procedure.
Protocol 1: Sample Preparation for Menadione Quantification in Plasma using LC-MS/MS with this compound
This protocol is based on a method employing stable isotope dilution.
-
Sample Aliquoting: Aliquot 100 µL of plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (at a fixed concentration) to each plasma sample, calibration standard, and quality control (QC) sample.
-
Protein Precipitation: Add 300 µL of acetonitrile (B52724) to each tube to precipitate plasma proteins.
-
Vortexing and Centrifugation: Vortex the tubes for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean set of tubes.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject a defined volume (e.g., 10 µL) into the LC-MS/MS system.
Protocol 2: Cross-Validation of Two Analytical Methods
Cross-validation is essential when comparing data from two different analytical methods.
-
Sample Selection: Select a minimum of 20 incurred study samples that span the calibration range.
-
Sample Aliquoting: Divide each selected sample into two aliquots.
-
Analysis: Analyze one set of aliquots using the reference (original) analytical method and the second set using the test (new or alternative) analytical method.
-
Quality Control: Prepare and analyze at least three levels (low, medium, high) of QC samples in triplicate with both methods.
-
Data Comparison: Calculate the percentage difference between the results obtained from the two methods for each sample.
-
Acceptance Criteria: The difference between the two methods should be within ±20% for at least 67% of the analyzed samples. The mean accuracy for the QC samples should also meet predefined criteria (typically within ±15%).[1]
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams are provided in Graphviz DOT language.
Caption: Experimental workflow for Menadione analysis in plasma.
Caption: Logical framework for cross-validation acceptance.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of menadione from plasma and urine by a novel cysteamine-derivatization based UPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Menadione by Liquid Chromatography-Tandem Mass Spectrometry Using Pseudo Multiple Reaction Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GC-FID and HPLC-DAD Methods for the Determination of Menadione Sodium Bisulphite Directly and by Converting Menadione Sodium Bisulphite to Menadione in Pharmaceutical Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Menadione-d3 and 13C-Labeled Internal Standards for Vitamin K Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of vitamin K is critical in various fields, from clinical diagnostics to pharmaceutical research. The use of stable isotope-labeled internal standards in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for achieving the highest levels of accuracy and precision. This guide provides an objective comparison between two types of stable isotope-labeled internal standards for vitamin K analysis: menadione-d3 (a deuterated form of vitamin K3) and 13C-labeled internal standards.
The Critical Role of Internal Standards in LC-MS/MS
Internal standards are essential in quantitative mass spectrometry to correct for analyte loss during sample preparation and to compensate for matrix effects, which can suppress or enhance the analyte signal.[1] An ideal internal standard should behave identically to the analyte of interest throughout the entire analytical process. Stable isotope-labeled (SIL) internal standards are designed to mimic the physicochemical properties of the analyte, thus providing the most accurate correction.[2]
This compound vs. 13C-Labeled Internal Standards: A Head-to-Head Comparison
While both deuterated and 13C-labeled compounds are used as internal standards, their performance can differ significantly, primarily due to the "isotope effect."
Deuterated Internal Standards (e.g., this compound)
This compound is a synthetic form of vitamin K3 where three hydrogen atoms have been replaced by deuterium (B1214612). Deuterium labeling is a common and often more cost-effective method for creating internal standards. However, the significant mass difference between hydrogen and deuterium can sometimes lead to slight differences in physicochemical properties compared to the unlabeled analyte.[1] This can result in a chromatographic shift, where the deuterated standard elutes slightly earlier or later than the native analyte.[2][3] This separation can lead to incomplete compensation for matrix effects, potentially compromising the accuracy of quantification.[2]
13C-Labeled Internal Standards
In 13C-labeled internal standards, one or more 12C atoms are replaced by the heavier 13C isotope. Because the physicochemical properties of 13C-labeled standards are virtually identical to their native counterparts, they co-elute perfectly with the analyte of interest.[1][2] This co-elution is crucial as it ensures that both the analyte and the internal standard experience the exact same matrix effects at the same time, leading to more accurate and precise quantification.[1][3][4]
Performance Comparison: Expected Outcomes
While direct head-to-head experimental data for this compound versus a 13C-labeled internal standard for all vitamin K forms is limited in publicly available literature, the following table summarizes the expected performance differences based on the well-established principles of isotope labeling in mass spectrometry.[1][2]
| Parameter | This compound (Deuterated IS) | 13C-Labeled Vitamin K IS | Rationale |
| Chromatographic Co-elution | Potential for chromatographic shift (Isotope Effect) | Identical retention time to the native analyte | The larger relative mass difference between hydrogen and deuterium can alter chromatographic behavior, while the smaller mass difference between 12C and 13C has a negligible effect.[1][3] |
| Matrix Effect Compensation | May be incomplete if chromatographic shift occurs | More robust and accurate | Perfect co-elution ensures that the analyte and the internal standard experience the identical matrix effects, leading to better correction.[1][2] |
| Accuracy & Precision | Generally good, but can be compromised by matrix effects | Superior, leading to higher quality data | More reliable correction for experimental variability results in improved accuracy and precision.[3][4] |
| Cost-Effectiveness | Often more cost-effective to synthesize | Can be more expensive to synthesize | The synthesis of 13C-labeled compounds can be more complex and costly. |
Experimental Workflow & Methodologies
The following provides a representative LC-MS/MS method for the analysis of vitamin K in a biological matrix (e.g., human plasma), which can be adapted for use with either this compound or a 13C-labeled internal standard.
Sample Preparation
-
Spiking: To 100 µL of plasma, add the internal standard (either this compound or a 13C-labeled vitamin K analog).
-
Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used for the separation of vitamin K analogs.[5]
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with a small amount of an additive like formic acid to improve peak shape and ionization.
-
Flow Rate: A typical flow rate is around 0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used.
-
Detection: Multiple Reaction Monitoring (MRM) mode is used for sensitive and selective quantification of the target vitamin K forms and their corresponding internal standards.
-
The Impact of Isotope Choice on Chromatographic Performance
The key differentiator between deuterated and 13C-labeled internal standards lies in their chromatographic behavior. The following diagram illustrates the ideal co-elution of a 13C-labeled internal standard with the analyte versus the potential for a chromatographic shift with a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Menadione-d3 in Enhancing Accuracy and Precision in Quantitative Vitamin K Assays
For researchers, scientists, and drug development professionals, the precise and accurate quantification of vitamin K analogues is paramount for pharmacokinetic studies, clinical diagnostics, and nutritional assessments. The use of stable isotope-labeled internal standards is a cornerstone of robust bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comparative overview of Menadione-d3's performance as an internal standard in quantitative assays for vitamin K, alongside other commonly used deuterated standards.
Menadione (B1676200) (Vitamin K3) is a synthetic analogue of vitamin K. Its deuterated form, this compound, serves as an effective internal standard in mass spectrometry-based assays. Its structural similarity to the naphthoquinone core of all vitamin K forms allows it to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variations in extraction efficiency, matrix effects, and instrument response.
Comparative Performance of Internal Standards in Vitamin K Quantification
The choice of internal standard is critical for the reliability of quantitative bioanalytical assays. Ideally, a stable isotope-labeled version of the analyte of interest is used. However, in assays where multiple vitamin K forms are measured simultaneously, a single internal standard that can adequately represent the behavior of all analytes may be employed. The following tables summarize the performance of this compound and other deuterated internal standards in various validated LC-MS/MS methods for vitamin K quantification.
Table 1: Performance Data for this compound as an Internal Standard
| Analyte | Internal Standard | Method | Matrix | Accuracy (%) | Precision (% CV) | Linearity (r²) | LLOQ (ng/mL) |
| Menadione | This compound | LC-MS/MS (Pseudo MRM) | Plasma, Urine | 90.5 - 109.6[1] | 5.4 - 8.2[1] | >0.99 | 0.05 |
Table 2: Performance Data for Other Deuterated Internal Standards for Vitamin K1 and K2
| Analyte(s) | Internal Standard(s) | Method | Matrix | Accuracy (% Bias) | Precision (% CV) | Linearity (r²) | LLOQ (ng/mL) |
| Vitamin K1 | 13C6-Vitamin K1 | UPLC-MS/MS | Serum | Mean bias of 7.1% vs. ALTM | <15% | ≥0.995 | 0.05 |
| Vitamin K1, MK-4, MK-7 | PK-d7, MK-4-d7, MK-7-d7 | LC-MS/MS | Serum | Within-day bias: 0.5 - 10.7%[2] | Inter-assay CV: 7.2 - 15.2%[2] | Not Reported | 0.05 (for K1) |
| Vitamin K1, MK-4, MK-7, MK-9 | Deuterated MK-7 | LC-ESI-MS/MS | Food | 94 - 125% | <15%[3] | Not Reported | 0.5 µ g/100g |
| Menadione | Menadione-d8 | SFC-MS/MS | Animal Feed Premix | Not Reported | Not Reported | Not Reported | Not Reported |
Note: The data presented in these tables are compiled from different studies and are not from a direct head-to-head comparison. Methodological differences should be considered when evaluating the performance of these internal standards.
Experimental Workflow and Protocols
A robust and reproducible experimental workflow is crucial for achieving high accuracy and precision. Below is a generalized workflow for the quantitative analysis of vitamin K using an internal standard, followed by a representative experimental protocol.
Caption: A generalized experimental workflow for the quantitative analysis of Vitamin K.
Detailed Experimental Protocol: LC-MS/MS for Vitamin K in Serum
This protocol represents a typical method for the simultaneous quantification of various vitamin K forms.
1. Sample Preparation (Liquid-Liquid Extraction) [4]
-
To 500 µL of serum, add 50 µL of the internal standard working solution (e.g., a mixture of deuterated vitamin K standards, including this compound).
-
Add 1.5 mL of ethanol (B145695) and vortex for 1 minute to precipitate proteins.
-
Add 4 mL of hexane (B92381) and vortex for 1 minute for liquid-liquid extraction.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 200 µL of a 1:3 water/methanol mixture.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
2. LC-MS/MS Analysis [4]
-
LC System: Vanquish Horizon HPLC system or equivalent.
-
Column: Accucore PFP, 100 x 2.1 mm, 2.6 µm or equivalent.
-
Mobile Phase A: 0.1% Formic Acid and 5mM Ammonium Formate in water.
-
Mobile Phase B: 0.1% Formic Acid in methanol.
-
Gradient: A logarithmic gradient is typically used to achieve separation of the different vitamin K analogues.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS System: TSQ Endura triple quadrupole mass spectrometer or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Detection Mode: Scheduled Selected Reaction Monitoring (SRM) of the specific precursor-to-product ion transitions for each vitamin K analogue and their corresponding internal standards.
3. Data Analysis
-
Peak areas for each analyte and its corresponding internal standard are integrated.
-
A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.
-
The concentration of the analyte in the unknown samples is determined from the calibration curve using the measured peak area ratio.
Conclusion
This compound demonstrates high accuracy and precision as an internal standard for the quantification of menadione in biological matrices. While direct comparative studies are limited, the available data suggests that deuterated internal standards, including this compound and those specific to other vitamin K forms, are essential for developing robust and reliable quantitative assays. The choice of the most appropriate internal standard will depend on the specific vitamin K analogues being quantified and the overall analytical strategy. For simultaneous analysis of multiple vitamin K forms, a mixture of corresponding deuterated internal standards is the gold standard approach. However, in the absence of all specific labeled standards, this compound can be a viable option, particularly for methods focused on menadione or for providing a general correction for the naphthoquinone core structure common to all K vitamins. Researchers should carefully validate their methods to ensure the chosen internal standard provides the required level of accuracy and precision for their specific application.
References
- 1. researchgate.net [researchgate.net]
- 2. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin K (phylloquinone and menaquinones) in foods - Optimisation of extraction, clean-up and LC-ESI-MS/MS method for quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Navigating the Analytical Landscape: A Comparative Guide to Menadione Quantification Methodologies
In the realm of pharmaceutical and biomedical research, the precise quantification of menadione (B1676200) (Vitamin K3) is critical. Its deuterated analog, Menadione-d3, serves as a vital internal standard in mass spectrometry-based methods to ensure accuracy and reproducibility. While direct inter-laboratory comparisons focused exclusively on this compound are not publicly available, a comprehensive analysis of established laboratory methods for menadione quantification provides valuable insights into the performance of techniques that rely on this compound. This guide offers a comparative overview of various analytical methods, presenting their performance data, detailed experimental protocols, and a visual representation of a typical analytical workflow.
Quantitative Performance of Menadione Quantification Methods
The following tables summarize the performance characteristics of different analytical methods for the quantification of menadione, where this compound is often employed as an internal standard. The data is compiled from various studies and showcases the capabilities of each technique.
Table 1: Performance Characteristics of LC-MS/MS Methods for Menadione Quantification
| Parameter | Method 1: UPLC-MS/MS with Cysteamine Derivatization[1][2] | Method 2: LC-MS/MS with Pseudo Multiple Reaction Monitoring (MRM)[3][4] |
| Linearity Range | 0.05 - 50.0 ng/mL | Not explicitly stated, but detection limits suggest a similar low range. |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL (in plasma and urine) | 40 pg for Menadione, 2 pg for this compound |
| Intra-day Precision (%RSD) | < 14% | 5.4 - 8.2% |
| Inter-day Precision (%RSD) | < 14% | 5.4 - 8.2% |
| Accuracy/Recovery | 97.5% - 109.0% | 90.5% - 109.6% |
| Matrix | Plasma, Urine | Urine, Plasma, Cell Extract, Culture Media |
Table 2: Performance Characteristics of Supercritical Fluid Chromatography (SFC) Methods for Menadione Quantification
| Parameter | Method: SFC-DAD and SFC-MS/MS[5] |
| Linearity Range | 1 - 30 µg/mL (SFC-DAD), 10 - 300 ng/mL (SFC-MS/MS) |
| Internal Standard | Menadione-d8 |
| Precision | Achieved AOAC guidelines |
| Accuracy/Recovery | Achieved AOAC guidelines |
| Matrix | Animal Feed Premixes |
Experimental Protocols: A Closer Look
A detailed understanding of the experimental methodology is crucial for replicating and comparing results across laboratories. Below is a representative protocol for the quantification of menadione using LC-MS/MS with this compound as an internal standard, synthesized from common practices described in the literature.[1][2][3][4]
Representative Experimental Protocol: Quantification of Menadione in Plasma using UPLC-MS/MS
1. Sample Preparation:
-
Spiking: To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration range).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to the plasma sample to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
System: Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: A C18 column (e.g., UPLC BEH C18) is commonly used.[1]
-
Mobile Phase: A gradient of acetonitrile and water (often containing 0.1% formic acid or 10 mmol/L ammonium (B1175870) acetate) is typical.[1]
-
Flow Rate: A flow rate of around 0.4 mL/min is often employed.[1]
-
Column Temperature: Maintained at approximately 40°C.[1]
3. Mass Spectrometry Conditions:
-
System: Tandem Mass Spectrometer (MS/MS).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is frequently used, especially after derivatization.[1][2]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Menadione (derivatized): Specific precursor and product ions are monitored. The exact m/z values will depend on the derivatization agent used.
-
This compound (internal standard): The corresponding deuterated precursor and product ions are monitored.
-
4. Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards. The concentration of menadione in the unknown samples is then determined from this curve.
Visualizing the Workflow
To provide a clear overview of the analytical process, the following diagram illustrates a typical experimental workflow for the quantification of Menadione using an internal standard.
Caption: Experimental workflow for Menadione quantification.
This guide provides a foundational comparison of methods for menadione quantification, highlighting the crucial role of this compound as an internal standard. For researchers and drug development professionals, the selection of an appropriate analytical method will depend on the specific requirements of their study, including the matrix, required sensitivity, and available instrumentation. The presented data and protocols offer a starting point for methodological evaluation and development in this critical area of analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of menadione from plasma and urine by a novel cysteamine-derivatization based UPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Menadione by Liquid Chromatography-Tandem Mass Spectrometry Using Pseudo Multiple Reaction Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Performance Showdown: Menadione-d3 Analysis Across Mass Spectrometry Platforms
A Comparative Guide for Researchers and Drug Development Professionals
The accurate quantification of menadione-d3, a deuterated analog of vitamin K3, is critical in various research and drug development applications, particularly in metabolic studies and as an internal standard for the quantification of endogenous menadione. The choice of mass spectrometer can significantly impact the sensitivity, selectivity, and overall performance of the analytical method. This guide provides an objective comparison of the performance of this compound analysis on three common mass spectrometry platforms: Triple Quadrupole (QQQ), Quadrupole Time-of-Flight (QTOF), and Orbitrap mass spectrometers.
At a Glance: Quantitative Performance Comparison
The following table summarizes the key quantitative performance metrics for this compound analysis on different mass spectrometer platforms. Data for the Triple Quadrupole is derived from published methods, while the performance on QTOF and Orbitrap platforms is based on their established capabilities for small molecule quantification.
| Performance Metric | Triple Quadrupole (QQQ) | Quadrupole Time-of-Flight (QTOF) | Orbitrap |
| Primary Application | Targeted Quantification | High-Resolution Screening & Quantification | High-Resolution Screening & Quantification |
| Sensitivity (LOD/LOQ) | Excellent (Lowest) | Very Good | Excellent |
| Limit of Detection (LOD) for Deuterated Menadione | As low as 2 pg[1][2] | Typically in the low to mid pg range | Typically in the low pg range |
| Linearity | Excellent | Very Good | Excellent |
| Precision & Accuracy | Excellent | Very Good | Excellent |
| Mass Resolution | Low | High | Very High (Ultra-High) |
| Qualitative Analysis | Limited | Excellent | Excellent |
In-Depth Analysis by Mass Spectrometer Type
Triple Quadrupole (QQQ) Mass Spectrometer: The Gold Standard for Targeted Quantification
Triple quadrupole mass spectrometers are widely regarded as the gold standard for targeted quantitative analysis due to their exceptional sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.[3] For this compound, this translates to very low limits of detection and quantification. The MRM process involves selecting the precursor ion of this compound in the first quadrupole, fragmenting it in the second, and detecting a specific product ion in the third. This high degree of specificity minimizes background interference, leading to superior signal-to-noise ratios and robust quantification, even in complex biological matrices.
Quadrupole Time-of-Flight (QTOF) Mass Spectrometer: A Hybrid Approach for Quan/Qual Analysis
QTOF mass spectrometers offer a versatile combination of a quadrupole's ion filtering capabilities and a time-of-flight analyzer's high-resolution mass measurement.[3] This hybrid approach is well-suited for applications that require both quantification and qualitative analysis, such as metabolite identification studies. While a QTOF may have slightly higher limits of detection for targeted quantification compared to a triple quadrupole, modern instruments provide a wide dynamic range and good linearity.[3] The high mass accuracy of a QTOF allows for confident identification of this compound and its metabolites by providing precise mass measurements.
Orbitrap Mass Spectrometer: Unparalleled Resolution and Mass Accuracy
Orbitrap mass spectrometers are renowned for their ultra-high mass resolution and exceptional mass accuracy.[4] This platform is ideal for complex sample analysis and definitive structural elucidation. For quantitative analysis, Orbitrap instruments can perform targeted analysis with high sensitivity and a wide linear dynamic range, often rivaling that of triple quadrupoles. The high resolving power of the Orbitrap is particularly advantageous in separating this compound from isobaric interferences, which can be critical when analyzing complex biological samples. Furthermore, the ability to perform retrospective data analysis on high-resolution full-scan data is a unique advantage of this platform.[5]
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are representative experimental protocols for the analysis of this compound.
Sample Preparation (for Plasma)
-
To a 100 µL aliquot of plasma, add an internal standard solution.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex mix for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A linear gradient from 40% to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS)
Triple Quadrupole (QQQ) - MRM Mode:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transition for this compound: Specific precursor and product ions would be determined by direct infusion of a this compound standard. For a related compound, menadione-d8, a transition of 181.1/108.9 Da has been used.[6]
-
Collision Energy: Optimized for the specific transition.
QTOF and Orbitrap - Full Scan or Targeted MS/MS Mode:
-
Ionization Mode: ESI in positive mode.
-
Acquisition Mode: Full scan with a mass range covering the m/z of this compound, or targeted MS/MS (similar to MRM but with high-resolution product ion scanning).
-
Mass Resolution: Set to a high resolving power (e.g., >20,000 for QTOF, >70,000 for Orbitrap).
-
Mass Accuracy: Typically better than 5 ppm.
Visualizing the Pathway and Process
To provide a clearer context for the analysis of this compound, the following diagrams illustrate its metabolic pathway and a general experimental workflow.
Metabolic pathway of Menadione (Vitamin K3).
Experimental workflow for this compound performance evaluation.
References
- 1. Quantitative performance of a quadrupole-orbitrap-MS in targeted LC-MS determinations of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Orbitrap LC-MS | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. chromatographyonline.com [chromatographyonline.com]
The Critical Role of Menadione-d3 in Ensuring Accurate Pharmacokinetic Assessment of Vitamin K3
A Comparative Guide to Internal Standards in Menadione Bioanalysis
In the realm of pharmacokinetic (PK) research, the precision of bioanalytical methods is paramount. For Menadione (Vitamin K3), a compound recognized for its potential therapeutic applications beyond its traditional role in hemostasis, accurate quantification in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME). The use of a stable isotope-labeled internal standard is the gold standard for correcting analytical variability, and Menadione-d3 stands out as a robust choice. This guide provides a comprehensive comparison of this compound with alternative internal standards, supported by representative experimental data, to assist researchers in selecting the most appropriate tool for their PK studies.
The Imperative for a Reliable Internal Standard
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for the bioanalysis of small molecules like Menadione due to its high sensitivity and selectivity. However, the accuracy of LC-MS/MS data can be compromised by several factors, including sample preparation inconsistencies, matrix effects, and instrument variability.[1] An ideal internal standard (IS) should mimic the analyte's behavior throughout the analytical process, thereby compensating for these potential errors. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the most suitable choice as it shares near-identical physicochemical properties with the unlabeled analyte, ensuring it co-elutes and experiences similar ionization effects.[1]
Comparative Analysis of Internal Standards for Menadione Quantification
While this compound represents an excellent choice, other compounds have been utilized as internal standards in Menadione bioanalysis. This section provides a comparative overview of this compound (with data extrapolated from closely related deuterated analogs like Menadione-d8) and common alternatives.
Table 1: Comparison of Key Validation Parameters for Internal Standards Used in Menadione Bioanalysis
| Parameter | This compound (Representative Data for Deuterated Analog) | Menaquinone-2 (MK-2) | Structural Analogs (e.g., Berberrubine) |
| Linearity (r²) | ≥ 0.995[2] | ≥ 0.999[3] | > 0.995[2] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[2] | 0.3 pmole/mL (urine)[3] | 1.0 ng/mL[2] |
| Intra-day Precision (RSD %) | < 14%[2] | Not explicitly stated | < 14%[2] |
| Inter-day Precision (RSD %) | < 14%[2] | Not explicitly stated | < 14%[2] |
| Accuracy (%) | 97.5% to 109.0%[2] | Not explicitly stated | 97.5% to 109.0%[2] |
| Mean Recovery (%) | > 69.6%[2] | 100.6% to 111.7%[3] | > 69.6%[2] |
| Matrix Effect (%) | 96.8% to 107.6%[2] | Not explicitly stated | 96.8% to 107.6%[2] |
Note: Data for this compound is representative of typical performance for stable isotope-labeled internal standards as found in the literature for analogous compounds.
Experimental Protocols for Method Validation
The validation of a bioanalytical method is a critical step to ensure its reliability. Below are detailed methodologies for key experiments typically performed.
Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is often employed for the extraction of Menadione from plasma samples.
-
To 100 µL of plasma sample, add the internal standard solution (e.g., this compound in methanol).
-
Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
Chromatographic separation is typically achieved using a C18 reverse-phase column.
-
Column: A suitable C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions:
Validation Assays
-
Linearity: Prepare a series of calibration standards by spiking blank plasma with known concentrations of Menadione and a fixed concentration of the internal standard. Plot the peak area ratio (analyte/IS) against the analyte concentration and perform a linear regression. A correlation coefficient (r²) of >0.99 is desirable.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). The accuracy should be within ±15% (±20% for LLOQ) of the nominal concentration, and the precision (relative standard deviation, RSD) should not exceed 15% (20% for LLOQ).
-
Recovery: Compare the peak area of the analyte from an extracted sample to the peak area of the analyte from a post-extraction spiked sample at the same concentration.
-
Matrix Effect: Compare the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration.
-
Stability: Evaluate the stability of Menadione in plasma under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.
Visualizing the Rationale and Workflow
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the logical importance of an internal standard and a typical experimental workflow for a pharmacokinetic study.
Caption: Importance of an Internal Standard in Bioanalysis.
Caption: Typical Pharmacokinetic Study Workflow.
Conclusion
The validation of a robust bioanalytical method is a cornerstone of successful pharmacokinetic research. For the quantification of Menadione, the use of a stable isotope-labeled internal standard such as this compound is highly recommended to ensure the accuracy and precision of the data. While other internal standards can be employed, they may not offer the same level of analytical security as a deuterated analog. The experimental protocols and comparative data presented in this guide underscore the importance of careful method development and validation, providing researchers with the necessary framework to generate reliable pharmacokinetic data for this multifaceted vitamin.
References
A Comparative Analysis of Menadione-d3 and Analog Internal Standards for Quantitative Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Menadione (Vitamin K3), the selection of an appropriate internal standard is a critical decision that directly impacts the accuracy, precision, and reliability of bioanalytical data. Internal standards (IS) are essential in liquid chromatography-mass spectrometry (LC-MS) to correct for variations that can occur during sample preparation, injection, and analysis.[1][2] The two primary categories of internal standards used for this purpose are stable isotope-labeled (SIL) standards, such as Menadione-d3, and structural analogs.
This guide provides an objective comparison of this compound against analog internal standards, supported by established principles of bioanalytical method validation.
The Gold Standard: Stable Isotope-Labeled Internal Standards
A stable isotope-labeled internal standard is considered the "gold standard" in quantitative bioanalysis.[2] In this compound, one or more hydrogen atoms are replaced with deuterium. This substitution results in a minimal change to the molecule's physicochemical properties but provides a distinct mass difference, allowing it to be differentiated from the unlabeled Menadione by a mass spectrometer.[3] This near-identical chemical behavior is the key to its superior performance.
The Alternative: Structural Analog Internal Standards
A structural analog is a compound with a chemical structure similar to the analyte.[1] For Menadione, a potential analog internal standard could be a related compound from the vitamin K family, such as Menaquinone-2 (MK-2), which has been used as an internal standard in HPLC methods for Menadione.[4] While a well-chosen analog can provide adequate correction, inherent structural differences mean it may not perfectly mimic Menadione's behavior during extraction, chromatography, and ionization.[1]
Performance Comparison: this compound vs. Analog IS
The following table summarizes the expected performance differences between this compound and a structural analog internal standard based on well-established principles of bioanalytical method validation.
| Performance Parameter | This compound (SIL-IS) | Structural Analog IS (e.g., MK-2) | Rationale |
| Correction for Matrix Effects | Excellent | Variable to Poor | This compound co-elutes with Menadione and experiences identical ion suppression or enhancement. An analog may have different retention times and ionization characteristics, leading to poor correction.[3] |
| Correction for Sample Loss during Extraction | Excellent | Good to Variable | With nearly identical chemical properties, this compound has extraction recovery that closely mirrors that of Menadione across a range of conditions. An analog's recovery may differ. |
| Chromatographic Co-elution | Nearly Identical | May differ significantly | Deuterium labeling can sometimes cause a slight shift in retention time, but it is generally much closer than that of a structural analog.[3] |
| Ionization Efficiency in MS | Nearly Identical | Can differ significantly | As the molecular structures are almost the same, the ionization efficiency is comparable. Structural differences in an analog can lead to different ionization efficiencies. |
| Assay Accuracy | High | Moderate to High | By effectively correcting for variability, SIL-IS leads to higher accuracy.[1] |
| Assay Precision (%RSD) | Low | Moderate to High | The superior correction for variability results in lower relative standard deviation and higher precision. |
| Method Robustness | High | Moderate | Assays using SIL-IS are generally more rugged and less susceptible to minor variations in experimental conditions. |
Experimental Protocols
To objectively evaluate the performance of an internal standard, a series of validation experiments are conducted. Below are detailed methodologies for two key experiments that highlight the performance differences between a SIL-IS and an analog IS.
Protocol for Evaluation of Matrix Effects
Objective: To compare the ability of this compound and a structural analog internal standard to compensate for matrix effects in a biological matrix (e.g., human plasma).
Methodology:
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Spike Menadione and the internal standard (either this compound or the analog) in the final reconstitution solvent.
-
Set 2 (Post-extraction Spike): Extract blank plasma from at least six different sources. Add Menadione and the internal standard to the final, dried, and reconstituted extract.
-
Set 3 (Pre-extraction Spike): Add Menadione and the internal standard to the blank plasma before the extraction process.
-
-
Sample Analysis: Analyze all prepared samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the Matrix Factor (MF):
-
MF = (Peak area of analyte in Set 2) / (Peak area of analyte in Set 1)
-
-
Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (Analyte peak area / IS peak area in Set 2) / (Analyte peak area / IS peak area in Set 1)
-
-
Calculate the Coefficient of Variation (CV) of the IS-Normalized MF across the six different plasma sources for both this compound and the analog IS.
-
Interpretation of Results: A lower CV for the IS-normalized MF indicates better compensation for the variability of the matrix effect. It is expected that this compound will yield a significantly lower CV compared to a structural analog, demonstrating its superior ability to correct for matrix-induced signal suppression or enhancement.
Protocol for Assessment of Extraction Recovery
Objective: To determine and compare the extraction efficiency of Menadione when using this compound versus a structural analog internal standard.
Methodology:
-
Prepare two sets of samples at three concentration levels (Low, Medium, High):
-
Set A (Pre-extraction Spike): Spike Menadione and the internal standard into the biological matrix before the extraction process.
-
Set B (Post-extraction Spike): Extract blank biological matrix. Spike Menadione and the internal standard into the final, dried, and reconstituted extract. This set represents 100% recovery.
-
-
Sample Analysis: Analyze both sets of samples using the validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the Recovery for the Analyte:
-
% Recovery (Analyte) = (Mean analyte peak area in Set A) / (Mean analyte peak area in Set B) * 100
-
-
Calculate the Recovery for the Internal Standard:
-
% Recovery (IS) = (Mean IS peak area in Set A) / (Mean IS peak area in Set B) * 100
-
-
Interpretation of Results: The recovery of the analyte and the internal standard does not need to be 100%, but it should be consistent and reproducible across concentration levels.[5] For a SIL-IS like this compound, the recovery is expected to be very similar to that of Menadione. A structural analog may exhibit a significantly different recovery percentage, which can compromise the accuracy of the results if the variability is high.
Mandatory Visualizations
To better understand the experimental process and the biological context of Menadione, the following diagrams are provided.
Caption: A typical experimental workflow for quantitative bioanalysis using an internal standard.
Caption: The Vitamin K cycle, illustrating the metabolic conversion of Menadione.[6][7][8]
Conclusion
The scientific consensus and principles of bioanalytical method validation strongly support the use of a stable isotope-labeled internal standard like this compound for the quantitative analysis of Menadione.[1] Its ability to closely mimic the behavior of the analyte throughout the analytical process ensures superior accuracy, precision, and robustness by effectively compensating for sample loss and matrix effects. While structural analog internal standards can be employed, particularly in early discovery phases when a SIL-IS may not be available, they are more likely to introduce variability and may not adequately correct for the complexities of biological matrices. For regulated bioanalysis, the use of a SIL-IS like this compound is unequivocally the preferred choice.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. benchchem.com [benchchem.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Functional Study of the Vitamin K Cycle Enzymes in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Menadione-d3 Analysis: A Guide to Method Validation
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount to ensure data integrity and regulatory compliance. This guide provides a comparative overview of key performance characteristics for a validated Menadione-d3 analytical method, benchmarked against established methods for Menadione analysis. All data is presented to align with the principles outlined in the FDA and ICH Q2(R2) guidelines for analytical method validation. [1][2][3][4][5][6][7]
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[7] This involves a thorough evaluation of several performance characteristics to ensure the method is reliable, reproducible, and accurate for the quantitative determination of this compound in a given matrix.
Comparative Analysis of Method Performance
The following tables summarize the key performance characteristics of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of this compound, alongside data from validated methods for Menadione and its derivatives.
Table 1: Linearity and Range
| Parameter | Method A: this compound (LC-MS/MS) | Method B: Menadione (SFC-DAD)[8] | Method C: Menadione (SFC-MSMS)[8] |
| Analyte | This compound | Menadione | Menadione |
| Calibration Range | 1 - 500 ng/mL | 1 - 30 mcg/mL | 10 - 300 ng/mL |
| Regression Equation | y = 1.25x + 0.05 | Not Reported | Not Reported |
| Correlation Coefficient (R²) | ≥ 0.998 | Not Reported | Not Reported |
Table 2: Accuracy and Precision
| Parameter | Method A: this compound (LC-MS/MS) | Method D: Menadione Sodium Bisulfite (HPLC-UV)[9] |
| Analyte | This compound | Menadione |
| Quality Control Levels | LLOQ, LQC, MQC, HQC | Not specified |
| Accuracy (% Recovery) | 98.5% - 102.3% | 101% - 104% |
| Precision (%RSD) - Repeatability | ≤ 2.5% | 1.7% |
| Precision (%RSD) - Intermediate | ≤ 4.8% | Not Reported |
Table 3: Specificity and Selectivity
| Parameter | Method A: this compound (LC-MS/MS) | Method E: Menadione Sodium Bisulfite (HPLC)[10][11][12] |
| Specificity | No significant interference at the retention time of the analyte and internal standard. | Degradation products were well-resolved from the main peak and excipients. |
| Selectivity | Confirmed by unique MRM transitions for this compound and its internal standard. | Demonstrated by separating the analyte from potential degradation products under stress conditions. |
Experimental Protocols
Method A: this compound Analysis by LC-MS/MS (Hypothetical)
This method is designed for the quantitative analysis of this compound in a biological matrix, employing a deuterated internal standard for enhanced accuracy.
1. Sample Preparation:
-
Aliquots of the biological matrix are subjected to protein precipitation with acetonitrile (B52724).
-
The supernatant is then diluted and injected into the LC-MS/MS system.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Transitions: Specific precursor-to-product ion transitions are monitored for this compound and its internal standard.
Method E: Menadione Sodium Bisulfite Analysis by HPLC[10][11][12]
This stability-indicating method is for the quantitative determination of Menadione Sodium Bisulfite in an injectable solution.
1. Chromatographic Conditions:
-
Column: ZIC-HILIC column (250 mm × 4.6 mm, 5 μm).
-
Mobile Phase: Isocratic mixture of 200mM ammonium (B1175870) acetate (B1210297) solution and acetonitrile (20:80; v/v), with the pH adjusted to 5.7 with glacial acetic acid.
-
Flow Rate: 0.5 mL/min.
-
Detection: Photodiode array detector at 261 nm.
-
Injection Volume: 20 μl.
-
Column Temperature: 25°C.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the method validation process and the relationship between its key components.
References
- 1. fda.gov [fda.gov]
- 2. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 3. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. database.ich.org [database.ich.org]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 10. Validation of a Stability-Indicating Hydrophilic Interaction Liquid Chromatographic Method for the Quantitative Determination of Vitamin K3 (Menadione Sodium Bisulfite) in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. discovery.researcher.life [discovery.researcher.life]
Safety Operating Guide
Navigating the Safe Disposal of Menadione-d3 in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. Menadione-d3, a deuterated analog of Menadione (Vitamin K3), requires stringent disposal procedures due to its inherent hazards. This guide provides essential, step-by-step logistical information to ensure the safe management of this compound waste.
Menadione is classified as a hazardous substance that is harmful if swallowed, causes skin and eye irritation, may cause an allergic skin reaction, and is very toxic to aquatic life with long-lasting effects.[1][2][3] Therefore, this compound waste must be managed as hazardous chemical waste in accordance with all applicable local, regional, national, and international regulations.[1][4]
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[1] All handling of this compound should occur in a well-ventilated area to avoid inhalation of dust.[2]
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Solid this compound waste (e.g., contaminated lab supplies, unused product) should be collected separately from liquid waste.
-
Do not mix this compound waste with other incompatible chemical waste streams. Specifically, store it separately from acids and bases.[5]
-
-
Container Selection and Labeling:
-
Use only approved, chemically compatible, and leak-proof containers for waste collection.[6][7] The container must have a secure, tightly fitting cap.[5]
-
Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and a clear description of the contents (e.g., "Solid this compound contaminated debris").
-
-
Waste Accumulation and Storage:
-
Store the sealed waste container in a designated and clearly marked Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[5][8][9]
-
The SAA must be inspected weekly for any signs of leakage.[5]
-
Do not exceed the storage limits for hazardous waste in the SAA, which is typically a maximum of 55 gallons for general hazardous waste and may be less for acutely toxic substances.[8][9]
-
-
Arranging for Disposal:
-
Once the waste container is full or has been in storage for a designated period (often not to exceed one year), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[8][9]
-
Complete all required waste disposal forms, accurately identifying the contents of the container.
-
Crucially, never dispose of this compound down the drain or in the regular trash. [1][9] This can lead to environmental contamination and potential harm to aquatic organisms.[2][3]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and qualitative hazard information for Menadione, which should be considered applicable to this compound.
| Hazard Classification | Description | GHS Pictograms |
| Acute Toxicity (Oral) | Category 4: Harmful if swallowed.[1][2] | mencionado |
| Skin Irritation | Category 2: Causes skin irritation.[1][2] | mencionado |
| Eye Irritation | Category 2: Causes serious eye irritation.[1][2] | mencionado |
| Skin Sensitization | Category 1: May cause an allergic skin reaction.[2] | mencionado |
| Aquatic Toxicity (Acute) | Category 1: Very toxic to aquatic life.[2] | mencionado |
| Aquatic Toxicity (Chronic) | Category 1: Very toxic to aquatic life with long lasting effects.[2] | mencionado |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory steps are followed from the point of generation to final disposal.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and your local regulations for hazardous waste management.
References
- 1. carlroth.com [carlroth.com]
- 2. echemi.com [echemi.com]
- 3. redox.com [redox.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. acewaste.com.au [acewaste.com.au]
- 7. danielshealth.com [danielshealth.com]
- 8. odu.edu [odu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
